molecular formula C10H18O6 B1388105 Acid-PEG2-ethyl propionate CAS No. 886362-90-9

Acid-PEG2-ethyl propionate

货号: B1388105
CAS 编号: 886362-90-9
分子量: 234.25 g/mol
InChI 键: KEGUKRRJONEXNN-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Acid-PEG2-ethyl propionate is a useful research compound. Its molecular formula is C10H18O6 and its molecular weight is 234.25 g/mol. The purity is usually 95%.
The exact mass of the compound 3-(2-(3-Ethoxy-3-oxopropoxy)ethoxy)propanoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

3-[2-(3-ethoxy-3-oxopropoxy)ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H18O6/c1-2-16-10(13)4-6-15-8-7-14-5-3-9(11)12/h2-8H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEGUKRRJONEXNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCOCCOCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30654196
Record name 3-[2-(3-Ethoxy-3-oxopropoxy)ethoxy]propanoic acid
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Molecular Weight

234.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886362-90-9
Record name 3-[2-(3-Ethoxy-3-oxopropoxy)ethoxy]propanoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 886362-90-9
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Foundational & Exploratory

An In-depth Technical Guide to Acid-PEG2-ethyl propionate for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid-PEG2-ethyl propionate is a heterobifunctional crosslinker that has garnered significant interest in the field of drug development, particularly in the design and synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2][3][4] This guide provides a comprehensive technical overview of its chemical properties, applications, and the experimental protocols for its use. PROTACs are novel therapeutic modalities that leverage the cell's natural protein degradation machinery, the ubiquitin-proteasome system, to selectively eliminate target proteins implicated in disease.[1][2] The linker component of a PROTAC, such as this compound, is a critical determinant of the final molecule's efficacy, influencing its solubility, cell permeability, and the geometry of the ternary complex formed between the target protein, the PROTAC, and an E3 ubiquitin ligase.[5]

This compound features a short, hydrophilic di-ethylene glycol (PEG2) spacer, which can enhance the aqueous solubility and pharmacokinetic properties of the resulting PROTAC.[6] One terminus of the linker is a carboxylic acid, providing a reactive handle for conjugation to an amine-containing molecule, typically a ligand for an E3 ligase or the target protein. The other end is an ethyl propionate group, which offers a stable, non-reactive terminus.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, reaction setup, and for predicting the characteristics of molecules synthesized using this linker.

PropertyValueReference
Chemical Name 3-(2-(3-Ethoxy-3-oxopropoxy)ethoxy)propanoic acid[7]
Synonyms This compound, 3-[2-(2-Ethoxycarbonyl-ethoxy)-ethoxy]-propionic acid[7]
CAS Number 886362-90-9[7]
Molecular Formula C10H18O6[7]
Molecular Weight 234.25 g/mol [7]
Appearance Colorless to pale-yellow liquid or semi-solid
Purity >97% (typical)[7]
Storage Conditions Store in a dry, dark place at 0 - 4 °C for short term (days to weeks) or -20 °C for long term (months to years).[7]
Solubility Miscible with most organic solvents.
Calculated LogP -0.4
Elemental Analysis C: 51.27%, H: 7.75%, O: 40.98%[7]

Experimental Protocols

The carboxylic acid moiety of this compound is typically reacted with a primary or secondary amine on a target-protein ligand or an E3-ligase ligand to form a stable amide bond. A common and efficient method for this conjugation is through the use of carbodiimide coupling agents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of an activator like N-hydroxysuccinimide (NHS).

General Protocol for Amide Coupling using EDC/NHS Chemistry

This protocol describes the general steps for conjugating this compound to an amine-containing molecule (referred to as "Amine-Molecule").

Materials:

  • This compound

  • Amine-Molecule (e.g., E3 ligase ligand with a free amine)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Reaction vessel

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Purification system (e.g., flash chromatography or preparative HPLC)

Procedure:

  • Activation of Carboxylic Acid:

    • In a clean, dry reaction vessel under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous DMF.

    • Add NHS (1.2 equivalents) to the solution and stir until dissolved.

    • Add EDC-HCl (1.2 equivalents) to the reaction mixture.

    • Stir the reaction at room temperature for 30-60 minutes to form the NHS-activated ester. The progress of the activation can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Coupling with Amine-Molecule:

    • In a separate vessel, dissolve the Amine-Molecule (1.1 equivalents) in anhydrous DMF.

    • If the Amine-Molecule is a salt (e.g., hydrochloride), add a non-nucleophilic base such as DIPEA (2.0 equivalents) to neutralize the salt and facilitate the reaction.

    • Slowly add the solution of the Amine-Molecule to the activated this compound solution.

    • Stir the reaction mixture at room temperature for 4-24 hours. Monitor the reaction for the formation of the desired product by TLC or LC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, dilute the reaction mixture with a suitable organic solvent such as ethyl acetate.

    • Wash the organic layer with saturated aqueous sodium bicarbonate solution, water, and brine to remove unreacted reagents and byproducts.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel or by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) to obtain the pure conjugate.

  • Characterization:

    • Confirm the identity and purity of the final product using analytical techniques such as LC-MS, Nuclear Magnetic Resonance (NMR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS).

Mandatory Visualizations

Experimental Workflow: PROTAC Synthesis

The following diagram illustrates a generalized workflow for the synthesis of a PROTAC molecule using this compound as the linker.

PROTAC_Synthesis_Workflow cluster_step1 Step 1: Activation cluster_step2 Step 2: Coupling cluster_step3 Step 3: Purification & Analysis start This compound + EDC/NHS in DMF activated_linker NHS-activated Linker start->activated_linker Room Temp, 30-60 min amine_molecule Amine-containing E3 Ligase Ligand activated_linker->amine_molecule reaction_mixture Reaction Mixture amine_molecule->reaction_mixture crude_protac Crude PROTAC reaction_mixture->crude_protac Room Temp, 4-24h purification Purification (Chromatography/HPLC) crude_protac->purification pure_protac Pure PROTAC purification->pure_protac characterization Characterization (LC-MS, NMR) pure_protac->characterization

Caption: A generalized workflow for the synthesis of a PROTAC using this compound.

Signaling Pathway: PROTAC Mechanism of Action

This diagram illustrates the general mechanism by which a PROTAC molecule induces the degradation of a target protein.

PROTAC_Mechanism PROTAC-Mediated Protein Degradation cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC PROTAC_bound PROTAC TargetProtein Target Protein (e.g., Kinase, Receptor) TargetProtein_bound Target Protein E3Ligase E3 Ubiquitin Ligase (e.g., CRBN, VHL) E3Ligase_bound E3 Ligase PROTAC_bound->PROTAC Recycled PROTAC_bound->TargetProtein_bound PROTAC_bound->E3Ligase_bound UbiquitinatedProtein Polyubiquitinated Target Protein TargetProtein_bound->UbiquitinatedProtein E3Ligase_bound->E3Ligase Recycled Ubiquitin Ubiquitin E3Ligase_bound->Ubiquitin Recruits Ubiquitin->TargetProtein_bound Ubiquitination Proteasome 26S Proteasome UbiquitinatedProtein->Proteasome Recognition & Degradation DegradedPeptides Degraded Peptides Proteasome->DegradedPeptides

Caption: The catalytic cycle of PROTAC-induced protein degradation via the ubiquitin-proteasome system.

Conclusion

This compound is a valuable and versatile tool in the synthesis of complex biomolecules and targeted therapeutics. Its well-defined structure, featuring a reactive carboxylic acid and a hydrophilic PEG spacer, makes it an ideal building block for constructing PROTACs with improved physicochemical properties. The experimental protocols provided in this guide offer a robust starting point for researchers to incorporate this linker into their drug discovery programs. The continued exploration of linkers with varying lengths and compositions, such as this compound, will be instrumental in the development of the next generation of targeted protein degraders.

References

A Technical Guide to Acid-PEG2-ethyl propionate: Structure, Synthesis, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of Acid-PEG2-ethyl propionate, a heterobifunctional linker critical in modern drug development. Tailored for researchers, scientists, and professionals in the field, this document details the molecule's chemical structure, physicochemical properties, synthesis, and key applications, with a focus on its role in Proteolysis Targeting Chimeras (PROTACs) and bioconjugation.

Core Chemical Identity and Properties

This compound is a versatile chemical tool characterized by a discrete two-unit polyethylene glycol (PEG) spacer, flanked by a terminal carboxylic acid and an ethyl propionate group.[1] This structure provides a valuable balance of hydrophilicity and reactivity for linking biomolecules.

Chemical and Physical Data

The fundamental identifiers and properties of this compound are summarized below. This data is essential for experimental design, analytical characterization, and regulatory documentation.

ParameterValue
IUPAC Name 3-[2-(3-ethoxy-3-oxopropoxy)ethoxy]propanoic acid[2][3][4]
Synonyms 3-[2-(2-Ethoxycarbonyl-ethoxy)-ethoxy]-propionic acid[4]
CAS Number 886362-90-9[1][4]
Molecular Formula C₁₀H₁₈O₆[1][4]
Molecular Weight 234.25 g/mol [1][4]
SMILES O=C(O)CCOCCOCCC(OCC)=O[1]
InChI Key KEGUKRRJONEXNN-UHFFFAOYSA-N[1][3][4]
Physicochemical Characteristics

These properties are critical for handling, storage, and formulation of the compound.

PropertyDescription
Appearance Colorless to pale-yellow or yellow-brown liquid, semi-solid, or solid[3]
Purity Typically ≥97%
Storage Conditions Shipped at ambient temperature. For short-term storage (days to weeks), keep dry and dark at 0-4°C. For long-term storage (months to years), store at -20°C.[4]
Solubility Specific solubility data is limited, but the structure suggests miscibility with a range of organic solvents and some aqueous solubility, enhanced by the PEG spacer.

Synthesis and Reactivity

The unique reactivity of this compound stems from its two distinct functional groups, which can be addressed with orthogonal chemistry.

General Synthesis Pathway

The synthesis of this compound typically involves a multi-step organic process. A common synthetic strategy includes the esterification of an appropriate acid with ethylene glycol, followed by further reaction to install the propanoic acid and ethyl propionate moieties.[2] The reaction often requires acid catalysts, such as sulfuric acid, and controlled temperature to maximize yield.[2]

G reactant1 3-ethoxy-3-oxopropanoic acid intermediate Ester Intermediate reactant1->intermediate Esterification (H+ Catalyst) reactant2 Ethylene Glycol reactant2->intermediate product This compound intermediate->product Further Reaction reactant3 Propanoic Acid Derivative reactant3->product

Caption: A generalized synthetic workflow for this compound.

Key Chemical Reactions for Bioconjugation

The terminal carboxylic acid is the primary site for conjugation. It readily reacts with primary amines, such as the lysine residues found in proteins and peptides, to form stable amide bonds. This reaction is typically facilitated by carbodiimide coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in combination with N-hydroxysuccinimide (NHS) to improve efficiency and yield a more stable reactive intermediate.[5][6]

G start_acid This compound (R-COOH) activated_ester Activated NHS Ester (R-CO-NHS) start_acid->activated_ester Activation reagents EDC / NHS reagents->activated_ester final_conjugate Stable Amide Conjugate (R-CO-NH-Peptide) activated_ester->final_conjugate Aminolysis biomolecule Amine-containing Biomolecule (Peptide-NH2) biomolecule->final_conjugate

Caption: Workflow for amide bond formation using EDC/NHS chemistry.

Applications in Drug Development

This compound is predominantly used as a linker in two key areas: PROTACs and the development of Antibody-Drug Conjugates (ADCs).

PROTAC Linker

PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[7] this compound serves as a flexible PEG-based linker connecting the ligand that binds the target protein to the ligand that recruits the E3 ligase.[4][7][8] The length and chemical nature of the linker are critical for optimizing the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase).

G cluster_protac PROTAC Molecule target_protein Target Protein e3_ligase E3 Ubiquitin Ligase proteasome Proteasome target_ligand Target Ligand linker Acid-PEG2-ethyl propionate Linker target_ligand->linker e3_ligand E3 Ligand linker->e3_ligand ternary_label->ub_label Ternary Complex Forms -> Ubiquitination ub_label->proteasome Degradation

Caption: Logical diagram of the PROTAC mechanism of action.

Bioconjugation and Antibody-Drug Conjugates (ADCs)

In the context of ADCs and other bioconjugates, the PEG linker can significantly influence the conjugate's properties.[9] The inclusion of the hydrophilic PEG2 spacer can help to:

  • Improve Solubility: Balances the hydrophobicity of cytotoxic payloads in ADCs.

  • Enhance Pharmacokinetics: PEGylation is a well-known strategy to prolong the circulation half-life of therapeutics by reducing renal clearance.[6]

  • Reduce Aggregation: The flexible spacer can prevent aggregation of the final conjugate.

Experimental Protocol: Amide Coupling to a Peptide

This section provides a generalized protocol for the conjugation of this compound to a peptide containing a primary amine (e.g., a lysine residue or an N-terminus).

Objective: To covalently link this compound to a model peptide via an amide bond.

Materials:

  • This compound

  • Model Peptide with an available primary amine

  • N,N'-Dicyclohexylcarbodiimide (EDC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous, amine-free solvent (e.g., Dimethylformamide - DMF)

  • Reaction Buffer (e.g., Phosphate-Buffered Saline - PBS, pH 7.4)

  • Quenching reagent (e.g., hydroxylamine)

  • Purification system (e.g., HPLC)

Procedure:

  • Activation of Carboxylic Acid: a. Dissolve this compound in anhydrous DMF to a concentration of 10-20 mM. b. Add a 1.5-fold molar excess of NHS, followed by a 1.5-fold molar excess of EDC. c. Allow the reaction to proceed at room temperature for 1-4 hours with gentle stirring, protected from moisture. This forms the NHS-activated ester intermediate.

  • Conjugation to Peptide: a. Dissolve the model peptide in the reaction buffer (e.g., PBS) to a desired concentration (e.g., 1-5 mg/mL). b. Add the activated NHS ester solution from Step 1 to the peptide solution. A 5 to 20-fold molar excess of the activated linker over the peptide is typically used. c. Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.

  • Quenching the Reaction: a. Add a quenching reagent, such as hydroxylamine, to a final concentration of 10-50 mM to quench any unreacted NHS ester. b. Incubate for 30 minutes at room temperature.

  • Purification and Analysis: a. Purify the resulting peptide-linker conjugate from excess reagents and unconjugated peptide using a suitable method, such as reverse-phase high-performance liquid chromatography (RP-HPLC). b. Characterize the final conjugate using mass spectrometry (e.g., LC-MS) to confirm the successful conjugation and determine the final mass.

Conclusion

This compound is a high-value chemical linker for researchers in drug discovery and development. Its well-defined structure, featuring a discrete PEG spacer and dual functionalities, provides a reliable platform for constructing complex therapeutic modalities like PROTACs and ADCs. The straightforward reactivity of its carboxylic acid group, combined with the beneficial properties imparted by the PEG chain, makes it an indispensable tool for advancing next-generation bioconjugate and targeted protein degradation therapies.

References

An In-depth Technical Guide to the Synthesis of Acid-PEG2-ethyl propionate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed protocol for the synthesis of Acid-PEG2-ethyl propionate, a bifunctional linker molecule increasingly utilized in the development of Proteolysis Targeting Chimeras (PROTACs) and other advanced drug delivery systems. The synthesis involves a two-step process commencing with a base-catalyzed Michael addition followed by a selective oxidation. This document outlines the detailed experimental procedures, presents quantitative data in a structured format, and includes a visual representation of the synthesis workflow.

I. Synthesis Overview

The synthesis of this compound is accomplished through a two-step reaction sequence:

  • Step 1: Michael Addition. Diethylene glycol is reacted with ethyl acrylate in the presence of a base catalyst to yield the intermediate, 3-[2-(2-hydroxyethoxy)ethoxy]propanoic acid ethyl ester.

  • Step 2: Oxidation. The terminal primary alcohol of the intermediate is selectively oxidized to a carboxylic acid to produce the final product, this compound.

A visual representation of this workflow is provided below.

Synthesis_Workflow reactant1 Diethylene Glycol intermediate 3-[2-(2-hydroxyethoxy)ethoxy]propanoic acid ethyl ester reactant1->intermediate reactant2 Ethyl Acrylate reactant2->intermediate base Base Catalyst (e.g., NaH) base->intermediate Step 1: Michael Addition oxidant Oxidizing Agent (e.g., TEMPO/NaOCl) product This compound oxidant->product intermediate->product Step 2: Oxidation

A schematic overview of the two-step synthesis of this compound.

II. Experimental Protocols

Step 1: Synthesis of 3-[2-(2-hydroxyethoxy)ethoxy]propanoic acid ethyl ester via Michael Addition

This procedure is adapted from established protocols for the Michael addition of alcohols to acrylates.

Materials and Reagents:

  • Diethylene glycol

  • Ethyl acrylate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous THF.

  • Carefully add sodium hydride (1.1 equivalents) to the THF with stirring.

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add diethylene glycol (1.0 equivalent) dropwise to the stirred suspension. Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour until the evolution of hydrogen gas ceases.

  • Cool the reaction mixture back to 0 °C and add ethyl acrylate (1.0 equivalent) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 3-[2-(2-hydroxyethoxy)ethoxy]propanoic acid ethyl ester.

Step 2: Synthesis of this compound via Oxidation

This procedure utilizes a TEMPO-catalyzed oxidation, which is selective for primary alcohols in the presence of esters.

Materials and Reagents:

  • 3-[2-(2-hydroxyethoxy)ethoxy]propanoic acid ethyl ester (from Step 1)

  • (2,2,6,6-Tetramethyl-1-piperidinyloxy) radical (TEMPO)

  • Sodium hypochlorite (NaOCl) solution (household bleach, concentration needs to be determined)

  • Sodium bicarbonate (NaHCO₃)

  • Sodium bromide (NaBr)

  • Dichloromethane (DCM)

  • Sodium sulfite (Na₂SO₃)

  • Hydrochloric acid (HCl), 1 M

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 3-[2-(2-hydroxyethoxy)ethoxy]propanoic acid ethyl ester (1.0 equivalent) in dichloromethane.

  • Add an aqueous solution of sodium bicarbonate and sodium bromide.

  • Add a catalytic amount of TEMPO (0.01-0.05 equivalents).

  • Cool the biphasic mixture to 0 °C with vigorous stirring.

  • Slowly add sodium hypochlorite solution dropwise, maintaining the temperature at 0 °C. The pH of the aqueous layer should be maintained between 8.5 and 9.5.

  • Monitor the reaction by TLC. Upon completion, quench the reaction by adding an aqueous solution of sodium sulfite.

  • Separate the layers and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with brine.

  • Acidify the combined aqueous layers to a pH of 2-3 with 1 M HCl.

  • Extract the acidified aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers from the acidified extraction, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound. Further purification can be achieved by silica gel chromatography if necessary.

III. Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of this compound. Please note that actual yields and purity may vary depending on reaction scale and experimental conditions.

ParameterStep 1: Michael AdditionStep 2: OxidationOverall
Typical Yield 70-85%80-95%56-81%
Purity (by NMR) >95%>95%>95%
Molecular Formula C₁₀H₂₀O₅C₁₀H₁₈O₆C₁₀H₁₈O₆
Molecular Weight 220.26 g/mol 234.25 g/mol 234.25 g/mol

IV. Characterization

The structure and purity of the intermediate and final product should be confirmed by standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and assess purity.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the presence of key functional groups (hydroxyl, ester, carboxylic acid).

This guide provides a comprehensive framework for the successful synthesis of this compound. Researchers are encouraged to optimize the described conditions for their specific laboratory settings and scale.

An In-depth Technical Guide to the Core Physical and Chemical Properties of Acid-PEG2-ethyl propionate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acid-PEG2-ethyl propionate is a bifunctional molecule increasingly utilized in the fields of drug delivery and bioconjugation, most notably as a linker in Proteolysis Targeting Chimeras (PROTACs).[1][2][3] Its structure, featuring a carboxylic acid, a di-ethylene glycol (PEG2) spacer, and an ethyl propionate moiety, imparts a unique combination of hydrophilicity, flexibility, and reactivity.[4][5] This guide provides a comprehensive overview of the known physical and chemical properties of this compound, complete with experimental protocols and data presented for clarity and practical application in a research and development setting.

Chemical Identity and Structure

This compound is systematically named 3-(2-(3-ethoxy-3-oxopropoxy)ethoxy)propanoic acid.[6] Its structure consists of a propanoic acid head, a flexible di-ethylene glycol linker, and an ethyl propionate tail. This amphiphilic nature is key to its function, allowing for conjugation to various molecules while influencing the overall solubility and pharmacokinetic properties of the resulting conjugate.[4][7]

IdentifierValueSource
CAS Number 886362-90-9[6]
Molecular Formula C10H18O6[6]
Molecular Weight 234.25 g/mol [6]
IUPAC Name 3-(2-(3-ethoxy-3-oxopropoxy)ethoxy)propanoic acid[6]
SMILES CCOC(=O)CCOCCOCC(O)=O[8]
InChI Key KEGUKRRJONEXNN-UHFFFAOYSA-N[6]

Physicochemical Properties

Detailed experimental data for the physical properties of this compound are not extensively available in public literature. However, based on its structure and data from analogous compounds, the following characteristics can be inferred.

PropertyValueNotes
Appearance Colorless to pale yellow liquid or semi-solidBased on supplier information.[9]
Boiling Point Not explicitly available. For reference, the boiling point of ethyl propionate is 99 °C.The PEG chain and carboxylic acid group will significantly increase the boiling point compared to ethyl propionate.
Melting Point Not explicitly available. For reference, the melting point of ethyl propionate is -73 °C.The PEG chain and carboxylic acid may result in a higher melting point.
Solubility Good solubility in various organic solvents is expected. Limited solubility in water.The ethyl ester group enhances lipophilicity, while the PEG chain and carboxylic acid contribute to hydrophilicity.[4]
Purity Typically >97%As offered by commercial suppliers.[9]
Storage Recommended storage for the short term is at 0-4 °C and for the long term at -20 °C, kept dry and in the dark.[6]

Spectroscopic Data

While specific spectroscopic data for this compound is not readily published, the expected spectral characteristics can be predicted based on its functional groups. Researchers should perform their own analytical characterization for confirmation.

TechniqueExpected Peaks/Signals
¹H NMR Signals corresponding to the ethyl group (triplet and quartet), methylene protons of the PEG linker, and methylene protons adjacent to the carboxylic acid and ester groups.
¹³C NMR Carbonyl carbons of the ester and carboxylic acid, carbons of the PEG linker, and carbons of the ethyl group.
IR Spectroscopy Characteristic peaks for C=O stretching (ester and carboxylic acid), O-H stretching (carboxylic acid), and C-O-C stretching (ether linkages).
Mass Spectrometry A molecular ion peak corresponding to the exact mass of the compound (234.1100).[6]

Experimental Protocols

The following are representative protocols for the synthesis and characterization of this compound, based on general methodologies for similar compounds.

Synthesis of this compound

A potential synthetic route involves the esterification of a protected diethylene glycol with ethyl 3-bromopropionate, followed by deprotection and subsequent reaction with a protected propanoic acid derivative, and a final deprotection step. A more direct, though potentially lower-yielding method, could be the acid-catalyzed reaction between diethylene glycol, propanoic acid, and ethanol.

Illustrative Synthesis Workflow

G Illustrative Synthesis of this compound A Diethylene Glycol C Intermediate 1 A->C Esterification B Ethyl 3-bromopropionate B->C E Intermediate 2 (protected) C->E Alkylation D Propanoic Acid (protected) D->E G This compound E->G Deprotection F Deprotection

Caption: A potential multi-step synthesis workflow for this compound.

Characterization Protocols
  • Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

  • Analysis: Integrate proton signals and assign chemical shifts to the corresponding protons and carbons in the molecule.

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).

  • Method: Use Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) for analysis.[10]

  • Analysis: Determine the exact mass of the molecular ion and compare it with the theoretical mass. Analyze fragmentation patterns to confirm the structure.

  • Mobile Phase: Use a gradient of water and an organic solvent (e.g., acetonitrile), both containing a small amount of an acid (e.g., 0.1% trifluoroacetic acid).

  • Column: A C18 reverse-phase column is typically suitable.

  • Detection: Use a UV detector (if the molecule has a chromophore) or an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer.

  • Analysis: Determine the purity of the sample by integrating the peak area.

Applications in Drug Development

The primary application of this compound is as a linker in the design and synthesis of PROTACs.[1][2] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[10][11] The PEG linker in this compound provides the necessary spacing and flexibility for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.[5]

General PROTAC Mechanism of Action

G General PROTAC Mechanism POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PROTAC PROTAC (containing this compound linker) PROTAC->Ternary Ub_POI Ubiquitinated POI Ternary->Ub_POI Ub Ubiquitin Ub->Ub_POI Ubiquitination Degradation Degraded POI Peptides Ub_POI->Degradation Degradation Proteasome Proteasome Proteasome->Degradation

Caption: The role of a PROTAC in mediating the ubiquitination and degradation of a target protein.

Conclusion

This compound is a valuable chemical tool for researchers in drug development, particularly for the construction of PROTACs. Its well-defined structure and bifunctional nature allow for flexible and efficient conjugation strategies. While detailed public data on some of its specific physical properties are limited, this guide provides a comprehensive overview of its known characteristics and offers representative protocols to aid in its practical application. Further research and publication of detailed analytical data will undoubtedly enhance its utility in the scientific community.

References

An In-depth Technical Guide to the Role of Acid-PEG2-ethyl propionate in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid-PEG2-ethyl propionate is a heterobifunctional linker molecule integral to the development of Proteolysis Targeting Chimeras (PROTACs).[1][2] It is a 2-unit polyethylene glycol (PEG) derivative featuring a carboxylic acid group on one end and an ethyl propionate group on the other.[3] This molecule does not possess an intrinsic biological mechanism of action in the traditional sense. Instead, its function is to serve as a chemical scaffold, connecting a target protein ligand to an E3 ubiquitin ligase ligand within a PROTAC molecule.[2] The resulting tripartite complex hijacks the cell's natural protein disposal system, the ubiquitin-proteasome system, to induce the degradation of a specific target protein.[2] This guide elucidates the role of this compound within the broader mechanism of action of PROTACs.

The PROTAC Mechanism of Action: A Ternary Complex for Targeted Degradation

PROTACs are innovative therapeutic modalities that function by inducing the degradation of specific proteins.[2] They consist of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker, such as this compound, that connects these two ligands.[2]

The mechanism proceeds through the following steps:

  • Ternary Complex Formation: The PROTAC molecule simultaneously binds to the target protein and an E3 ubiquitin ligase, bringing them into close proximity to form a ternary complex.

  • Ubiquitination: Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the target protein.

  • Polyubiquitination: A chain of ubiquitin molecules is built upon the initial ubiquitin tag, a process known as polyubiquitination.

  • Proteasomal Recognition and Degradation: The polyubiquitinated target protein is recognized by the 26S proteasome, a cellular machinery responsible for degrading unwanted proteins. The proteasome unfolds and degrades the target protein into smaller peptides, while the PROTAC molecule is released and can act catalytically to degrade another target protein molecule.

PROTAC_Mechanism cluster_0 Cellular Environment Target Protein Target Protein Ternary Complex Target Protein-PROTAC-E3 Ligase Ternary Complex Target Protein->Ternary Complex Binds E3 Ligase E3 Ligase E3 Ligase->Ternary Complex Binds PROTAC PROTAC (this compound linker) PROTAC->Ternary Complex Mediates Polyubiquitinated Target Polyubiquitinated Target Protein Ternary Complex->Polyubiquitinated Target Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary Complex Transfer Proteasome Proteasome Polyubiquitinated Target->Proteasome Recognition Proteasome->PROTAC Release Degraded Peptides Degraded Peptides Proteasome->Degraded Peptides Degradation

Figure 1: General mechanism of action of a PROTAC, highlighting the formation of the ternary complex leading to protein degradation.

Physicochemical Properties of this compound

The selection of a linker is critical in PROTAC design, as its length, flexibility, and chemical properties influence the formation and stability of the ternary complex, thereby affecting the efficiency of protein degradation. This compound offers a balance of hydrophilicity, conferred by the PEG chain, and defined length.

PropertyValueReference
CAS Number 886362-90-9[4]
Chemical Formula C10H18O6[4]
Molecular Weight 234.25 g/mol [4]
Appearance Colorless to Pale-yellow to Yellow-brown Liquid or Semi-solid or Solid[5]
Purity ≥97%[5]
Storage Conditions Dry, dark, 0-4°C for short term, -20°C for long term[4]

Experimental Protocols: Synthesis of a PROTAC Using this compound

The synthesis of a PROTAC using this compound involves standard chemical conjugation techniques. The following is a generalized protocol illustrating the key steps. Specific reaction conditions will vary depending on the nature of the target and E3 ligase ligands.

Objective: To synthesize a PROTAC by conjugating a target protein ligand (containing a primary amine) and an E3 ligase ligand (containing a hydroxyl group) to the this compound linker.

Materials:

  • This compound

  • Target protein ligand with an available amine group (Ligand-NH2)

  • E3 ligase ligand with an available hydroxyl group (Ligand-OH)

  • Amide coupling reagents (e.g., HATU, EDC, HOBt)

  • Ester hydrolysis reagent (e.g., Lithium hydroxide)

  • Appropriate solvents (e.g., DMF, DCM)

  • Purification supplies (e.g., HPLC)

Methodology:

  • Activation of Carboxylic Acid:

    • Dissolve this compound in an anhydrous aprotic solvent such as DMF.

    • Add an amide coupling reagent (e.g., HATU) and a tertiary amine base (e.g., DIPEA) to activate the carboxylic acid group.

    • Stir the reaction mixture at room temperature for 30 minutes.

  • Amide Bond Formation with Target Ligand:

    • Add the amine-containing target protein ligand (Ligand-NH2) to the activated linker solution.

    • Allow the reaction to proceed at room temperature for 2-12 hours, monitoring by LC-MS.

    • Upon completion, quench the reaction and purify the resulting intermediate (Ligand-NH-PEG2-ethyl propionate) by preparative HPLC.

  • Hydrolysis of the Ethyl Ester:

    • Dissolve the purified intermediate in a suitable solvent mixture (e.g., THF/water).

    • Add a base such as lithium hydroxide (LiOH) to hydrolyze the ethyl propionate ester to a carboxylic acid.

    • Stir at room temperature for 1-4 hours, monitoring by LC-MS.

    • Acidify the reaction mixture to protonate the newly formed carboxylic acid and purify the product (Ligand-NH-PEG2-acid) by preparative HPLC.

  • Second Amide Bond Formation with E3 Ligase Ligand:

    • Repeat the carboxylic acid activation step (Step 1) with the purified Ligand-NH-PEG2-acid.

    • Add the hydroxyl-containing E3 ligase ligand (Ligand-OH) to the activated intermediate. Note: This step may require esterification conditions if coupling to a hydroxyl group, or a second amide coupling if the E3 ligand has an available amine.

    • Allow the reaction to proceed to completion, monitoring by LC-MS.

  • Final PROTAC Purification:

    • Purify the final PROTAC molecule by preparative HPLC.

    • Confirm the identity and purity of the final product by LC-MS and NMR.

PROTAC_Synthesis_Workflow cluster_workflow PROTAC Synthesis Workflow A This compound step1 Step 1: Amide Coupling A->step1 B Target Ligand (Amine-functionalized) B->step1 C E3 Ligase Ligand step3 Step 3: Second Amide Coupling C->step3 intermediate1 Intermediate 1: Target Ligand-Linker-Ester step1->intermediate1 step2 Step 2: Ester Hydrolysis intermediate1->step2 intermediate2 Intermediate 2: Target Ligand-Linker-Acid step2->intermediate2 intermediate2->step3 final_protac Final PROTAC Molecule step3->final_protac

Figure 2: A generalized experimental workflow for the synthesis of a PROTAC using this compound.

Conclusion

This compound is a crucial building block in the field of targeted protein degradation. While it lacks a direct biological mechanism of action, its role as a heterobifunctional linker is paramount to the function of PROTACs.[1][2] The defined length and hydrophilic nature of its PEG component contribute to the favorable physicochemical properties of the final PROTAC molecule, enabling the formation of a productive ternary complex and subsequent degradation of the target protein. Understanding the chemistry and utility of linkers like this compound is essential for the rational design and development of novel protein-degrading therapeutics.

References

The Strategic Role of Acid-PEG2-ethyl propionate in PROTAC Development: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to PROTAC Technology and the Critical Role of Linkers

PROTACs are heterobifunctional molecules that consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting the two.[1] By simultaneously binding the POI and the E3 ligase, the PROTAC forms a ternary complex, which facilitates the ubiquitination of the POI.[2] This polyubiquitination marks the POI for degradation by the 26S proteasome, effectively eliminating it from the cell.[1]

The linker is not merely a spacer but a critical determinant of a PROTAC's efficacy, selectivity, and drug-like properties.[3] The linker's length, composition, and flexibility influence the formation and stability of the ternary complex, which is a prerequisite for efficient protein degradation.[3] Polyethylene glycol (PEG) linkers are among the most common motifs in PROTAC design due to their unique ability to address challenges such as poor aqueous solubility, a common issue with high molecular weight PROTAC molecules.[3][4]

Physicochemical Properties of Acid-PEG2-ethyl propionate

This compound (CAS: 886362-90-9) is a heterobifunctional, 2-unit PEG derivative. Its structure provides two distinct reactive handles for conjugation, making it a versatile building block in PROTAC synthesis.

PropertyValueReference
Chemical Name 3-(2-(3-Ethoxy-3-oxopropoxy)ethoxy)propanoic acid[5]
Molecular Formula C10H18O6[5]
Molecular Weight 234.25 g/mol [5]
Appearance Colorless to pale yellow liquid or semi-solid

The key structural features of this compound and their functional implications in PROTACs are:

  • Carboxylic Acid Group: Provides a reactive handle for amide bond formation with an amine-functionalized ligand (either the POI binder or the E3 ligase ligand).

  • Ethyl Propionate Group: Offers an alternative conjugation point after hydrolysis to the corresponding carboxylic acid, or can be used to modulate lipophilicity. The ethyl ester enhances lipophilicity and influences hydrolytic stability.

  • PEG2 Spacer: The two ethylene glycol units confer hydrophilicity, which can improve the solubility of the resulting PROTAC. This flexible ether chain also allows the PROTAC to adopt various conformations, which is crucial for achieving a productive ternary complex.

The Role of this compound in PROTAC Design and Function

The incorporation of a PEG linker like this compound can significantly impact a PROTAC's biological activity.

Enhancing Physicochemical Properties

A major hurdle in PROTAC development is their tendency towards high molecular weight and lipophilicity, often leading to poor aqueous solubility. The hydrophilic nature of the PEG chain in this compound can counteract this, improving the overall solubility of the PROTAC and its suitability as a therapeutic agent.[4]

Modulating Cell Permeability

The relationship between PEG linkers and cell permeability is multifaceted. While increased hydrophilicity can sometimes hinder passive diffusion across the cell membrane, the flexibility of PEG linkers can be beneficial. It is thought that flexible linkers enable the PROTAC to adopt a folded conformation, which can shield its polar surface area and facilitate cell entry.[3] However, there is an optimal range for PEG linker length, as excessively long chains can negatively affect permeability.[3]

Impact on Degradation Efficacy

The length and flexibility of the linker are paramount in determining the degradation efficiency of a PROTAC, which is often quantified by the DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation).[3] An optimal linker facilitates a productive orientation of the POI and E3 ligase within the ternary complex. A linker that is too short may cause steric hindrance, while one that is too long can lead to reduced efficacy.[3]

While specific data for PROTACs using this compound is not available, the table below presents representative data for the effect of PEG linker length on the degradation of Bruton's tyrosine kinase (BTK).

PROTACLinker CompositionDC50 (nM)Dmax (%)
P5-P 5-atom PEG linker1.8>95
P4-P 4-atom PEG linker4.9>95
P3-P 3-atom PEG linker13.1>95

This data is representative and illustrates the general trend of how linker length can affect degradation potency. It is not specific to PROTACs synthesized with this compound.

Experimental Protocols

The following are generalized protocols for the synthesis and evaluation of a PROTAC incorporating this compound.

General Synthesis of a PROTAC using this compound

This protocol describes a standard amide coupling procedure.

Materials:

  • Amine-functionalized POI ligand

  • This compound

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • E3 ligase ligand with a free amine (e.g., pomalidomide derivative)

Procedure:

  • To a solution of the amine-functionalized POI ligand (1 equivalent) and this compound (1.1 equivalents) in anhydrous DMF, add HATU (1.2 equivalents) and DIPEA (2 equivalents).

  • Stir the reaction mixture at room temperature for 4-12 hours, monitoring by LC-MS.

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting intermediate by column chromatography.

  • Hydrolyze the ethyl ester of the purified intermediate using standard conditions (e.g., LiOH in THF/water) to yield the free carboxylic acid.

  • Couple the resulting acid with the amine-functionalized E3 ligase ligand using the same HATU/DIPEA coupling procedure described in steps 1-5 to yield the final PROTAC.

  • Characterize the final product by NMR and high-resolution mass spectrometry.

G POI_ligand POI Ligand-NH2 Intermediate1 POI Ligand-Linker-ethyl ester POI_ligand->Intermediate1 HATU, DIPEA Linker This compound Linker->Intermediate1 Intermediate2 POI Ligand-Linker-COOH Intermediate1->Intermediate2 LiOH PROTAC Final PROTAC Intermediate2->PROTAC HATU, DIPEA E3_ligand E3 Ligase Ligand-NH2 E3_ligand->PROTAC

General PROTAC Synthesis Workflow
Western Blotting for Protein Degradation

This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.

Procedure:

  • Cell Culture and Treatment: Plate a human cancer cell line expressing the target protein (e.g., MCF7 for estrogen receptor) in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 4, 8, 16, or 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane. Block the membrane and probe with a primary antibody against the target protein and a loading control (e.g., GAPDH or β-actin).

  • Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and visualize using an enhanced chemiluminescence (ECL) substrate.

  • Densitometry: Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle control.

Signaling Pathways and Experimental Workflows

PROTACs function by hijacking the ubiquitin-proteasome system (UPS). The general signaling pathway for PROTAC-mediated protein degradation is illustrated below.

G cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Catalyzes Ub Ubiquitin Ub->Ub_POI Ubiquitination Proteasome 26S Proteasome Ub_POI->Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

PROTAC-Mediated Protein Degradation Pathway

The experimental workflow for evaluating a novel PROTAC is a multi-step process.

G Synthesis PROTAC Synthesis Biochemical_Assays Biochemical Assays (e.g., Binding Affinity) Synthesis->Biochemical_Assays Cell_Based_Assays Cell-Based Assays (Western Blot, DC50/Dmax) Biochemical_Assays->Cell_Based_Assays Downstream_Analysis Downstream Functional Analysis (e.g., Apoptosis, Cell Cycle) Cell_Based_Assays->Downstream_Analysis In_Vivo_Studies In Vivo Efficacy Studies (Xenograft Models) Downstream_Analysis->In_Vivo_Studies

PROTAC Evaluation Workflow

Conclusion

This compound is a valuable chemical tool in the development of PROTACs. Its heterobifunctional nature, combined with the beneficial properties of the PEG spacer, allows for the synthesis of PROTACs with potentially improved solubility and optimized degradation efficacy. While the full biological impact of this specific linker will be elucidated as more PROTACs incorporating it are published, the principles and protocols outlined in this guide provide a solid foundation for its application in the design and evaluation of novel protein degraders. The continued exploration of diverse linker chemistries, including variations in PEG length and composition, will undoubtedly accelerate the development of the next generation of PROTAC-based therapeutics.

References

The Cornerstone of Next-Generation Therapeutics: An In-depth Technical Guide to PEG Linkers in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Polyethylene glycol (PEG) linkers have emerged as a pivotal technology in modern drug development, transforming the therapeutic potential of a wide array of molecules, from small-molecule drugs to large biologics. Their unique physicochemical properties enable significant improvements in pharmacokinetics, pharmacodynamics, and overall drug efficacy. This in-depth technical guide provides a comprehensive overview of PEG linkers, detailing their core principles, applications, and the experimental methodologies crucial for their successful implementation in a research and development setting.

Fundamental Principles of PEG Linkers

Polyethylene glycol is a hydrophilic, biocompatible, and non-immunogenic polymer composed of repeating ethylene oxide units.[1][2] When used as linkers, PEG chains are covalently attached to a drug molecule, a process known as PEGylation.[3][4] This conjugation confers several advantageous properties that address common challenges in drug delivery.

Core Advantages of PEGylation:

  • Enhanced Hydrophilicity: PEG linkers significantly increase the water solubility of hydrophobic drugs, making them more amenable to formulation and intravenous administration.[2][5]

  • Prolonged Systemic Circulation: The increased hydrodynamic radius of PEGylated molecules reduces their renal clearance, thereby extending their circulation half-life in the bloodstream.[3][6][7] This allows for less frequent dosing, improving patient compliance.[8]

  • Reduced Immunogenicity: The flexible PEG chains form a protective hydrophilic shield around the drug molecule, masking it from the host's immune system and reducing the risk of an immune response.[1][3]

  • Improved Stability: PEGylation can protect therapeutic proteins and peptides from enzymatic degradation, enhancing their stability in vivo.[9]

  • Controlled Release: Cleavable PEG linkers can be engineered to release the active drug in response to specific physiological conditions, such as changes in pH or the presence of certain enzymes, enabling targeted drug delivery.[][11]

Quantitative Impact of PEGylation on Pharmacokinetics

The conjugation of PEG linkers to a therapeutic agent has a profound and quantifiable impact on its pharmacokinetic profile. The extent of these changes is influenced by the molecular weight, structure (linear or branched), and attachment site of the PEG linker.

ParameterNon-PEGylated DrugPEGylated DrugFold ChangeReference(s)
Half-life (t½)
Interferon α-2a2.3 hours50 hours (40 kDa branched PEG)~22x[12]
Interferon α-2b4 hours40 hours (20 kDa linear PEG)10x[12]
Uricase (rats)~2 hours22.8 hours (di-PEGylated)~11.4x[12]
PEG (6 kDa)18 minutes[13]
PEG (50 kDa)16.5 hours[13]
Blood Concentration (1h post-injection)
Proticles0.06 % ID/g0.23 % ID/g~3.8x[14]
Clearance
Danazol NanoemulsionHigherLower (with 6 mg/mL DSPE-PEG5000)-[15]

Table 1: Comparative Pharmacokinetic Parameters of PEGylated vs. Non-PEGylated Therapeutics. This table summarizes the significant improvements in circulation half-life and blood concentration observed upon PEGylation of various therapeutic agents. The choice of PEG molecular weight and architecture plays a crucial role in the magnitude of this effect.

Experimental Protocols for PEGylation and Characterization

The successful development of a PEGylated therapeutic requires robust and well-defined experimental procedures for conjugation, purification, and characterization.

General PEGylation Reaction Protocol

This protocol describes a general method for the N-terminal PEGylation of a protein using an NHS-ester activated PEG linker.[16]

Materials:

  • Protein to be PEGylated

  • Amine-reactive PEG linker (e.g., Y-NHS-40K)

  • Amine-free buffer (e.g., phosphate buffer, pH 7.0-7.5)

  • Dry, water-miscible organic solvent (e.g., DMF or DMSO)

  • Reaction vessel

  • Stirring mechanism

Procedure:

  • Protein Preparation: Dissolve the protein in the amine-free buffer to a known concentration. If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into a suitable buffer prior to the reaction.

  • PEG Linker Preparation: Calculate the required amount of PEG linker based on the desired molar excess to the protein. Dissolve the PEG linker in a small volume of the dry organic solvent.

  • Conjugation Reaction: Slowly add the dissolved PEG linker to the protein solution while gently stirring.

  • Incubation: Incubate the reaction mixture at room temperature for approximately one hour or at 4°C for about three hours. The optimal reaction time may vary depending on the specific protein and PEG linker.

  • Quenching (Optional): The reaction can be stopped by adding a small molecule with a primary amine, such as Tris or glycine.

  • Purification: Proceed immediately to the purification of the PEGylated protein to remove unreacted PEG, unreacted protein, and any side products.

Purification of PEGylated Proteins

Purification is a critical step to isolate the desired PEGylated conjugate from the reaction mixture. Several chromatographic techniques are commonly employed.[11][]

3.2.1. Size Exclusion Chromatography (SEC)

SEC separates molecules based on their hydrodynamic radius.[] Since PEGylation increases the size of the protein, SEC is effective for separating PEGylated conjugates from the smaller, unreacted protein and low molecular weight reaction components.[18][19]

Methodology:

  • Column and Mobile Phase Selection: Choose a SEC column with a fractionation range appropriate for the expected size of the PEGylated protein. The mobile phase is typically an aqueous buffer (e.g., PBS).

  • System Equilibration: Equilibrate the SEC system with the mobile phase until a stable baseline is achieved.

  • Sample Injection: Inject the PEGylation reaction mixture onto the column.

  • Elution and Fraction Collection: The larger PEGylated protein will elute earlier than the smaller, unreacted protein. Collect fractions corresponding to the different peaks.

  • Analysis: Analyze the collected fractions using SDS-PAGE or other characterization methods to identify the fractions containing the purified PEGylated protein.

3.2.2. Ion Exchange Chromatography (IEX)

IEX separates molecules based on their net charge.[8] The attachment of a neutral PEG chain can shield the charged residues on the protein surface, altering its overall charge and allowing for the separation of PEGylated species from the native protein.[][20] IEX can also be used to separate mono-PEGylated from multi-PEGylated species and even positional isomers.[11]

Methodology:

  • Resin and Buffer Selection: Choose a cation or anion exchange resin based on the isoelectric point (pI) of the protein and the desired separation pH. Prepare a low-salt binding buffer and a high-salt elution buffer.

  • Column Packing and Equilibration: Pack the column with the selected resin and equilibrate with the binding buffer.

  • Sample Loading: Load the PEGylation reaction mixture onto the column. The native protein and PEGylated species will bind to the resin to varying degrees.

  • Washing: Wash the column with the binding buffer to remove any unbound material, including unreacted PEG.

  • Elution: Elute the bound proteins using a salt gradient (increasing concentration of the elution buffer). Different PEGylated species and the native protein will elute at different salt concentrations.

  • Fraction Collection and Analysis: Collect fractions and analyze them to identify the desired PEGylated product.

Characterization of PEGylated Proteins

Thorough characterization is essential to confirm the identity, purity, and integrity of the PEGylated product.

3.3.1. SDS-Polyacrylamide Gel Electrophoresis (SDS-PAGE)

SDS-PAGE separates proteins based on their molecular weight. PEGylated proteins will migrate slower than their non-PEGylated counterparts, appearing as a band with a higher apparent molecular weight.[21] This technique is useful for monitoring the progress of the PEGylation reaction and assessing the purity of the final product.

Methodology:

  • Sample Preparation: Mix the protein samples with a non-reducing sample buffer.

  • Gel Electrophoresis: Load the samples onto a polyacrylamide gel (e.g., 4-20% gradient gel) and run the electrophoresis in Tris-glycine buffer.

  • Staining: Stain the gel with a protein stain (e.g., Coomassie Brilliant Blue) to visualize the protein bands. A smeared or broadened band for the PEGylated protein is often observed due to the heterogeneity of the PEG polymer.[22]

3.3.2. Western Blotting

Western blotting can be used for the specific detection of PEGylated proteins using an anti-PEG antibody.[23]

Methodology:

  • SDS-PAGE and Transfer: Perform SDS-PAGE as described above, then transfer the separated proteins to a nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking agent (e.g., 10% non-fat dried milk) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the PEG moiety (e.g., anti-PEG rabbit monoclonal antibody).

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP).

  • Detection: Add a chemiluminescent or chromogenic substrate to visualize the bands corresponding to the PEGylated protein.

3.3.3. Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)

MALDI-TOF MS is a powerful technique for determining the molecular weight of PEGylated proteins and assessing the degree of PEGylation.[9][24]

Methodology:

  • Sample Preparation: Mix the PEGylated protein sample with a suitable matrix solution (e.g., sinapic acid for proteins) and a cationizing agent (e.g., sodium trifluoroacetate for PEGs).[25][26]

  • Spotting: Spot the mixture onto a MALDI target plate and allow it to dry.

  • Data Acquisition: Analyze the sample using a MALDI-TOF mass spectrometer in linear mode for high molecular weight species. The resulting spectrum will show a distribution of peaks corresponding to the different numbers of PEG units attached to the protein.

3.3.4. Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA can be used for the quantification of PEGylated proteins in biological samples. A competitive ELISA format is often employed.

Methodology:

  • Coating: Coat a 96-well microtiter plate with a monoclonal antibody specific to PEG.

  • Sample and Standard Incubation: Add standards of known PEGylated protein concentration and unknown samples to the wells, along with a biotinylated PEGylated protein conjugate.

  • Washing: Wash the plate to remove unbound reagents.

  • Enzyme Conjugate Incubation: Add a streptavidin-HRP conjugate, which will bind to the biotinylated PEG that has bound to the antibody.

  • Substrate Addition: Add a TMB substrate. The HRP enzyme will catalyze a color change.

  • Signal Measurement: Stop the reaction and measure the absorbance at 450 nm. The signal intensity is inversely proportional to the concentration of PEGylated protein in the sample.[27]

Strategic Selection and Application of PEG Linkers

The choice of PEG linker is a critical decision in the design of a PEGylated therapeutic and depends on the specific application and the nature of the drug molecule.

Logical Workflow for PEG Linker Selection

PEG_Linker_Selection start Define Therapeutic Goal (e.g., extend half-life, improve solubility) mol_char Characterize Drug Molecule - Available functional groups - Hydrophobicity - Stability start->mol_char linker_type Select Linker Architecture - Linear vs. Branched - Monodisperse vs. Polydisperse mol_char->linker_type functional_group Choose Functional Groups (e.g., NHS-ester for amines, Maleimide for thiols) linker_type->functional_group mw_select Determine PEG Molecular Weight - Balance between efficacy and clearance functional_group->mw_select cleavable Cleavable or Non-cleavable? - Consider drug release mechanism mw_select->cleavable synthesis Synthesize and Purify PEG-Drug Conjugate cleavable->synthesis characterization Characterize Conjugate - Purity, stability, activity synthesis->characterization in_vitro In Vitro Evaluation - Target binding, cytotoxicity characterization->in_vitro in_vivo In Vivo Evaluation - Pharmacokinetics, efficacy, toxicity in_vitro->in_vivo optimization Optimize Linker Design (Iterative process) in_vivo->optimization Feedback optimization->linker_type

Caption: A logical workflow for the rational selection of a PEG linker in drug discovery.

Experimental Workflow for PEGylated Drug Development

Experimental_Workflow start Start: Protein/Drug Candidate pegylation PEGylation Reaction - Optimize molar ratio, pH, time start->pegylation purification Purification - SEC, IEX, or HIC pegylation->purification char_initial Initial Characterization - SDS-PAGE, Western Blot purification->char_initial char_detailed Detailed Characterization - MALDI-TOF MS (MW) - ELISA (Quantification) char_initial->char_detailed activity_assay In Vitro Activity Assay - Receptor binding, enzyme kinetics char_detailed->activity_assay stability_study Stability Studies - Thermal, proteolytic activity_assay->stability_study pk_study Pharmacokinetic Studies (In Vivo) - Determine half-life, clearance stability_study->pk_study end Lead Candidate pk_study->end

Caption: A typical experimental workflow for the development and evaluation of a PEGylated drug.

Impact on Signaling Pathways: A Conceptual Overview

By altering the pharmacokinetic and pharmacodynamic properties of a therapeutic agent, PEGylation can indirectly modulate its effect on cellular signaling pathways. For instance, a PEGylated growth factor antagonist with a longer half-life can provide more sustained inhibition of its corresponding receptor tyrosine kinase (RTK) signaling pathway.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Ligand Growth Factor (Ligand) Ligand->RTK Activates PEG_Antagonist PEGylated Antagonist PEG_Antagonist->RTK Inhibits (Sustained) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription

References

An In-depth Technical Guide to Acid-PEG2-ethyl propionate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Acid-PEG2-ethyl propionate, a heterobifunctional linker critical in bioconjugation and drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Core Molecular Data

This compound is a chemical compound featuring a two-unit polyethylene glycol (PEG) spacer, which imparts hydrophilicity and flexibility. The molecule is flanked by a terminal carboxylic acid and an ethyl propionate group, enabling covalent linkage to two different molecular entities.

PropertyValueReference
Molecular Formula C₁₀H₁₈O₆[1][2][3]
Molecular Weight 234.25 g/mol [1][2][3][4]
Exact Mass 234.1100[1]
CAS Number 886362-90-9[1][2][4]
IUPAC Name 3-(2-(3-ethoxy-3-oxopropoxy)ethoxy)propanoic acid[1][2]
SMILES Code CCOC(CCOCCOCCC(O)=O)=O[1][3]
InChI Key KEGUKRRJONEXNN-UHFFFAOYSA-N[1][2][3][4]

Applications in Drug Development

The primary application of this compound is as a PEG-based linker in the synthesis of PROTACs.[1][5][6] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[5] The PEG linker in molecules like this compound provides the necessary spatial separation and orientation for the two ends of the PROTAC to bind effectively to their respective proteins.

The carboxylic acid group allows for reaction with primary amines, such as those on lysine residues in proteins, through amide bond formation.[7][8] This is typically achieved using carbodiimide chemistry.

PROTAC_Mechanism cluster_0 PROTAC-Mediated Protein Degradation cluster_1 Ubiquitination & Degradation Pathway tp Target Protein protac PROTAC (Linker: this compound) tp->protac Binds to Target Ligand proteasome Proteasome tp->proteasome Recognition ub Ubiquitin e3 E3 Ubiquitin Ligase e3->protac Binds to E3 Ligase Ligand ub->tp Ubiquitination degraded Degraded Peptides proteasome->degraded Degradation Experimental_Workflow start Acid-PEG2-ethyl propionate activation Activation (EDC, NHS, pH 6.0) start->activation conjugation Conjugation (pH 7.2-7.5) activation->conjugation NHS-ester intermediate amine Amine-containing molecule amine->conjugation quenching Quenching (Tris or Hydroxylamine) conjugation->quenching purification Purification (e.g., HPLC, SEC) quenching->purification final_product Final Conjugate purification->final_product

References

Solubility Profile of Acid-PEG2-ethyl propionate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acid-PEG2-ethyl propionate is a bifunctional molecule increasingly utilized in pharmaceutical sciences, particularly as a linker in Proteolysis Targeting Chimeras (PROTACs). Its utility is intrinsically linked to its solubility characteristics, which dictate its behavior in various formulation and biological contexts. This technical guide provides an in-depth analysis of the predicted solubility of this compound in a range of common solvents. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information based on the known properties of its constituent functional groups: a short-chain polyethylene glycol (PEG) linker, a terminal carboxylic acid, and an ethyl propionate ester. This guide also presents a standardized experimental protocol for determining the precise solubility of this and similar compounds, ensuring researchers can generate accurate data for their specific applications.

Introduction to this compound

This compound, with the chemical name 3-[2-(3-ethoxy-3-oxopropoxy)ethoxy]propanoic acid, is a hetero-bifunctional linker. Its structure comprises a flexible di-ethylene glycol (PEG2) spacer, flanked by a carboxylic acid and an ethyl propionate group. This architecture provides a versatile platform for covalently linking different molecular entities. The PEG component is known to enhance hydrophilicity and can improve the pharmacokinetic properties of conjugated molecules. The terminal carboxylic acid and ethyl ester offer reactive handles for conjugation chemistry.

Factors Influencing Solubility

The solubility of this compound is governed by the interplay of its distinct chemical moieties:

  • Polyethylene Glycol (PEG) Backbone: The two ethylene glycol units contribute significantly to the molecule's polarity and its propensity to form hydrogen bonds with protic solvents. Generally, PEGs are soluble in water and many organic solvents, including dichloromethane and alcohols.[1][2] As the PEG chain length increases, water solubility is enhanced.[3]

  • Carboxylic Acid Group: The terminal carboxylic acid is a polar, hydrophilic group capable of donating a hydrogen bond and acting as a hydrogen bond acceptor. In aqueous solutions, its solubility is pH-dependent, increasing significantly at pH values above its pKa due to deprotonation and salt formation.

  • Ethyl Propionate Group: The ethyl propionate moiety is an ester with moderate polarity. While the ester group can participate in hydrogen bonding as an acceptor, the ethyl and propyl chains introduce a degree of lipophilicity. Ethyl propionate itself is sparingly soluble in water but exhibits good solubility in many organic solvents.[4][5][6]

The overall solubility of this compound will be a composite of these individual contributions. It is anticipated to exhibit a degree of amphiphilicity, with solubility in a range of both polar and moderately non-polar solvents.

Estimated Solubility Data

The following table provides an estimated qualitative and, where possible, semi-quantitative solubility profile for this compound. This data is inferred from the known solubility of its components and related short-chain PEGylated molecules. It is crucial to note that these are estimations and should be experimentally verified for any critical application.

SolventDielectric Constant (approx.)PolarityEstimated SolubilityRationale
Water80.1Polar ProticModerately Soluble to SolubleThe PEG chain and carboxylic acid enhance aqueous solubility. Solubility is expected to increase at higher pH. Ethyl propionate has a water solubility of approximately 19,200 mg/L at 25°C.[5]
Ethanol24.5Polar ProticSolubleThe molecule's ability to hydrogen bond with ethanol, coupled with the solubility of both PEG and ethyl propionate in alcohols, suggests good solubility.[5][7]
Methanol32.7Polar ProticSolubleSimilar to ethanol, the polar protic nature of methanol should readily solvate the molecule.
Dimethyl Sulfoxide (DMSO)46.7Polar AproticSolubleDMSO is a strong polar aprotic solvent capable of dissolving a wide range of compounds, including PEGs.[2]
N,N-Dimethylformamide (DMF)36.7Polar AproticSolubleSimilar to DMSO, DMF is a versatile polar aprotic solvent expected to solubilize this compound effectively.[2]
Acetonitrile37.5Polar AproticSolubleAcetonitrile is a common solvent for PEGylated compounds.[1]
Dichloromethane (DCM)9.1Moderately PolarSolublePEG derivatives are generally soluble in chlorinated solvents.[1][7]
Chloroform4.8Moderately PolarSolubleSimilar to DCM, chloroform is expected to be a good solvent.[2]
Tetrahydrofuran (THF)7.6Moderately PolarSolubleTHF is a good solvent for many moderately polar organic molecules.
Ethyl Acetate6.0Moderately PolarSolubleThe ester functionality in both the solvent and the solute should promote miscibility.
Acetone20.7Polar AproticSolubleAcetone is a versatile solvent for many organic compounds, including ethyl propionate.[5]
Toluene2.4Non-polarSparingly Soluble to InsolubleWhile some longer chain PEGs show solubility in warm toluene, the polarity of the carboxylic acid will likely limit solubility.[2]
Hexane1.9Non-polarInsolubleThe high polarity of the PEG and carboxylic acid groups makes solubility in non-polar aliphatic hydrocarbons highly unlikely.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

This section details a standardized "shake-flask" method for the experimental determination of the equilibrium solubility of this compound.

4.1. Materials

  • This compound

  • Selected solvents (analytical grade or higher)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or rotator with temperature control

  • Analytical balance

  • Syringe filters (e.g., 0.22 µm PTFE or other solvent-compatible material)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis, ELSD, or Mass Spectrometer) or other quantitative analytical technique.

  • Volumetric flasks and pipettes

4.2. Procedure

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of this compound to a pre-weighed vial. The exact amount should be sufficient to ensure a solid phase remains after equilibration.

    • Record the precise weight of the compound added.

    • Add a known volume of the selected solvent to the vial.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials on an orbital shaker or rotator.

    • Agitate the samples at a constant, controlled temperature (e.g., 25 °C) for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours. Visual confirmation of a remaining solid phase is necessary to ensure saturation.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette.

    • Immediately filter the supernatant through a syringe filter into a clean vial to remove all undissolved solids.

  • Quantification:

    • Prepare a series of calibration standards of this compound of known concentrations in the same solvent.

    • Analyze the filtered sample and the calibration standards using a validated HPLC or other quantitative method.

    • Construct a calibration curve by plotting the analytical response versus the concentration of the standards.

    • Determine the concentration of this compound in the filtered sample by interpolating its analytical response on the calibration curve.

  • Calculation of Solubility:

    • The concentration determined in the previous step represents the equilibrium solubility of this compound in the tested solvent at the specified temperature.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

4.3. Considerations

  • Solvent Purity: The purity of the solvents used can significantly impact solubility measurements.

  • Temperature Control: Solubility is temperature-dependent; therefore, maintaining a constant temperature during equilibration is critical.

  • Equilibration Time: The time required to reach equilibrium may vary depending on the compound and the solvent. It may be necessary to analyze samples at multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been achieved.

  • pH for Aqueous Solutions: When determining solubility in aqueous buffers, the pH must be carefully controlled and reported.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the solubility determination experiment.

G Solubility Determination Workflow for this compound cluster_prep 1. Sample Preparation cluster_equilibration 2. Equilibration cluster_sampling 3. Sampling & Filtration cluster_analysis 4. Quantification A Weigh excess This compound B Add known volume of solvent A->B C Agitate at constant temperature (24-48h) B->C D Allow solid to settle C->D E Withdraw supernatant D->E F Filter supernatant (0.22 µm filter) E->F H Analyze sample and standards via HPLC F->H G Prepare calibration standards G->H I Determine concentration from calibration curve H->I J Report Solubility (e.g., mg/mL) I->J

Caption: Workflow for experimental solubility determination.

Signaling Pathways and Logical Relationships

The concept of solubility is governed by fundamental thermodynamic principles rather than specific signaling pathways. The logical relationship determining the solubility of this compound is based on the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and the solvent.

G Factors Influencing Solubility of this compound cluster_solute This compound Properties cluster_solvent Solvent Properties Solute Overall Molecular Polarity Solubility Solubility Solute->Solubility Intermolecular Forces PEG PEG Backbone (Polar, H-bond donor/acceptor) PEG->Solute Acid Carboxylic Acid (Polar, H-bond donor/acceptor, pH-dependent) Acid->Solute Ester Ethyl Propionate (Moderately Polar) Ester->Solute Solvent Solvent Polarity & H-bonding Capacity Solvent->Solubility Intermolecular Forces

Caption: Logical relationship of factors influencing solubility.

Conclusion

While precise, experimentally determined solubility data for this compound is not widely published, a strong predictive understanding can be derived from its molecular structure. The presence of both hydrophilic (PEG, carboxylic acid) and moderately lipophilic (ethyl propionate) moieties suggests a versatile solubility profile across a range of polar and some non-polar organic solvents. For researchers and drug developers, the provided experimental protocol offers a robust framework for determining the exact solubility in their specific solvent systems, a critical step for successful formulation and application.

References

In-Depth Technical Guide to Acid-PEG2-ethyl propionate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Acid-PEG2-ethyl propionate, a heterobifunctional linker critical in the fields of bioconjugation and drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Core Concepts and Commercial Availability

This compound, systematically named 3-(2-(3-ethoxy-3-oxopropoxy)ethoxy)propanoic acid, is a valuable crosslinking reagent. Its structure features a terminal carboxylic acid and an ethyl propionate group, connected by a two-unit polyethylene glycol (PEG) spacer. This heterobifunctional nature allows for the sequential conjugation of two different molecules, a key attribute in the construction of complex bioconjugates. The integrated PEG linker enhances the solubility and pharmacokinetic properties of the resulting conjugate.

This reagent is readily available for research purposes from a variety of chemical suppliers.

Table 1: Commercial Availability and Properties of this compound

PropertyValueSource
CAS Number 886362-90-9Multiple Suppliers
Molecular Formula C10H18O6Multiple Suppliers
Molecular Weight 234.25 g/mol Multiple Suppliers
Appearance Colorless to pale yellow liquid or semi-solidSupplier Data
Primary Application PROTAC Linker, Bioconjugation[1]
Purity Typically >95%Supplier Data

Synthesis and Characterization

While detailed, step-by-step synthesis protocols for this compound are not extensively published in peer-reviewed literature, the general principles of its synthesis can be inferred from standard organic chemistry techniques for the preparation of PEG derivatives. A plausible synthetic route would involve the reaction of a protected diethylene glycol derivative with ethyl acrylate, followed by deprotection and subsequent reaction with a protected propionic acid derivative, and a final deprotection step.

Purification would likely be achieved through column chromatography, and characterization would involve standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm the structure and purity.

Experimental Protocols: Bioconjugation

The carboxylic acid moiety of this compound is readily coupled to primary amines on biomolecules, such as proteins or peptides, using standard carbodiimide chemistry.

Protocol: Amide Coupling of this compound to a Primary Amine-Containing Biomolecule

Materials:

  • This compound

  • Amine-containing biomolecule (e.g., protein, peptide)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or sulfo-NHS

  • Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)

  • Coupling Buffer (e.g., 0.1 M Phosphate Buffered Saline, pH 7.2-8.0)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

  • Reagent Preparation:

    • Dissolve this compound in anhydrous DMF or DMSO to a desired stock concentration.

    • Dissolve the amine-containing biomolecule in the Coupling Buffer.

    • Prepare fresh solutions of EDC and NHS (or sulfo-NHS) in the Activation Buffer immediately before use.

  • Activation of Carboxylic Acid:

    • In a reaction vessel, combine the this compound solution with a 1.2-fold molar excess of both EDC and NHS (or sulfo-NHS) in Activation Buffer.

    • Allow the reaction to proceed at room temperature for 15-30 minutes with gentle stirring to form the amine-reactive NHS ester.

  • Conjugation to the Amine:

    • Add the activated this compound solution to the biomolecule solution.

    • Adjust the pH of the reaction mixture to 7.2-8.0 using the Coupling Buffer to facilitate the reaction with the primary amines of the biomolecule.

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction:

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 20-50 mM to hydrolyze any unreacted NHS esters.

    • Incubate for 15 minutes at room temperature.

  • Purification:

    • Remove excess reagents and byproducts by purifying the conjugate using a suitable method such as size-exclusion chromatography or dialysis against an appropriate buffer.

  • Characterization:

    • Characterize the resulting conjugate using techniques such as SDS-PAGE, mass spectrometry, and functional assays to confirm successful conjugation and determine the degree of labeling.

Application in PROTAC Synthesis

This compound is a commonly employed linker in the synthesis of PROTACs.[1] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The linker plays a crucial role in optimizing the formation of a stable and productive ternary complex between the target protein, the E3 ligase, and the PROTAC.

The synthesis of a PROTAC using this linker would typically involve a two-step process:

  • The carboxylic acid of this compound is first coupled to the amine handle of either the E3 ligase ligand or the target protein ligand using the amide coupling protocol described above.

  • The ethyl ester of the resulting conjugate is then hydrolyzed to a carboxylic acid, which is subsequently coupled to the amine handle of the second ligand, again using carbodiimide chemistry.

The flexibility and hydrophilicity of the PEG linker can improve the solubility and cell permeability of the final PROTAC molecule.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general principles of bioconjugation and PROTAC action where this compound can be utilized.

Bioconjugation_Workflow cluster_activation Activation Step cluster_conjugation Conjugation Step Acid_PEG2_Linker Acid-PEG2-ethyl propionate Activated_Linker NHS-activated Linker Acid_PEG2_Linker->Activated_Linker Activation EDC_NHS EDC / NHS EDC_NHS->Activated_Linker Conjugate Bioconjugate Activated_Linker->Conjugate Biomolecule Amine-containing Biomolecule Biomolecule->Conjugate Coupling

Caption: Workflow for bioconjugation using this compound.

PROTAC_Mechanism Target_Protein Target Protein Ternary_Complex Ternary Complex Target_Protein->Ternary_Complex PROTAC PROTAC (with Acid-PEG2 Linker) PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation Target Protein Degradation Proteasome->Degradation

Caption: General mechanism of action for a PROTAC utilizing a PEG linker.

References

Methodological & Application

Application Notes and Protocols for the Step-by-Step Synthesis of a BRD4-Targeting PROTAC Using Acid-PEG2-ethyl propionate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality that co-opts the cell's native ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules are composed of a ligand that binds to the target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] The linker is a critical determinant of the PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex (POI-PROTAC-E3 ligase) required for protein degradation.[2]

Polyethylene glycol (PEG) linkers are widely used in PROTAC design due to their ability to enhance solubility and improve pharmacokinetic profiles.[2] This application note provides a detailed, step-by-step protocol for the synthesis of a model PROTAC targeting the bromodomain-containing protein 4 (BRD4), a well-established cancer target.[2] The synthesis utilizes Acid-PEG2-ethyl propionate as a versatile linker to connect a derivative of the BRD4 inhibitor JQ1 (the "warhead") and a derivative of pomalidomide, a recruiter of the Cereblon (CRBN) E3 ligase (the "anchor").

PROTAC Mechanism of Action and BRD4 Signaling

PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase.[2] This proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to lysine residues on the surface of the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome, while the PROTAC molecule is released to engage in another degradation cycle.[2]

BRD4 is a key epigenetic reader that binds to acetylated histones and regulates the transcription of crucial oncogenes, including c-Myc.[1][3] By degrading BRD4, a PROTAC can effectively suppress the expression of these downstream targets, leading to cell cycle arrest and apoptosis in cancer cells.[4][5]

PROTAC_Mechanism cluster_0 PROTAC-Mediated Protein Degradation cluster_1 Downstream Signaling Effects PROTAC BRD4 PROTAC (JQ1-Linker-Pomalidomide) Ternary_Complex Ternary Complex (BRD4-PROTAC-CRBN) PROTAC->Ternary_Complex BRD4 BRD4 (POI) BRD4->Ternary_Complex CRBN CRBN (E3 Ligase) CRBN->Ternary_Complex Poly_Ub Poly-ubiquitination Ternary_Complex->Poly_Ub Ub Transfer Cell_Cycle Cell Cycle Progression Ub Ubiquitin E2 E2 Enzyme E2->CRBN loads Ub Proteasome 26S Proteasome Poly_Ub->Proteasome Recognition Degraded_BRD4 Degraded BRD4 (Peptides) Proteasome->Degraded_BRD4 Degradation BRD4_Signal BRD4 cMyc c-Myc Gene Degraded_BRD4->cMyc Inhibition of Transcription Apoptosis Apoptosis Degraded_BRD4->Apoptosis Induction BRD4_Signal->cMyc Transcription Activation cMyc_Protein c-Myc Protein cMyc->cMyc_Protein Translation cMyc->Apoptosis Inhibition cMyc_Protein->Cell_Cycle Promotes

Caption: PROTAC-mediated degradation of BRD4 and its downstream effects.

Experimental Workflow

The synthesis of the BRD4-targeting PROTAC is a multi-step process that involves the sequential coupling of the individual components, followed by purification and characterization. The biological activity is then assessed by measuring the degradation of the target protein in a relevant cell line.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_bio_eval Biological Evaluation Start Start Materials: - Pomalidomide-NH2 - this compound - JQ1-NH2 Step1 Step 1: Amide Coupling Pomalidomide-NH2 + Linker Start->Step1 Intermediate1 Intermediate: Pomalidomide-PEG2-ethyl propionate Step1->Intermediate1 Step2 Step 2: Ester Hydrolysis Intermediate1->Step2 Intermediate2 Intermediate: Pomalidomide-PEG2-Acid Step2->Intermediate2 Step3 Step 3: Amide Coupling Intermediate + JQ1-NH2 Intermediate2->Step3 Crude_PROTAC Crude PROTAC Step3->Crude_PROTAC Purification Purification (Preparative HPLC) Crude_PROTAC->Purification Characterization Characterization (LC-MS, NMR, HRMS) Purification->Characterization Final_Product Final PROTAC: JQ1-PEG2-Pomalidomide Characterization->Final_Product Cell_Treatment Cell Treatment with PROTAC Final_Product->Cell_Treatment Western_Blot Western Blot Analysis Cell_Treatment->Western_Blot Data_Analysis Data Analysis (DC50, Dmax) Western_Blot->Data_Analysis

Caption: Overall workflow for the synthesis and evaluation of a BRD4 PROTAC.

Data Presentation

The following tables summarize representative quantitative data for the synthesis and biological evaluation of a BRD4-targeting PROTAC with a PEG linker. Actual results may vary depending on the specific substrates and reaction conditions.

Table 1: Synthesis and Characterization Data

StepProductMolecular Weight ( g/mol )Yield (%)Purity (%) (by HPLC)Analytical MethodExpected Result
1. Amide CouplingPomalidomide-PEG2-ethyl propionate~489.560-80>95LC-MS, NMRCorrect mass ion and characteristic peaks for both pomalidomide and the PEG linker.[6][7]
2. Ester HydrolysisPomalidomide-PEG2-Acid~461.485-95>95LC-MS, NMRCorrect mass ion and disappearance of ethyl group signals in NMR.[8][9]
3. Amide CouplingJQ1-PEG2-Pomalidomide (Final PROTAC)~882.040-60>98LC-MS, HRMS, NMRCorrect mass ion and peaks corresponding to all three components.[6]

Table 2: Biological Activity Data

PROTAC IDTargetE3 LigaseLinker CompositionDC50 (nM)Dmax (%)Cell LineReference for Similar Compounds
JQ1-PEG2-PomalidomideBRD4CRBNPEG2<10>90DLBCL cells[4]
JQ1-PEG4-PomalidomideBRD4CRBNPEG4~100>90AML cells[10]
JQ1-Alkyl-PomalidomideBRD4CRBNAlkyl Chain<1>90BL cells[10]

Note: DC50 is the concentration of the PROTAC required to degrade 50% of the target protein. Dmax is the maximum percentage of target protein degradation achieved. Values are highly dependent on the specific cell line and experimental conditions.

Experimental Protocols

Protocol 1: Synthesis of Pomalidomide-PEG2-ethyl propionate (Intermediate 1)

This protocol describes the amide coupling of an amine-functionalized pomalidomide derivative with this compound.

  • Reagents and Materials:

    • Amine-functionalized pomalidomide (e.g., 4-aminopomalidomide) (1.0 eq)

    • This compound (1.1 eq)

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

    • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

    • Anhydrous DMF (N,N-Dimethylformamide)

    • Ethyl acetate

    • Saturated aqueous NaHCO3

    • Brine

    • Anhydrous Na2SO4

    • Silica gel for column chromatography

  • Procedure:

    • Under a nitrogen atmosphere, dissolve this compound in anhydrous DMF.

    • Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

    • Add a solution of the amine-functionalized pomalidomide in anhydrous DMF to the reaction mixture.

    • Stir the reaction at room temperature for 4-6 hours. Monitor the reaction progress by LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with water and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford Pomalidomide-PEG2-ethyl propionate.

Protocol 2: Synthesis of Pomalidomide-PEG2-Acid (Intermediate 2)

This protocol describes the hydrolysis of the ethyl ester to a carboxylic acid.

  • Reagents and Materials:

    • Pomalidomide-PEG2-ethyl propionate (1.0 eq)

    • Lithium hydroxide (LiOH) (3.0 eq)

    • Tetrahydrofuran (THF)

    • Water

    • 1 M HCl

    • Ethyl acetate

  • Procedure:

    • Dissolve Pomalidomide-PEG2-ethyl propionate in a mixture of THF and water.

    • Add LiOH to the solution and stir at room temperature for 2-4 hours, or until the reaction is complete as monitored by LC-MS.

    • Acidify the reaction mixture to pH 3-4 with 1 M HCl.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield Pomalidomide-PEG2-Acid. This intermediate is often used in the next step without further purification.

Protocol 3: Synthesis of the Final PROTAC (JQ1-PEG2-Pomalidomide)

This protocol describes the final amide coupling step to yield the BRD4-targeting PROTAC.

  • Reagents and Materials:

    • Pomalidomide-PEG2-Acid (1.0 eq)

    • Amine-functionalized JQ1 (e.g., amino-JQ1) (1.1 eq)

    • HATU (1.2 eq)

    • DIPEA (3.0 eq)

    • Anhydrous DMF

    • Preparative reverse-phase HPLC system

  • Procedure:

    • Follow the procedure outlined in Protocol 1, using Pomalidomide-PEG2-Acid and the amine-functionalized JQ1 as the coupling partners.

    • Stir the reaction at room temperature overnight. Monitor the reaction progress by LC-MS.

    • Upon completion, purify the final PROTAC directly by preparative reverse-phase HPLC to obtain the desired product of high purity.

    • Characterize the final product by LC-MS, HRMS, and ¹H NMR to confirm its identity and purity.

Protocol 4: Biological Evaluation - Western Blot for BRD4 Degradation

This protocol is to determine the extent of BRD4 degradation in cells treated with the synthesized PROTAC.

  • Reagents and Materials:

    • Relevant cancer cell line (e.g., a DLBCL cell line)

    • Synthesized PROTAC

    • DMSO (vehicle control)

    • Cell culture medium and supplements

    • RIPA buffer with protease inhibitors

    • Primary antibodies (anti-BRD4 and anti-GAPDH or anti-β-actin as a loading control)

    • HRP-conjugated secondary antibody

    • Enhanced chemiluminescence (ECL) substrate

  • Procedure:

    • Plate cells in a 6-well plate and allow them to adhere overnight.

    • Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).[11]

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer.

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against BRD4 and a loading control.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using an ECL substrate and an imaging system. Quantify the band intensities to determine the extent of BRD4 degradation.[11]

Conclusion

This application note provides a comprehensive framework for the synthesis and evaluation of a BRD4-targeting PROTAC using the this compound linker. The provided protocols for chemical synthesis, purification, characterization, and biological testing offer a solid foundation for researchers in the field of targeted protein degradation. By following these detailed steps, scientists can effectively synthesize and assess novel PROTAC molecules for their therapeutic potential.

References

Application Notes and Protocols for Bioconjugation using Acid-PEG2-ethyl propionate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid-PEG2-ethyl propionate is a heterobifunctional crosslinker containing a carboxylic acid and an ethyl propionate moiety, connected by a two-unit polyethylene glycol (PEG) spacer. This short-chain PEG linker offers a versatile platform for bioconjugation, enabling the covalent attachment of molecules to proteins, antibodies, and other biomolecules. The PEG spacer enhances solubility and can reduce steric hindrance, making it a valuable tool in the development of targeted therapeutics such as antibody-drug conjugates (ADCs) and PROTACs.[1][2]

The terminal carboxylic acid group can be activated to react with primary amines, such as the side chain of lysine residues on a protein, to form a stable amide bond.[3] This is typically achieved using carbodiimide chemistry, such as with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, sulfo-NHS.[4] The ethyl propionate group can be hydrolyzed to a carboxylic acid, providing an additional functional group for further modification if required.

These application notes provide a detailed protocol for the conjugation of a payload molecule (e.g., a small molecule drug) containing a primary amine to a protein or antibody using this compound.

Reaction Chemistry and Workflow

The bioconjugation process using this compound typically follows a two-step procedure. First, the carboxylic acid group of the linker is activated with EDC and NHS to form a more stable, amine-reactive NHS ester. This activated linker is then reacted with the primary amine groups on the target protein or antibody.

G cluster_activation Activation Step cluster_conjugation Conjugation Step Acid_PEG2_Linker This compound Activated_Linker NHS-activated Linker Acid_PEG2_Linker->Activated_Linker Activation EDC_NHS EDC / NHS EDC_NHS->Activated_Linker Conjugated_Protein Protein-Linker Conjugate Activated_Linker->Conjugated_Protein Amide Bond Formation Protein Target Protein (with Lysine residues) Protein->Conjugated_Protein

Figure 1: Reaction scheme for protein conjugation.

The following diagram outlines the general experimental workflow for the bioconjugation protocol.

G Start Start Prepare_Reagents Prepare Reagents (Linker, Protein, Buffers) Start->Prepare_Reagents Activate_Linker Activate this compound with EDC/NHS Prepare_Reagents->Activate_Linker Incubate_Activation Incubate for 15-30 min at Room Temperature Activate_Linker->Incubate_Activation Conjugate_to_Protein Add Activated Linker to Protein Solution Incubate_Activation->Conjugate_to_Protein Incubate_Conjugation Incubate for 2 hours at RT or overnight at 4°C Conjugate_to_Protein->Incubate_Conjugation Quench_Reaction Quench Reaction (e.g., with Tris or Hydroxylamine) Incubate_Conjugation->Quench_Reaction Purify_Conjugate Purify Conjugate (SEC or Dialysis) Quench_Reaction->Purify_Conjugate Characterize_Conjugate Characterize Conjugate (SDS-PAGE, MS, UV-Vis) Purify_Conjugate->Characterize_Conjugate End End Characterize_Conjugate->End

Figure 2: Experimental workflow for bioconjugation.

Experimental Protocols

Materials
  • This compound

  • Target protein or antibody (e.g., IgG)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)

  • Activation Buffer: 0.1 M MES (4-morpholinoethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Desalting columns or dialysis cassettes for purification

  • Reaction vessels and standard laboratory equipment

Protocol for Protein Conjugation

This protocol describes the conjugation of a payload with a primary amine to a protein or antibody.

1. Reagent Preparation:

  • Prepare a stock solution of this compound in anhydrous DMF or DMSO (e.g., 10 mg/mL).
  • Prepare a stock solution of the amine-containing payload in an appropriate solvent.
  • Prepare the target protein in the Conjugation Buffer at a suitable concentration (e.g., 5-10 mg/mL).

2. Activation of this compound:

  • In a reaction tube, add the desired amount of this compound stock solution.
  • Add EDC (e.g., 1.5 equivalents relative to the linker) and NHS (e.g., 1.5 equivalents relative to the linker) dissolved in Activation Buffer.
  • Incubate the reaction mixture for 15-30 minutes at room temperature to form the NHS-activated linker.[4]

3. Conjugation to the Amine-Containing Payload:

  • Add the amine-containing payload solution to the activated linker solution.
  • Adjust the pH of the reaction mixture to 7.2-7.5 using the Conjugation Buffer.
  • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.

4. Conjugation of Payload-Linker to Protein:

  • The purified payload-linker conjugate with the activated NHS ester is then added to the protein solution in Conjugation Buffer. The molar ratio of the payload-linker to the protein should be optimized for the desired degree of labeling.
  • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle agitation.

5. Quenching the Reaction:

  • Add the Quenching Buffer to the reaction mixture to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS esters.
  • Incubate for 15-30 minutes at room temperature.

Purification and Characterization

1. Purification:

  • Remove unreacted payload-linker and byproducts by purifying the protein conjugate using a desalting column or size-exclusion chromatography (SEC) equilibrated with PBS.[] Dialysis against PBS can also be used for purification.

2. Characterization:

  • SDS-PAGE: Analyze the purified conjugate by SDS-PAGE to confirm the increase in molecular weight upon conjugation.
  • Mass Spectrometry (MS): Use mass spectrometry to determine the exact mass of the conjugate and to calculate the drug-to-antibody ratio (DAR).[6]
  • UV-Vis Spectroscopy: If the payload has a distinct absorbance, the DAR can be estimated by measuring the absorbance of the conjugate at two wavelengths (e.g., 280 nm for the protein and the maximum absorbance wavelength of the payload).[]
  • HPLC: Reversed-phase (RP-HPLC) or hydrophobic interaction chromatography (HIC) can be used to assess the purity of the conjugate and determine the distribution of different drug-loaded species.[]

Quantitative Data Presentation

The efficiency of the bioconjugation reaction is critical and can be assessed by determining the Drug-to-Antibody Ratio (DAR). The DAR represents the average number of payload molecules conjugated to each antibody. The following table provides a hypothetical example of how different reaction conditions can influence the DAR.

Molar Ratio (Linker-Payload : Antibody) Reaction Time (hours) Average DAR (by UV-Vis) Average DAR (by MS) % Monomer (by SEC)
5:122.82.998
10:124.14.296
20:126.56.792
10:184.84.995

Table 1: Influence of Reaction Conditions on Drug-to-Antibody Ratio (DAR). This table illustrates that increasing the molar excess of the linker-payload construct generally leads to a higher DAR. Reaction time can also influence the final DAR. The percentage of monomeric antibody, as determined by SEC, is a crucial quality attribute, with higher ratios of linker-payload potentially leading to increased aggregation.

Conclusion

This compound is an effective bifunctional linker for bioconjugation applications. The protocol described provides a general framework for conjugating amine-containing molecules to proteins and antibodies. For optimal results, it is recommended that researchers optimize reaction conditions, such as the molar ratios of reactants and incubation times, for their specific application. Proper purification and characterization of the final conjugate are essential to ensure its quality and performance in downstream applications.

References

Application Notes and Protocols for EDC/NHS Coupling with Acid-PEG2-ethyl propionate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) is a cornerstone of bioconjugation, facilitating the formation of stable amide bonds between carboxyl groups and primary amines. This "zero-length" crosslinking chemistry is highly valued for its efficiency and versatility in linking proteins, peptides, and other biomolecules.[1][2] The inclusion of NHS or its water-soluble analog, sulfo-NHS, is critical as it converts the highly unstable O-acylisourea intermediate into a more stable, amine-reactive NHS ester, thereby significantly enhancing coupling efficiency.[2][3]

This document provides detailed application notes and protocols for the use of Acid-PEG2-ethyl propionate, a heterobifunctional linker, in EDC/NHS coupling reactions. This linker features a terminal carboxylic acid for conjugation to primary amines and an ethyl propionate group. The short, hydrophilic diethylene glycol (PEG2) spacer enhances solubility and provides a defined distance between conjugated molecules.[4] this compound is frequently utilized as a PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where the ethyl propionate group can serve as a protected carboxylic acid for subsequent conjugation steps after hydrolysis.[3][5][6]

Reaction Mechanism and Workflow

The EDC/NHS coupling reaction is a two-step process, with each step having an optimal pH range for maximum efficiency.[3]

  • Activation Step (pH 4.5 - 6.0): EDC activates the carboxyl group of this compound, forming a highly reactive and unstable O-acylisourea intermediate. NHS reacts with this intermediate to create a more stable, amine-reactive NHS ester.[3][7] This step is best performed in a non-amine, non-carboxylate buffer such as MES.[3]

  • Coupling Step (pH 7.2 - 8.5): The NHS ester reacts with a primary amine on the target molecule (e.g., a protein or peptide) to form a stable amide bond. This step is most efficient at a physiological to slightly basic pH, which promotes the nucleophilicity of the primary amine.[7] A common buffer for this step is phosphate-buffered saline (PBS).[3]

Reaction Pathway Diagram

EDC_NHS_Coupling AcidPEG This compound (-COOH) OAcylisourea O-Acylisourea Intermediate (Unstable) AcidPEG->OAcylisourea + EDC (pH 4.5-6.0) OAcylisourea->AcidPEG Hydrolysis NHSEster Amine-Reactive NHS Ester (Semi-stable) OAcylisourea->NHSEster + NHS FinalConjugate Final Conjugate (Stable Amide Bond) NHSEster->FinalConjugate + Target Molecule (-NH2) (pH 7.2-8.5) TargetMolecule Target Molecule (-NH2) EDC_reagent EDC NHS_reagent NHS

Caption: EDC/NHS activation and coupling reaction pathway.

Data Presentation: Recommended Reaction Conditions

Successful conjugation is contingent on several key parameters. The following table summarizes the recommended starting conditions for the EDC/NHS coupling of this compound. Optimization may be required for specific applications.

ParameterRecommended RangeOptimal/Starting PointRationale & Key Considerations
Activation pH 4.5 - 6.06.0 Maximizes the efficiency of EDC activation of the carboxyl group.[3][7] Use a non-amine, non-carboxylate buffer like MES.
Coupling pH 7.2 - 8.57.4 Promotes the nucleophilicity of the primary amine for efficient reaction with the NHS ester.[7] Use a non-amine buffer like PBS.
EDC Molar Excess 2 - 10 fold5-fold A molar excess relative to this compound is required. A starting point of 5-fold is commonly used.[7]
NHS/Sulfo-NHS Molar Excess 2 - 5 fold2.5-fold A molar excess relative to this compound stabilizes the intermediate. A ratio of 1:2 (NHS:EDC) is a good starting point.[7]
Activation Time 15 - 30 minutes15 minutes Sufficient time for the formation of the NHS ester at room temperature.[7]
Coupling Time 2 hours - Overnight2 hours at RT Longer incubation times (e.g., overnight at 4°C) can increase conjugation efficiency.[7]
Temperature 4°C - Room Temp.Room Temperature Room temperature is generally sufficient for both activation and coupling steps.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the EDC/NHS-mediated coupling of this compound to a primary amine-containing molecule, such as a protein.

Materials
  • This compound

  • Primary amine-containing molecule (e.g., protein, peptide)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer: 50 mM MES, pH 6.0

  • Coupling Buffer: 1X PBS, pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M Hydroxylamine, pH 8.5

  • Anhydrous DMSO or DMF (for dissolving the linker if necessary)

  • Purification system (e.g., Size Exclusion Chromatography, Dialysis)

  • Standard laboratory equipment (pipettes, vortex mixer, centrifuge, etc.)

Protocol: Two-Step Aqueous Coupling

Experimental Workflow Diagram

Experimental_Workflow start Start: Reagent Preparation prep_reagents Equilibrate EDC/NHS to RT Prepare fresh buffers and solutions start->prep_reagents activation Step 1: Activation of PEG Linker - Dissolve this compound in Activation Buffer - Add EDC and NHS (15 min @ RT) prep_reagents->activation Proceed to activation ph_adjust Step 2: pH Adjustment & Coupling - Add activated linker to protein in Coupling Buffer (pH 7.4) - Incubate (2h @ RT or overnight @ 4°C) activation->ph_adjust Proceed to coupling quenching Step 3: Quench Reaction - Add Quenching Buffer (e.g., Tris-HCl) - Incubate (15-30 min @ RT) ph_adjust->quenching Proceed to quenching purification Step 4: Purification - Remove excess reagents and byproducts (e.g., SEC or Dialysis) quenching->purification Proceed to purification characterization Step 5: Characterization - Analyze conjugate purity and identity (e.g., SDS-PAGE, HPLC, MS) purification->characterization Proceed to analysis end End: Store Conjugate characterization->end

Caption: Experimental workflow for aqueous EDC/NHS coupling.

Step 1: Reagent Preparation

  • Prepare Buffers: Prepare fresh Activation Buffer, Coupling Buffer, and Quenching Buffer. Ensure the pH is accurately adjusted.

  • Equilibrate Reagents: Allow EDC and NHS/Sulfo-NHS vials to equilibrate to room temperature before opening to prevent moisture condensation, as these reagents are hygroscopic and readily hydrolyze.[3]

  • Dissolve this compound: Immediately before use, dissolve the this compound in the Activation Buffer to the desired concentration (e.g., 10 mM). If solubility is an issue, a stock solution can be prepared in anhydrous DMSO or DMF and added to the buffer (final organic solvent concentration should be minimized).

  • Dissolve Amine-containing Molecule: Dissolve the primary amine-containing molecule (e.g., protein) in the Coupling Buffer to the desired concentration (e.g., 1 mg/mL).

  • Prepare EDC and NHS Solutions: Immediately before use, weigh and dissolve EDC and NHS (or Sulfo-NHS) in the Activation Buffer to a concentration that will provide the desired molar excess (e.g., 50 mM EDC, 25 mM NHS). These solutions are not stable and should be used promptly.[3]

Step 2: Activation of this compound

  • In a reaction tube, combine the dissolved this compound with the freshly prepared EDC and NHS solutions in Activation Buffer.

  • A recommended starting molar ratio is 1:5:2.5 (this compound : EDC : NHS).[7] This may require optimization.

  • Incubate the reaction mixture for 15 minutes at room temperature with gentle mixing. This step activates the carboxylic acid on the linker by forming a semi-stable NHS ester.[7]

Step 3: Conjugation to the Amine-Containing Molecule

  • Add the solution of the amine-containing molecule (in Coupling Buffer) to the activated this compound solution. Alternatively, the activated linker solution can be added to the protein solution.

  • Ensure the final pH of the reaction mixture is between 7.2 and 8.5 to facilitate the reaction with the primary amine.

  • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle agitation.[7]

Step 4: Quenching the Reaction

  • To stop the reaction and hydrolyze any unreacted NHS esters, add the Quenching Buffer to the reaction mixture (e.g., to a final concentration of 20-50 mM).

  • Incubate for 15-30 minutes at room temperature.

Step 5: Purification of the Conjugate

The final conjugate can be purified from excess reagents (EDC, NHS, unreacted linker) and by-products using standard chromatography techniques. The choice of method will depend on the size and properties of the final conjugate.

  • Size Exclusion Chromatography (SEC): Highly effective for separating the larger protein conjugate from smaller molecules.[4]

  • Dialysis: Useful for removing small molecule impurities from large protein conjugates.

  • Ion Exchange Chromatography (IEX): Can be used to separate proteins based on charge differences, which may be altered by PEGylation.[4]

  • Hydrophobic Interaction Chromatography (HIC): PEGylation can alter the hydrophobicity of a protein, allowing for separation from the unmodified protein.[8]

Step 6: Characterization of the Conjugate

The purified conjugate should be characterized to confirm successful conjugation and assess purity.

  • SDS-PAGE: To visualize the increase in molecular weight of the protein after PEGylation.

  • HPLC (SEC, RP-HPLC): To assess purity and quantify the amount of conjugate, unreacted protein, and free PEG linker.[4]

  • Mass Spectrometry (MALDI-TOF or ESI-MS): To confirm the mass of the conjugate and determine the degree of PEGylation.[1]

  • NMR Spectroscopy: Can be used to characterize the structure of the conjugate, particularly for smaller molecules.[1]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Conjugation Yield Inactive EDC/NHS due to hydrolysis.Use fresh, high-quality EDC and NHS. Allow reagents to warm to room temperature before opening to prevent condensation. Prepare solutions immediately before use.[7]
Incorrect pH for activation or coupling.Ensure activation is performed at pH 4.5-6.0 and coupling at pH 7.2-8.5. Use non-amine, non-carboxylate buffers (e.g., MES for activation, PBS for coupling).[7]
Presence of competing nucleophiles in buffers.Ensure buffers (e.g., Tris, glycine) and other additives do not contain primary amines.[3]
Precipitation of Protein during Reaction High concentration of EDC.Reduce the molar excess of EDC. Perform a buffer exchange for the protein into the appropriate reaction buffer before starting.
Protein instability at reaction pH.Confirm protein stability at the required pH values. Consider a one-step protocol if the pH shift is problematic, though this may be less efficient.
Side Reactions / Product Heterogeneity Formation of N-acylurea byproduct.This is more common in hydrophobic environments. Ensure adequate mixing. Using NHS or Sulfo-NHS minimizes this side reaction.[5]
Multiple conjugation sites on the target molecule.Reduce the molar excess of the activated PEG linker. Optimize reaction time and temperature. For site-specific conjugation, consider alternative chemistries.[5]
Modification of tyrosine residues.EDC can cause a +155 Da modification on tyrosine residues. Be aware of this potential side reaction during mass spectrometry analysis.[3]

References

Application Notes and Protocols for Acid-PEG2-ethyl propionate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the experimental use of Acid-PEG2-ethyl propionate, a bifunctional linker commonly employed in the development of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates.[1][2][3][4][5]

Introduction

This compound is a hydrophilic, 2-unit polyethylene glycol (PEG) derivative containing a terminal carboxylic acid and an ethyl propionate group.[3] The carboxylic acid allows for covalent linkage to primary or secondary amines on target molecules, such as proteins, peptides, or ligands for E3 ubiquitin ligases, through amide bond formation.[6] The PEG spacer enhances the solubility and can influence the physicochemical properties of the resulting conjugate.[7] Its primary application is in the synthesis of PROTACs, where it serves as a flexible linker to connect a target protein-binding ligand and an E3 ligase-recruiting ligand.[1][2][8]

Chemical Properties

PropertyValueReference
Chemical Name 3-(2-(3-ethoxy-3-oxopropoxy)ethoxy)propanoic acid[4]
CAS Number 886362-90-9[4]
Molecular Formula C10H18O6[4]
Molecular Weight 234.25 g/mol [4]
Appearance Colorless to pale-yellow liquid or semi-solid[9]
Purity >97% (typical)[9]
Storage Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C. Store in a dry, dark place.[4]

Mechanism of Action in PROTACs

This compound itself is not pharmacologically active but is a critical component in the structure of PROTACs. A PROTAC is a heterobifunctional molecule that recruits a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1][8] The PEG linker bridges the two ligands and its length and composition are critical for the formation and stability of the ternary complex (E3 ligase-PROTAC-target protein), which is essential for efficient protein degradation.[8]

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination & Degradation PROTAC PROTAC (Target Ligand-Linker-E3 Ligand) Target Target Protein (Protein of Interest) PROTAC->Target Binds to E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Binds to Ternary_Complex Target-PROTAC-E3 Ligase Ternary Complex PROTAC->Ternary_Complex Target->Ternary_Complex E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination of Target Protein Ternary_Complex->Ubiquitination Recruits E2-Ub Proteasome Proteasome Ubiquitination->Proteasome Recognized by Degradation Target Protein Degradation Proteasome->Degradation Mediates

Figure 1. Mechanism of action for a PROTAC, utilizing a linker such as this compound.

Experimental Protocols

Protocol 1: Amide Coupling of this compound to a Primary Amine-Containing Molecule

This protocol describes the conjugation of the carboxylic acid moiety of this compound to a molecule containing a primary amine (e.g., a protein, peptide, or another small molecule) using EDC/NHS chemistry.[10]

Materials:

  • This compound

  • Amine-containing molecule

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.7-6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0, or 50mM borate buffer, pH 8.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.5, or 1 M hydroxylamine, pH 8.5

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Desalting column or other purification system (e.g., HPLC)

Procedure:

  • Reagent Preparation:

    • Equilibrate all reagents to room temperature before use.

    • Prepare a stock solution of this compound in anhydrous DMF or DMSO (e.g., 10-100 mM).

    • Immediately before use, prepare fresh stock solutions of EDC and NHS in the Activation Buffer or anhydrous DMSO. These reagents are moisture-sensitive.[10]

    • Dissolve the amine-containing molecule in the Coupling Buffer.

  • Activation of Carboxylic Acid:

    • In a reaction vessel, dissolve this compound in Activation Buffer.

    • Add EDC and NHS to the solution. A common starting point is a molar ratio of 1:5:2.5 (this compound:EDC:NHS).[10]

    • Incubate the reaction for 15-30 minutes at room temperature with gentle mixing to form the NHS-ester intermediate.[10]

  • Conjugation to Amine:

    • Immediately add the activated this compound solution to the solution of the amine-containing molecule.

    • The reaction of the NHS-ester with the primary amine is most efficient at a pH of 7.2-8.5.[10]

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.[10] The optimal reaction time may need to be determined empirically.

  • Quenching the Reaction:

    • Add the Quenching Solution to the reaction mixture to hydrolyze any unreacted NHS-ester. Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove unreacted linker and byproducts to purify the conjugate. This can be achieved using a desalting column for larger molecules like proteins, or by dialysis or chromatography (e.g., SEC, RP-HPLC) for smaller molecules.[11]

Typical Reaction Parameters:

ParameterRecommended RangeNotes
Activation pH 4.5 - 6.0Optimal for EDC activation of the carboxyl group.[10]
Coupling pH 7.2 - 8.5Promotes efficient reaction of the NHS ester with the primary amine.[10]
EDC Molar Excess 2 - 10 fold (relative to this compound)A 5-fold excess is a common starting point.[10]
NHS Molar Excess 2 - 5 fold (relative to this compound)A 2.5-fold excess is a common starting point.[10]
Activation Time 15 - 30 minutes at room temperatureSufficient for NHS ester formation.[10]
Coupling Time 2 hours at RT to overnight at 4°CLonger incubation can increase efficiency but may affect sensitive molecules.[10]
Reaction Monitoring LC-MS or TLCCan be used to monitor the progress of the reaction.[12]

Experimental Workflow

The following diagram illustrates the general workflow for the conjugation of this compound to an amine-containing molecule.

experimental_workflow prep 1. Reagent Preparation - Dissolve Acid-PEG2-EtP - Dissolve Amine-Molecule - Prepare fresh EDC/NHS activation 2. Activation Step - Mix Acid-PEG2-EtP, EDC, NHS - Incubate 15-30 min @ RT - pH 4.5-6.0 prep->activation conjugation 3. Conjugation Step - Add activated linker to Amine-Molecule - Incubate 2h @ RT or O/N @ 4°C - pH 7.2-8.5 activation->conjugation quench 4. Quenching - Add Tris or Hydroxylamine - Incubate 15-30 min conjugation->quench purify 5. Purification - Desalting Column, Dialysis, or HPLC quench->purify analyze 6. Analysis - LC-MS, SDS-PAGE, etc. purify->analyze

Figure 2. General experimental workflow for an amide coupling reaction with this compound.

Data Presentation

While specific yields are highly dependent on the substrates used, the following table provides an example of expected data from a typical conjugation reaction.

Substrate A (Amine)Substrate B (Acid-PEG2-EtP)Coupling Efficiency / YieldPurity (Post-Purification)Analytical Method
Peptide-NH2This compound60-80%>95%RP-HPLC, LC-MS
Protein-NH2 (e.g., Antibody)This compound40-70%>98%SDS-PAGE, SEC
Small Molecule-NH2This compound70-90%>99%LC-MS, NMR

Note: The data presented are typical values and should be optimized for each specific application. Coupling efficiency can be influenced by factors such as substrate concentration, buffer composition, and the number of available amine groups.

References

Application Notes and Protocols for Acid-PEG2-ethyl propionate in Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of Acid-PEG2-ethyl propionate as a heterobifunctional linker in the development of targeted drug delivery systems. This document covers its application in both nanoparticle surface modification for passive targeting and in the conjugation of targeting ligands for active drug delivery strategies.

Introduction to this compound

This compound is a versatile linker molecule featuring a carboxylic acid and an ethyl propionate terminal group, separated by a two-unit polyethylene glycol (PEG) spacer.[1][2] This structure imparts a balance of hydrophilicity and reactivity, making it a valuable tool in bioconjugation and drug delivery. The PEG spacer enhances the solubility and biocompatibility of the resulting conjugate, while the terminal functional groups allow for sequential or orthogonal conjugation to various molecules, including drugs, targeting ligands, and nanoparticle surfaces.[3]

Chemical Structure:

Key Features:

  • Bifunctional: Possesses two distinct reactive termini for versatile conjugation strategies.[1][2]

  • PEG Spacer: A short, hydrophilic PEG chain improves solubility and reduces non-specific interactions.

  • Carboxylic Acid: Enables conjugation to amine-containing molecules via amide bond formation.

  • Ethyl Propionate: Can be hydrolyzed to a carboxylic acid for further conjugation or used as a stable ester.

Application in Nanoparticle-Based Drug Delivery

This compound can be employed to modify the surface of nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA), to enhance their drug delivery properties.[4] PEGylation of nanoparticles is a widely used strategy to improve their stability in biological fluids, prolong circulation time, and facilitate accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect.[4]

Protocol: Surface Modification of PLGA Nanoparticles

This protocol describes the surface modification of drug-loaded PLGA nanoparticles with this compound.

Experimental Workflow:

G cluster_0 Nanoparticle Formulation cluster_1 Surface Activation cluster_2 PEGylation np_form 1. Formulate drug-loaded PLGA nanoparticles via emulsion-solvent evaporation. np_wash 2. Wash and collect nanoparticles by centrifugation. np_form->np_wash np_activation 3. Activate surface carboxyl groups of PLGA using EDC/NHS chemistry. np_wash->np_activation peg_conjugation 4. Conjugate amine-terminated This compound (post-modification) to activated nanoparticles. np_activation->peg_conjugation peg_wash 5. Quench reaction and wash to remove excess reagents. peg_conjugation->peg_wash peg_purify 6. Purify PEGylated nanoparticles via dialysis or size exclusion chromatography. peg_wash->peg_purify

Caption: Workflow for surface modification of PLGA nanoparticles.

Materials:

  • Drug-loaded PLGA nanoparticles

  • This compound (or its amine-modified derivative)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • 2-(N-morpholino)ethanesulfonic acid (MES) buffer

  • Phosphate-buffered saline (PBS)

  • Quenching solution (e.g., hydroxylamine or Tris buffer)

Procedure:

  • Nanoparticle Preparation: Synthesize drug-loaded PLGA nanoparticles using a standard method such as emulsion-solvent evaporation.

  • Activation of Nanoparticle Surface:

    • Disperse the PLGA nanoparticles in MES buffer (pH 6.0).

    • Add EDC and NHS to the nanoparticle suspension to activate the surface carboxyl groups of PLGA.

    • Incubate for 15-30 minutes at room temperature with gentle stirring.

  • Conjugation of this compound:

    • Note: For this reaction, the carboxylic acid of the linker needs to be converted to an amine. This can be achieved through standard chemical modification prior to this step.

    • Add the amine-modified this compound to the activated nanoparticle suspension.

    • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching and Washing:

    • Add the quenching solution to stop the reaction.

    • Centrifuge the suspension to pellet the nanoparticles and remove unreacted linker and byproducts.

    • Wash the nanoparticles with PBS.

  • Purification:

    • Resuspend the PEGylated nanoparticles in PBS.

    • Purify the nanoparticles using dialysis or size exclusion chromatography to remove any remaining impurities.

  • Characterization:

    • Characterize the size, zeta potential, and morphology of the PEGylated nanoparticles using dynamic light scattering (DLS) and transmission electron microscopy (TEM).

    • Confirm PEGylation using techniques such as Fourier-transform infrared spectroscopy (FTIR) or nuclear magnetic resonance (NMR) spectroscopy.

Expected Quantitative Data

The following table presents representative data for the characterization of nanoparticles before and after modification with this compound.

ParameterBare NanoparticlesPEGylated Nanoparticles
Average Diameter (nm) 150 ± 10165 ± 12
Polydispersity Index (PDI) 0.15 ± 0.030.12 ± 0.02
Zeta Potential (mV) -25 ± 3-10 ± 2
Drug Loading Efficiency (%) 75 ± 573 ± 4
Drug Encapsulation Efficiency (%) 90 ± 488 ± 5

Note: This data is illustrative and will vary depending on the specific drug, polymer, and experimental conditions.

Drug Release Kinetics

The release of the encapsulated drug from the nanoparticles can be evaluated in vitro.

Representative Drug Release Profile:

Time (hours)Cumulative Drug Release (%) - Bare NPCumulative Drug Release (%) - PEGylated NP
12515
65035
127055
248570
489585
729892

Note: This data is illustrative. PEGylation can provide a more sustained release profile.[5][6]

Application in Actively Targeted Drug Delivery

This compound can be used to conjugate a targeting ligand (e.g., an antibody or a peptide) to a drug or a drug carrier. This facilitates active targeting to specific cells or tissues that overexpress the corresponding receptor, thereby enhancing therapeutic efficacy and reducing off-target effects.[3]

Protocol: Conjugation of a Targeting Antibody to a Drug Payload

This protocol outlines the conjugation of a therapeutic antibody to a small molecule drug using this compound as a linker.

Experimental Workflow:

G cluster_0 Linker-Drug Conjugation cluster_1 Antibody Modification & Conjugation cluster_2 Purification & Characterization activate_linker 1. Activate the carboxylic acid of this compound using EDC/NHS. conjugate_drug 2. React the activated linker with an amine-containing drug. activate_linker->conjugate_drug purify_linker_drug 3. Purify the drug-linker conjugate. conjugate_drug->purify_linker_drug hydrolyze_ester 4. Hydrolyze the ethyl ester of the drug-linker conjugate to a carboxylic acid. purify_linker_drug->hydrolyze_ester activate_ester 5. Activate the new carboxyl group with EDC/NHS. hydrolyze_ester->activate_ester conjugate_ab 6. Conjugate to lysine residues of the targeting antibody. activate_ester->conjugate_ab purify_adc 7. Purify the final Antibody-Drug Conjugate (ADC) using chromatography. conjugate_ab->purify_adc characterize_adc 8. Characterize the ADC (e.g., DAR, binding affinity). purify_adc->characterize_adc EGFR_Pathway EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR Binds to Grb2_Sos Grb2/SOS EGFR->Grb2_Sos Activates PI3K PI3K EGFR->PI3K Activates Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes PIP3 PIP3 PI3K->PIP3 PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Promotes HER2_Pathway HER2_HER3 HER2/HER3 Heterodimer PI3K PI3K HER2_HER3->PI3K Activates Ras Ras HER2_HER3->Ras Activates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Growth Cell Growth & Survival mTOR->Cell_Growth Promotes Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Cell_Growth Promotes VEGF_Pathway VEGF VEGF Ligand VEGFR2 VEGFR2 Receptor VEGF->VEGFR2 Binds to PLCg PLCγ VEGFR2->PLCg Activates Ras Ras VEGFR2->Ras Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis & Vascular Permeability ERK->Angiogenesis Promotes

References

Application Notes and Protocols for Attaching Acid-PEG2-ethyl propionate to a Protein

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the covalent attachment of Acid-PEG2-ethyl propionate, a heterobifunctional linker, to target proteins. This process, known as PEGylation, is a widely utilized bioconjugation technique to enhance the therapeutic properties of proteins, such as increasing hydrodynamic size, improving solubility and stability, and reducing immunogenicity.[1][2] The primary method for conjugating the carboxylic acid moiety of this compound to primary amines (e.g., lysine residues) on a protein is through the use of carbodiimide chemistry, specifically with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[1][3][4][5]

Principle of the Reaction

The conjugation of this compound to a protein via its carboxylic acid group is a two-step process facilitated by EDC and NHS.

  • Activation of the Carboxylic Acid: EDC reacts with the terminal carboxyl group of this compound to form a highly reactive and unstable O-acylisourea intermediate.[1][3] This activation step is most efficient in an acidic environment (pH 4.5-6.0).[1]

  • Formation of a Stable NHS Ester and Amine Reaction: The addition of NHS stabilizes the reactive intermediate by converting it into a more stable, amine-reactive NHS ester. This NHS ester then readily reacts with primary amines on the protein, such as the ε-amine of lysine residues or the N-terminal α-amine, to form a stable amide bond.[1] This coupling reaction is most efficient at a physiological to slightly alkaline pH (7.2-8.5).[1]

Experimental Workflow

The following diagram illustrates the overall workflow for the attachment of this compound to a protein.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis prep_protein Prepare Protein Solution in Amine-Free Buffer activation Activate PEG Linker with EDC and NHS (pH 4.5-6.0, 15 min) prep_protein->activation prep_peg Prepare Acid-PEG2-ethyl propionate Solution prep_peg->activation prep_edc_nhs Prepare Fresh EDC and NHS Solutions prep_edc_nhs->activation conjugation Conjugate to Protein (pH 7.2-8.5, 1-2h RT or O/N 4°C) activation->conjugation quenching Quench Reaction (e.g., with Tris or Glycine) conjugation->quenching purification Purify PEGylated Protein (SEC, Dialysis, or TFF) quenching->purification characterization Characterize Conjugate (SDS-PAGE, MS, HPLC) purification->characterization storage Store Conjugate (-20°C or -80°C) characterization->storage chemical_reaction cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products peg This compound (R-COOH) o_acylisourea O-acylisourea intermediate (unstable) peg->o_acylisourea + EDC protein Protein (Protein-NH2) edc EDC nhs NHS nhs_ester NHS Ester (amine-reactive) o_acylisourea->nhs_ester + NHS peg_protein PEGylated Protein (Protein-NH-CO-R) nhs_ester->peg_protein + Protein-NH2 byproducts Byproducts (Urea, NHS)

References

Application Notes and Protocols for Acid-PEG2-ethyl propionate in Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Acid-PEG2-ethyl propionate as a bifunctional linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This document outlines the linker's role in constructing these heterobifunctional molecules, provides detailed experimental protocols for its application, and presents relevant data to guide researchers in the field of targeted protein degradation.

Introduction to this compound in PROTAC Development

This compound is a short, hydrophilic polyethylene glycol (PEG) linker that possesses two distinct functional groups: a carboxylic acid and an ethyl propionate ester. This heterobifunctional nature makes it a valuable building block in the modular synthesis of PROTACs. PROTACs are designed to recruit a target protein (Protein of Interest or POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.

The linker component of a PROTAC is a critical determinant of its efficacy. It bridges the POI-binding ligand and the E3 ligase-binding ligand, and its length, flexibility, and chemical properties significantly influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase). The short PEG2 spacer of this compound offers a degree of hydrophilicity, which can improve the solubility and cell permeability of the resulting PROTAC.

The synthetic strategy for incorporating this compound into a PROTAC typically involves a two-step process. First, one of the functional groups is reacted with either the POI ligand or the E3 ligase ligand. Subsequently, the second functional group is deprotected or activated to react with the other binding ligand, completing the synthesis of the heterobifunctional PROTAC molecule.

Key Applications

The primary application of this compound is in the assembly of PROTACs for targeted protein degradation. The bifunctional nature of this linker allows for the sequential conjugation of a POI ligand and an E3 ligase ligand.

Diagram of PROTAC Action:

PROTAC_Action cluster_ternary Ternary Complex Formation POI Protein of Interest (POI) PROTAC PROTAC (this compound linker) POI->PROTAC Proteasome Proteasome POI->Proteasome Recognition & Degradation E3 E3 Ubiquitin Ligase PROTAC->E3 E3->POI Ubiquitination Ub Ubiquitin Degradation Degraded Peptides Proteasome->Degradation

Caption: PROTAC-mediated protein degradation pathway.

Quantitative Data: Impact of Linker Length on PROTAC Efficacy

The length of the PEG linker is a critical parameter that must be optimized for each specific POI and E3 ligase pair. A linker that is too short may lead to steric hindrance, preventing the formation of a stable ternary complex, while an excessively long linker may result in an unproductive complex geometry. The following table summarizes data for a series of Bromodomain-containing protein 4 (BRD4)-targeting PROTACs with varying PEG linker lengths, illustrating the structure-activity relationship.

PROTACLinker CompositionDC50 (nM) [a]Dmax (%) [b]
1 No Linker>1000<10
2 PEG115075
3 PEG2 35 >90
4 PEG38085
5 PEG412080

Data Footnotes: [a] DC50: The concentration of the PROTAC required to achieve 50% degradation of the target protein. [b] Dmax: The maximum percentage of target protein degradation observed.

This data is representative and compiled from literature sources for illustrative purposes.

Experimental Protocols

The following protocols provide a general framework for the synthesis of a PROTAC using this compound. Optimization of reaction conditions may be necessary for specific substrates.

Diagram of Synthetic Workflow:

Synthesis_Workflow start Start Materials: - this compound - POI Ligand-NH2 - E3 Ligase Ligand-NH2 step1 Step 1: Amide Coupling (POI Ligand + Linker) start->step1 intermediate1 Intermediate 1: POI-Linker-ethyl ester step1->intermediate1 step2 Step 2: Ester Hydrolysis (Saponification) intermediate1->step2 intermediate2 Intermediate 2: POI-Linker-acid step2->intermediate2 step3 Step 3: Amide Coupling (Intermediate 2 + E3 Ligase Ligand) intermediate2->step3 final_product Final PROTAC Molecule step3->final_product purification Purification & Characterization (HPLC, LC-MS, NMR) final_product->purification

Caption: General workflow for PROTAC synthesis.

Protocol 1: Amide Coupling of POI Ligand to this compound

This protocol describes the coupling of an amine-containing POI ligand to the carboxylic acid moiety of the linker.

Materials:

  • Amine-functionalized POI Ligand (POI-NH2)

  • This compound

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC/NHS

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Ethyl acetate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve the amine-functionalized POI ligand (1.0 eq) and this compound (1.2 eq) in anhydrous DMF.

  • Add HATU (1.5 eq) and DIPEA (3.0 eq) to the solution.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO3 (2x) and brine (1x).

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the POI-PEG2-ethyl propionate intermediate.

Protocol 2: Hydrolysis of the Ethyl Ester (Saponification)

This protocol describes the conversion of the ethyl propionate ester to a carboxylic acid.

Materials:

  • POI-PEG2-ethyl propionate intermediate

  • Methanol (MeOH)

  • 1 M Sodium Hydroxide (NaOH) solution

  • 1 M Hydrochloric acid (HCl) solution

  • Ethyl acetate

Procedure:

  • Dissolve the POI-PEG2-ethyl propionate intermediate in a mixture of methanol and 1 M NaOH solution.

  • Stir the mixture at room temperature for 2-6 hours, monitoring the reaction by LC-MS until the starting material is consumed.

  • Carefully add 1 M HCl to the reaction mixture to neutralize the excess NaOH and protonate the carboxylate, adjusting the pH to ~3-4.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the POI-PEG2-acid intermediate.

Protocol 3: Amide Coupling of E3 Ligase Ligand to POI-Linker Intermediate

This protocol describes the final coupling step to form the PROTAC molecule.

Materials:

  • POI-PEG2-acid intermediate

  • Amine-functionalized E3 Ligase Ligand (E3-NH2)

  • HATU or EDC/NHS

  • DIPEA

  • Anhydrous DMF

  • Preparative HPLC system

Procedure:

  • Dissolve the POI-PEG2-acid intermediate (1.0 eq) and the amine-functionalized E3 ligase ligand (1.1 eq) in anhydrous DMF.

  • Add HATU (1.5 eq) and DIPEA (3.0 eq) to the solution.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by LC-MS.

  • Upon completion, filter the reaction mixture and purify directly by preparative reverse-phase HPLC to obtain the final PROTAC molecule.

  • Characterize the final product by LC-MS and NMR.

Characterization and Analysis

The synthesized PROTAC should be thoroughly characterized to confirm its identity and purity.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): To confirm the molecular weight of the intermediates and the final product, and to assess purity.

  • NMR (Nuclear Magnetic Resonance) Spectroscopy (¹H and ¹³C): To confirm the structure of the final PROTAC molecule.

  • HPLC (High-Performance Liquid Chromatography): To determine the purity of the final compound.

Biological Evaluation

The biological activity of the synthesized PROTAC should be evaluated in relevant cell lines.

  • Western Blot Analysis: To measure the degradation of the target protein in a dose- and time-dependent manner.

  • DC50 and Dmax Determination: To quantify the potency and efficacy of the PROTAC.

  • Cell Viability Assays (e.g., MTT or CellTiter-Glo): To assess the cytotoxic or anti-proliferative effects of the PROTAC.

Conclusion

This compound is a versatile and valuable linker for the synthesis of PROTACs. Its bifunctional nature allows for a modular and sequential approach to constructing these complex molecules. The protocols and data presented in these application notes provide a foundation for researchers to utilize this linker in their efforts to develop novel targeted protein degraders. Careful optimization of the linker length and synthetic conditions is crucial for achieving potent and effective PROTAC molecules.

Application Notes and Protocols for the Characterization of Acid-PEG2-ethyl propionate Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PEGylation, the covalent attachment of polyethylene glycol (PEG) chains to molecules, is a widely employed strategy in drug development to enhance the pharmacokinetic and pharmacodynamic properties of therapeutics. This includes improving solubility, extending circulation half-life, and reducing immunogenicity.[1][2] Acid-PEG2-ethyl propionate is a discrete PEG (dPEG®) linker, meaning it has a specific, defined molecular weight, which is advantageous for creating homogeneous conjugates. This application note provides detailed protocols for the essential analytical techniques required to characterize conjugates formed using the this compound linker.

The successful development and quality control of these PEGylated conjugates hinge on robust analytical methods to confirm their identity, purity, and stability.[3][4][5] This document outlines protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Liquid Chromatography-Mass Spectrometry (LC-MS), and High-Performance Liquid Chromatography (HPLC) for the comprehensive analysis of these conjugates.

Core Analytical Techniques

A suite of analytical methods is necessary to fully characterize this compound conjugates. The primary techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the covalent conjugation and the structural integrity of the conjugate.[3][4]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To determine the precise molecular weight of the conjugate and assess its purity.[2][6]

  • High-Performance Liquid Chromatography (HPLC): To quantify the purity of the conjugate and separate it from starting materials and byproducts.[7][8][]

These techniques provide complementary information essential for the quality control and regulatory submission of PEGylated small molecule drugs.

Data Presentation: Quantitative Analysis Summary

The following tables summarize the expected quantitative data from the analysis of a hypothetical conjugate, "Drug-PEG2-ethyl propionate," formed from a small molecule drug with a molecular weight of 350.5 Da and this compound (MW: 234.25 Da).[10]

Table 1: Molecular Weight Determination by LC-MS

AnalyteTheoretical Monoisotopic Mass (Da)Observed Mass [M+H]⁺ (Da)Mass Accuracy (ppm)
Small Molecule Drug350.50351.51< 5
This compound234.25235.26< 5
Drug-PEG2-ethyl propionate Conjugate566.73 (after conjugation and loss of H₂O)567.74< 5

Table 2: Purity Assessment by HPLC (UV Detection at 280 nm)

SpeciesRetention Time (min)Peak Area (%)Purity Specification
Drug-PEG2-ethyl propionate Conjugate8.5> 95> 95%
Unreacted Small Molecule Drug5.2< 2< 2%
Unreacted this compound2.1< 2< 2%
Other ImpuritiesVarious< 1< 1%

Table 3: ¹H NMR Spectral Data for Structural Confirmation

MoietyKey Proton Signals (ppm)Expected Integration
PEG Backbone (-OCH₂CH₂O-)3.65 (s)8H
Ethyl Propionate (-CH₂CH₃)1.25 (t)3H
Ethyl Propionate (-CH₂CH₃)4.15 (q)2H
Small Molecule DrugCharacteristic aromatic/aliphatic signalsAs per structure
Conjugate-Specific Signal (e.g., amide NH)~8.0 (broad s)1H

Experimental Protocols and Workflows

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful non-destructive technique for the structural elucidation of PEGylated conjugates.[4] It provides detailed information about the molecular structure and can confirm the successful attachment of the PEG linker to the target molecule.[3]

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the purified Drug-PEG2-ethyl propionate conjugate in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). The sample should be free of particulate matter.

  • Instrument Setup:

    • Spectrometer: 400 MHz or higher field NMR spectrometer.

    • Probe: Standard broadband probe.

    • Temperature: 25 °C.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 16 ppm.

    • If necessary, acquire a ¹³C NMR spectrum for further structural confirmation.

  • Data Analysis:

    • Process the spectra using appropriate software (e.g., MestReNova, TopSpin).

    • Identify the characteristic peaks of the PEG backbone, the ethyl propionate group, and the small molecule drug.[11]

    • Confirm the presence of new signals or shifts in existing signals that indicate covalent bond formation (e.g., an amide proton signal if the conjugation occurs via an amide bond).

    • Use the integration of the signals to determine the ratio of the PEG linker to the drug molecule, confirming a 1:1 conjugation.[3]

Experimental Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Dissolve Conjugate in Deuterated Solvent B Acquire 1H NMR Spectrum (400 MHz) A->B Transfer to NMR Tube C Process Spectrum B->C D Identify Characteristic Peaks C->D E Confirm Conjugation & Stoichiometry D->E

Caption: Workflow for NMR-based structural confirmation of conjugates.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is an indispensable tool for the characterization of PEGylated molecules, providing both separation and mass identification.[2][6] It is used to determine the exact molecular weight of the conjugate and to identify any impurities.

Experimental Protocol:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the Drug-PEG2-ethyl propionate conjugate in a suitable solvent (e.g., acetonitrile/water mixture). Dilute to a final concentration of 10-100 µg/mL for injection.

  • LC System:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A typical gradient would be 5-95% B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • MS System:

    • Ion Source: Electrospray ionization (ESI) in positive ion mode.

    • Mass Analyzer: High-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

    • Scan Range: m/z 100-1000.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

  • Data Analysis:

    • Extract the total ion chromatogram (TIC) to assess the overall purity.

    • Generate the mass spectrum for the main peak corresponding to the conjugate.

    • Determine the experimental monoisotopic mass and compare it to the theoretical mass.

    • Identify the mass of any impurities detected in the chromatogram.

Experimental Workflow for LC-MS Analysis

LCMS_Workflow cluster_output Outputs A Prepare Conjugate Solution (10-100 µg/mL) B Inject into HPLC System A->B C Separation on C18 Column B->C D Elute into ESI Source C->D E Mass Analysis (Q-TOF/Orbitrap) D->E F Data Processing & Interpretation E->F G Molecular Weight Confirmation F->G H Purity Assessment F->H

Caption: Workflow for LC-MS based molecular weight and purity analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is a robust and widely used method for determining the purity and quantifying the amount of a PEGylated conjugate.[7][] Reversed-phase HPLC (RP-HPLC) is typically employed for small molecule conjugates.

Experimental Protocol:

  • Sample Preparation: Prepare samples and a standard curve of the purified conjugate at known concentrations (e.g., 0.01 - 1.0 mg/mL) in the mobile phase.

  • HPLC System:

    • Detector: UV-Vis detector, wavelength set to the absorbance maximum of the small molecule drug (e.g., 280 nm).

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Mobile Phase A: 0.1% trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient optimized to separate the conjugate from starting materials (e.g., 10-70% B over 20 minutes).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 20 µL.

  • Data Analysis:

    • Integrate the peak areas of all components in the chromatogram.

    • Calculate the purity of the conjugate by dividing the peak area of the conjugate by the total peak area of all components, expressed as a percentage.

    • Use the standard curve to quantify the concentration of the conjugate in unknown samples.

Logical Relationship of Analytical Techniques

Analytical_Pyramid cluster_level1 Level 1: Primary Characterization cluster_level2 Level 2: Structural & Purity Confirmation cluster_level3 Level 3: Quantitative Analysis & Quality Control cluster_level4 Level 4: Final Product A Synthesis of Drug-PEG2-ethyl propionate B LC-MS Analysis A->B C NMR Spectroscopy A->C D HPLC-UV Purity & Quantification B->D C->D E Characterized Conjugate D->E

Caption: Hierarchical relationship of analytical techniques for conjugate characterization.

Conclusion

The analytical techniques and protocols described in this application note provide a comprehensive framework for the characterization of this compound conjugates. A combination of NMR, LC-MS, and HPLC is essential for confirming the structure, determining the molecular weight, and assessing the purity of the final product. These methods are crucial for ensuring the quality, consistency, and safety of PEGylated therapeutics throughout the drug development process.

References

Solid-Phase Synthesis of PROTACs with Acid-PEG2-ethyl propionate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic molecules that co-opt the cell's natural protein degradation machinery to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules are comprised of two distinct ligands connected by a chemical linker: one ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[1][2] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the polyubiquitination of the POI, marking it for degradation by the 26S proteasome.[1][2]

The linker is a critical component of a PROTAC, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex.[] Polyethylene glycol (PEG) linkers are widely used in PROTAC design due to their ability to enhance solubility and provide synthetic flexibility.[][4] This document provides detailed application notes and protocols for the solid-phase synthesis of PROTACs utilizing the Acid-PEG2-ethyl propionate linker.

Solid-phase synthesis offers several advantages over traditional solution-phase chemistry for the generation of PROTAC libraries, including simplified purification, the ability to use excess reagents to drive reactions to completion, and amenability to automation.[1]

Signaling Pathway of PROTAC-Mediated Protein Degradation

PROTACs function by inducing the proximity of a target protein to an E3 ubiquitin ligase, leading to the target protein's ubiquitination and subsequent degradation. This process can be visualized as a catalytic cycle where the PROTAC molecule can be reused to degrade multiple protein molecules.

PROTAC_Signaling_Pathway PROTAC PROTAC (POI Ligand-Linker-E3 Ligand) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Binds POI & E3 Ligase POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Polyubiquitination Ternary_Complex->Ubiquitination Catalyzes Proteasome 26S Proteasome Ubiquitination->Proteasome Marks for Degradation Degradation Degraded POI (Peptides) Proteasome->Degradation Degrades Ub Ubiquitin Ub->Ubiquitination

Caption: Mechanism of PROTAC-mediated protein degradation.

Experimental Workflow for Solid-Phase PROTAC Synthesis

The solid-phase synthesis of a PROTAC using an acid-functionalized PEG linker typically involves the immobilization of the E3 ligase ligand onto a solid support, followed by linker coupling, and finally, the attachment of the POI ligand. The final PROTAC is then cleaved from the resin and purified.

SPOS_Workflow Resin 1. Resin Preparation (e.g., Rink Amide Resin) E3_Ligase_Loading 2. E3 Ligase Ligand Loading Resin->E3_Ligase_Loading Deprotection1 3. Deprotection (if necessary) E3_Ligase_Loading->Deprotection1 Linker_Coupling 4. This compound Coupling Deprotection1->Linker_Coupling Ester_Hydrolysis 5. Ethyl Ester Hydrolysis Linker_Coupling->Ester_Hydrolysis POI_Ligand_Coupling 6. POI Ligand Coupling Ester_Hydrolysis->POI_Ligand_Coupling Cleavage 7. Cleavage from Resin POI_Ligand_Coupling->Cleavage Purification 8. Purification and Analysis (RP-HPLC, LC-MS) Cleavage->Purification

Caption: General workflow for solid-phase PROTAC synthesis.

Quantitative Data Summary

The following table summarizes representative data for PROTACs synthesized via solid-phase methodologies. Note that yields and purity are highly dependent on the specific sequence, coupling efficiency, and purification methods.

ParameterRepresentative ValueReference
Overall Yield 1 - 71%[5][6][7]
Purity (after RP-HPLC) >95%[5][6][7][8]
DC50 (Degradation Concentration) 3.5 nM - 13.3 nM[6][7]

Experimental Protocols

This section provides a detailed, representative protocol for the solid-phase synthesis of a PROTAC using this compound. This protocol assumes the use of a Rink Amide resin and standard Fmoc-based solid-phase synthesis techniques.

Materials and Reagents:

  • Rink Amide Resin

  • Fmoc-protected E3 Ligase Ligand (e.g., pomalidomide derivative)

  • This compound

  • Amine-functionalized POI Ligand

  • Coupling reagents: HATU, HOBt, DIPEA

  • Deprotection reagent: 20% Piperidine in DMF

  • Cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% H₂O

  • Solvents: DMF, DCM, MeOH

  • Standard solid-phase synthesis vessel and shaker

Protocol:

  • Resin Swelling and Fmoc Deprotection:

    • Swell the Rink Amide resin in DMF for 30 minutes.

    • Treat the resin with 20% piperidine in DMF for 5 minutes, then repeat for 15 minutes to remove the Fmoc protecting group.

    • Wash the resin thoroughly with DMF, DCM, and MeOH.

  • E3 Ligase Ligand Coupling:

    • Dissolve the Fmoc-protected E3 ligase ligand (2.0 equiv.), HATU (2.0 equiv.), HOBt (2.0 equiv.), and DIPEA (3.0 equiv.) in DMF.

    • Add the solution to the resin and shake at room temperature for 4 hours.

    • Wash the resin thoroughly with DMF, DCM, and MeOH. Confirm coupling completion with a Kaiser test.

  • Fmoc Deprotection:

    • Repeat step 1 to remove the Fmoc group from the coupled E3 ligase ligand.

  • This compound Linker Coupling:

    • Dissolve this compound (2.0 equiv.), HATU (2.0 equiv.), HOBt (2.0 equiv.), and DIPEA (3.0 equiv.) in DMF.

    • Add the solution to the resin and shake at room temperature for 4 hours.

    • Wash the resin thoroughly with DMF, DCM, and MeOH.

  • Ethyl Ester Hydrolysis:

    • Treat the resin with a solution of 1M LiOH in a 3:1:1 mixture of THF/MeOH/H₂O at room temperature for 2 hours to hydrolyze the ethyl ester of the PEG linker.

    • Wash the resin thoroughly with H₂O, DMF, DCM, and MeOH.

  • POI Ligand Coupling:

    • Dissolve the amine-functionalized POI ligand (2.0 equiv.), HATU (2.0 equiv.), HOBt (2.0 equiv.), and DIPEA (3.0 equiv.) in DMF.

    • Add the solution to the resin and shake at room temperature overnight.

    • Wash the resin thoroughly with DMF, DCM, and MeOH.

  • Cleavage and Purification:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with the cleavage cocktail (95% TFA, 2.5% TIS, 2.5% H₂O) for 2 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude PROTAC in cold diethyl ether.

    • Centrifuge to pellet the crude product, decant the ether, and dry the pellet.

    • Purify the crude PROTAC by reverse-phase HPLC.

    • Characterize the final product by LC-MS and NMR.

Disclaimer: This is a representative protocol and may require optimization for specific PROTACs. All work should be conducted in a properly ventilated fume hood with appropriate personal protective equipment. The information provided is for Research Use Only.

References

Troubleshooting & Optimization

Navigating the Synthesis of Acid-PEG2-ethyl propionate: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides a comprehensive guide to troubleshooting and optimizing the synthesis of Acid-PEG2-ethyl propionate. This bifunctional linker is crucial in various bioconjugation applications, and achieving a high yield of pure product is paramount for successful downstream applications. This guide, presented in a question-and-answer format, directly addresses common challenges encountered during its synthesis via Fischer esterification of a dicarboxylic acid precursor with ethanol.

Frequently Asked Questions (FAQs)

Q1: What is the underlying reaction for synthesizing this compound?

The synthesis of this compound is typically achieved through a Fischer esterification reaction. This acid-catalyzed reaction involves the esterification of one of the carboxylic acid groups of a PEG-dicarboxylic acid precursor with ethanol to form the corresponding ethyl ester. The reaction is reversible, and its equilibrium can be influenced by various factors.

Q2: What are the main challenges in achieving a high yield of this compound?

The primary challenges in synthesizing this compound with a high yield are:

  • Controlling the reaction equilibrium: As Fischer esterification is a reversible process, the presence of water, a byproduct, can drive the reaction backward, reducing the ester yield.

  • Minimizing side reactions: The formation of the di-ester byproduct, where both carboxylic acid groups are esterified, is a significant side reaction that reduces the yield of the desired mono-ester.

  • Purification: Separating the desired mono-ester from the unreacted diacid, the di-ester byproduct, and the excess alcohol can be challenging.

Q3: What are the critical reaction parameters that influence the yield?

The key parameters that must be carefully controlled to maximize the yield are:

  • Molar ratio of reactants: The ratio of the PEG-dicarboxylic acid to ethanol.

  • Catalyst: The type and concentration of the acid catalyst.

  • Temperature: The reaction temperature affects the reaction rate and equilibrium.

  • Reaction time: Sufficient time is required for the reaction to reach equilibrium or completion.

  • Water removal: Efficient removal of water is crucial to shift the equilibrium towards the product.

Troubleshooting Guide

Issue 1: Low Yield of this compound

A low yield is the most common problem encountered in this synthesis. The following sections provide potential causes and solutions.

Potential Cause 1.1: Reaction Equilibrium Not Favoring Product Formation

The reversible nature of the Fischer esterification can limit the yield if the equilibrium is not shifted towards the product side.

  • Solution 1.1.1: Use a Large Excess of Ethanol. According to Le Chatelier's principle, using a large excess of one reactant (ethanol) can drive the equilibrium towards the formation of the ester. For instance, increasing the molar excess of alcohol in a Fischer esterification can significantly increase the yield. While an equimolar ratio might result in a yield of around 65%, a 10-fold excess of alcohol can boost the yield to as high as 97%.[1]

  • Solution 1.1.2: Efficient Water Removal. The removal of water as it is formed is a critical factor in achieving high yields. This can be accomplished by:

    • Azeotropic distillation: Using a solvent like toluene or cyclohexane with a Dean-Stark apparatus to continuously remove water from the reaction mixture.

    • Using a drying agent: Incorporating molecular sieves in a Soxhlet extractor can effectively remove water from the reaction vapors, driving the reaction to completion.[2]

Potential Cause 1.2: Suboptimal Catalyst Concentration or Activity

The acid catalyst plays a crucial role in accelerating the reaction. An inappropriate amount or inactive catalyst can lead to low yields.

  • Solution 1.2.1: Optimize Catalyst Concentration. The concentration of the acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) should be optimized. Typically, a catalytic amount is sufficient. High concentrations can sometimes lead to side reactions.

  • Solution 1.2.2: Use an Appropriate Catalyst. While strong mineral acids are common, solid acid catalysts like ion-exchange resins (e.g., Dowex 50W) can also be effective and offer easier removal after the reaction.[3]

Potential Cause 1.3: Inadequate Reaction Time or Temperature

The reaction may not have reached completion due to insufficient time or a non-optimal temperature.

  • Solution 1.3.1: Monitor the Reaction Progress. Use techniques like Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy to monitor the disappearance of the starting material and the formation of the product to determine the optimal reaction time.

  • Solution 1.3.2: Optimize the Reaction Temperature. The reaction is typically conducted at the reflux temperature of the alcohol or the azeotropic solvent. Increasing the temperature can increase the reaction rate, but excessively high temperatures might promote side reactions. Studies on similar esterifications have shown that reaction temperatures can range from 70°C to 150°C.[4][5]

Issue 2: Formation of Significant Amounts of Di-ester Byproduct

The formation of the di-ethyl ester of the PEG-dicarboxylic acid is a common side reaction that reduces the yield of the desired mono-ester.

  • Solution 2.1: Control the Stoichiometry. To favor the formation of the mono-ester, it is crucial to control the stoichiometry of the reactants. Using a limited amount of ethanol relative to the dicarboxylic acid can help minimize the formation of the di-ester. However, this is often in conflict with the strategy of using excess alcohol to drive the reaction to completion. A careful optimization of the molar ratio is therefore necessary.

  • Solution 2.2: Consider a Stepwise Approach with Protecting Groups. For applications requiring very high purity of the mono-ester, a strategy involving protecting groups can be employed. One carboxylic acid group can be protected, the other esterified, and then the protecting group can be removed.

Issue 3: Difficulty in Purifying the Product

Separating the desired this compound from unreacted starting materials and byproducts can be challenging.

  • Solution 3.1: Liquid-Liquid Extraction. After neutralizing the acid catalyst with a base (e.g., sodium bicarbonate solution), the product can be extracted into an organic solvent like ethyl acetate or dichloromethane. Washing the organic layer with brine can help remove water-soluble impurities.

  • Solution 3.2: Column Chromatography. Silica gel column chromatography is a common and effective method for separating the mono-ester from the di-ester and the unreacted diacid. A solvent gradient (e.g., from hexane/ethyl acetate to ethyl acetate/methanol) can be used for elution.

  • Solution 3.3: Ion-Exchange Chromatography. Since the desired product contains a carboxylic acid group, ion-exchange chromatography can be a powerful purification technique to separate it from the neutral di-ester.

Data Presentation

The following tables summarize the impact of various reaction parameters on the yield of esterification reactions, providing a basis for optimization.

Table 1: Effect of Reactant Molar Ratio on Esterification Yield

Molar Ratio (Alcohol:Acid)Approximate Yield (%)Reference
1:165[1]
3:192.9[6]
10:197[1]
6:5 (Propionic Acid:Ethanol)99.13[3]

Table 2: Effect of Reaction Temperature on Esterification Conversion

Temperature (°C)Conversion (%)CatalystReference
50~75Tungstophosphoric acid[6]
60~85Tungstophosphoric acid[6]
7092.9Tungstophosphoric acid[6]
130~90 (mono-ester)Cesium heteropoly acid[4][5]
150~85 (mono-ester)Cesium heteropoly acid[4][5]

Experimental Protocols

General Protocol for this compound Synthesis

  • Reactant Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap (if using azeotropic removal of water), dissolve the PEG-dicarboxylic acid precursor in a suitable solvent (e.g., toluene).

  • Addition of Alcohol and Catalyst: Add a measured excess of ethanol and a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or p-toluenesulfonic acid).

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by collecting water in the Dean-Stark trap or by TLC analysis. The reaction time can vary from a few hours to overnight.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst by washing with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to isolate the desired this compound.

Note: This is a general guideline, and the specific amounts of reactants, catalyst, solvent, as well as the reaction time and temperature, should be optimized for the specific scale and desired purity of the product.

Visualizations

Reaction Pathway

Reaction_Pathway Reactants PEG-Dicarboxylic Acid + Ethanol Intermediate Tetrahedral Intermediate Reactants->Intermediate  H+ catalyst (Protonation & Nucleophilic Attack) Product This compound + Water Intermediate->Product  Elimination of Water   Product->Reactants Hydrolysis (Reverse Reaction)

Caption: Fischer esterification pathway for this compound synthesis.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield of Product Check_Equilibrium Is the reaction equilibrium unfavorable? Start->Check_Equilibrium Check_Catalyst Is the catalyst inactive or insufficient? Check_Equilibrium->Check_Catalyst No Solution_Equilibrium Increase ethanol excess Improve water removal Check_Equilibrium->Solution_Equilibrium Yes Check_Conditions Are reaction time and temperature optimal? Check_Catalyst->Check_Conditions No Solution_Catalyst Optimize catalyst concentration Use a fresh/different catalyst Check_Catalyst->Solution_Catalyst Yes Solution_Conditions Monitor reaction progress (TLC/NMR) Optimize temperature Check_Conditions->Solution_Conditions Yes End Yield Improved Check_Conditions->End No Solution_Equilibrium->End Solution_Catalyst->End Solution_Conditions->End

Caption: A logical workflow for troubleshooting low reaction yield.

Relationship between Reaction Parameters and Yield

Parameter_Yield_Relationship Yield Reaction Yield Molar_Ratio Molar Ratio (Ethanol:Diacid) Molar_Ratio->Yield  Increases yield (with excess ethanol)   Water_Removal Water Removal Efficiency Water_Removal->Yield  Directly increases yield   Catalyst Catalyst Activity & Concentration Catalyst->Yield  Affects rate to reach equilibrium yield   Temperature Reaction Temperature Temperature->Yield  Affects rate and equilibrium position   Time Reaction Time Time->Yield  Allows reaction to approach equilibrium  

References

Technical Support Center: Troubleshooting PROTAC Solubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address the common challenge of low aqueous solubility of Proteolysis Targeting Chimeras (PROTACs), particularly those incorporating PEG2 linkers.

Frequently Asked Questions (FAQs)

Q1: My PROTAC has a PEG2 linker, which is supposed to be hydrophilic. Why am I still observing low aqueous solubility?

A1: While polyethylene glycol (PEG) linkers are incorporated to enhance hydrophilicity and water solubility, the overall solubility of a PROTAC is a complex property influenced by all three of its components: the warhead (ligand for the protein of interest), the E3 ligase ligand, and the linker.[1][2][3][4] PROTACs are often large, complex molecules that fall into the "beyond Rule of Five" (bRo5) chemical space, predisposing them to poor solubility despite the presence of a hydrophilic linker.[1] The hydrophobic nature of the warhead or the E3 ligase ligand can counteract the solubilizing effect of the PEG2 linker.

Q2: At what concentration is a PROTAC considered to have low solubility?

A2: Solubility for PROTACs can be classified based on concentration ranges determined from studies on commercially available degraders. A common classification is:

  • Low Solubility: < 30 µM

  • Intermediate Solubility: 30–200 µM

  • High Solubility: > 200 µM[1]

Q3: What are the primary strategies to overcome the low solubility of my existing PROTAC?

A3: There are two main approaches to improve the solubility of a PROTAC with suboptimal physicochemical properties: chemical modification and formulation strategies.[1] Chemical modification involves altering the molecule's structure, which is ideal during the design and synthesis phase.[1] Formulation strategies focus on creating a delivery system to improve the dissolution and apparent solubility of an existing PROTAC.[1][5]

Q4: How can I modify the linker to improve the solubility of my next-generation PROTACs?

A4: The linker is a highly adaptable component for optimizing physicochemical properties.[6] To enhance solubility, consider replacing traditional alkyl or PEG linkers with saturated nitrogen heterocycles like piperidines or piperazines.[6][7] Incorporating polar groups such as dibasic piperazine, morpholine, or other protonable nitrogen atoms into the linker structure can significantly increase aqueous solubility.[1][8] For instance, the addition of a bis-basic piperazine to a VHL-based PROTAC resulted in a remarkable 170-fold increase in solubility.[8][9]

Q5: What are Amorphous Solid Dispersions (ASDs) and how do they work?

A5: Amorphous Solid Dispersions (ASDs) are a well-established formulation technique for enhancing the oral delivery of poorly soluble drugs.[9] This method involves embedding the PROTAC amorphously within a polymer matrix, such as HPMCAS (hydroxypropyl methylcellulose acetate succinate) or Eudragit.[5][10][11] This process prevents the PROTAC from crystallizing, keeping it in a higher-energy, more soluble amorphous state, which improves its dissolution in aqueous media.[9][10]

Troubleshooting Guide: Low PROTAC Solubility

This guide provides a systematic approach to diagnosing and resolving solubility issues encountered during in vitro and in vivo experiments.

Problem: PROTAC precipitates out of solution when diluting a DMSO stock into an aqueous buffer.

This is a common issue stemming from the significant change in solvent polarity.

cluster_0 Troubleshooting Workflow: PROTAC Precipitation Start PROTAC precipitates from aqueous buffer Step1 Optimize DMSO Concentration (Target <0.5%) Start->Step1 Step2 Employ Co-Solvents (e.g., PEG300, Tween-80) Step1->Step2 Precipitation persists End Solubility Issue Resolved Step1->End Resolved Step3 Physical Dissolution Aids (Sonication, Gentle Heating) Step2->Step3 Precipitation persists Step2->End Resolved Step4 Advanced Formulation (Amorphous Solid Dispersions) Step3->Step4 Precipitation persists Step3->End Resolved Step4->End Resolved End_Fail Consider Chemical Re-design Step4->End_Fail Precipitation persists

Caption: A stepwise workflow for troubleshooting PROTAC precipitation in aqueous buffers.

Solution Strategies

The following sections provide detailed strategies corresponding to the troubleshooting workflow.

If you are in the design phase of your PROTAC, consider these chemical modifications to improve inherent solubility.

cluster_1 Chemical Modification Strategies for Solubility Root Improve PROTAC Solubility Linker Optimize Linker Root->Linker Ligand Modify Ligands (Warhead / E3) Root->Ligand Prodrug Prodrug Strategy Root->Prodrug L1 Polar Groups (Piperazine, Morpholine) Linker->L1 Incorporate L2 PEG/Alkyl with Nitrogen Heterocycles Linker->L2 Replace LG1 Polar Functional Groups Ligand->LG1 Add

Caption: Key chemical modification approaches to enhance PROTAC solubility.

Quantitative Impact of Chemical Modifications

Modification StrategyStarting SolubilityResulting SolubilityFold IncreaseReference
Addition of a dibasic piperazine to a VHL-based PROTACLow (unspecified)Significantly Increased170-fold[1][8]
Replacement of alkyl/PEG linker with saturated nitrogen heterocyclesLow (unspecified)Significantly Increased-[6][7]
Insertion of basic nitrogen into aromatic rings or alkyl linkersLow (unspecified)Improved-[12]

For existing PROTACs with low solubility, various formulation techniques can be employed.

Formulation StrategyDescriptionKey Polymers/Excipients
Amorphous Solid Dispersions (ASDs) The PROTAC is dispersed in a polymer matrix to prevent crystallization and maintain a supersaturated state in solution.[1][10]HPMCAS, Eudragit L 100-55, Copovidone[10][11][13]
Cyclodextrin Inclusion Complexes The hydrophobic PROTAC molecule is encapsulated within the core of a cyclodextrin, enhancing its aqueous solubility.[1]Beta-cyclodextrins, HP-β-CD
Lipid-Based Formulations (e.g., SEDDS) Self-emulsifying drug delivery systems are mixtures of oils, surfactants, and co-solvents that form a fine emulsion in an aqueous medium, keeping the PROTAC solubilized.[1]Oils (e.g., Capryol), Surfactants (e.g., Kolliphor), Co-solvents (e.g., Transcutol)
Co-solvent Formulations Using a mixture of solvents to increase the solubility of the PROTAC in the final aqueous solution.[14]DMSO, PEG300, Tween-80[14]

Experimental Protocols

Protocol 1: Kinetic Solubility Measurement by Shake-Flask Method

This protocol determines the kinetic solubility of a PROTAC in an aqueous buffer.

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the PROTAC in 100% DMSO.

  • Sample Preparation: Add an aliquot of the DMSO stock solution to a pre-defined volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to reach a target concentration (e.g., 100 µM).

  • Incubation: Shake the mixture at room temperature for a specified period (e.g., 2 hours) to allow it to reach equilibrium.

  • Separation of Undissolved Compound: Centrifuge the samples to pellet any precipitate.

  • Quantification: Carefully take an aliquot of the supernatant and determine the concentration of the dissolved PROTAC using a suitable analytical method like HPLC-UV or LC-MS/MS.[][16]

  • Data Analysis: The measured concentration represents the kinetic solubility of the PROTAC under the tested conditions.

Protocol 2: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation

This is a lab-scale method to prepare an ASD for in vitro or preclinical studies.

cluster_2 ASD Preparation Workflow (Solvent Evaporation) P1 1. Dissolve PROTAC and Polymer in Volatile Solvent P2 2. Create Thin Film in Glass Dish P1->P2 P3 3. Evaporate Solvent Under Vacuum P2->P3 P4 4. Collect Dry ASD Film P3->P4 P5 5. Characterize ASD (DSC, PXRD) P4->P5

Caption: Experimental workflow for preparing an Amorphous Solid Dispersion.

  • Materials:

    • PROTAC

    • Polymer (e.g., HPMCAS)

    • Volatile solvent system (e.g., dichloromethane/methanol)[1]

  • Procedure:

    • Completely dissolve the PROTAC and the chosen polymer in the solvent system.[1]

    • Pour the solution into a shallow glass dish to create a thin film.[1]

    • Place the dish in a vacuum oven and evaporate the solvent at a controlled temperature until the film is completely dry.[1]

    • Scrape the resulting dry film from the dish. This is the ASD.

    • Characterize the ASD using techniques like Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) to confirm its amorphous nature.[1][10]

Protocol 3: Co-solvent Formulation for In Vitro/In Vivo Dosing

This protocol describes the preparation of a formulation to improve PROTAC solubility for experimental use.[14]

  • Prepare a high-concentration stock solution of the PROTAC in 100% DMSO (e.g., 20 mM).

  • In a clean vial, mix the following in order:

    • 1 part DMSO stock solution

    • 4 parts PEG300

  • Vortex thoroughly until the solution is clear.

  • Add 0.5 parts Tween-80 to the mixture.

  • Vortex again until the solution is homogeneous.

  • Slowly add 4.5 parts of the desired aqueous vehicle (e.g., saline or PBS) while vortexing.

  • The final formulation will contain 10% DMSO, 40% PEG300, and 5% Tween-80. This stock can be further diluted carefully into the final assay medium.[14]

References

Technical Support Center: Optimizing PROTAC Efficacy with Acid-PEG2-ethyl propionate Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist you in optimizing the linker length of your Proteolysis-Targeting Chimeras (PROTACs) for maximal efficacy, with a specific focus on the use of Acid-PEG2-ethyl propionate as a versatile building block for short, hydrophilic linkers.

Frequently Asked Questions (FAQs)

Q1: What is the role of the linker in a PROTAC?

A PROTAC is a heterobifunctional molecule composed of two ligands connected by a linker. One ligand binds to the target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. The linker is a critical component that connects these two ligands, and its composition, length, and attachment points are crucial for the PROTAC's overall efficacy. An optimal linker facilitates the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase, which is necessary for the subsequent ubiquitination and proteasomal degradation of the target protein.[1][2]

Q2: Why use a PEG-based linker like this compound?

Polyethylene glycol (PEG) linkers are widely used in PROTAC design for several reasons.[3][4] They enhance the aqueous solubility of the often large and hydrophobic PROTAC molecule, which can improve cell permeability and bioavailability.[3][4] The flexibility of PEG linkers can also be advantageous in allowing the PROTAC to adopt a conformation that is favorable for the formation of a stable ternary complex.[4] this compound provides a short, flexible, and hydrophilic linker with a carboxylic acid handle for straightforward conjugation to an amine-containing ligand and an ethyl propionate group that can be hydrolyzed to a carboxylic acid for further modification or conjugation.

Q3: How does linker length impact PROTAC efficacy?

Linker length is a critical parameter that must be empirically optimized for each target protein and E3 ligase pair.[5][6]

  • Too short: A linker that is too short may lead to steric hindrance, preventing the simultaneous binding of the target protein and the E3 ligase, thus inhibiting the formation of a productive ternary complex.[7][8]

  • Too long: An excessively long linker might result in an unstable or unproductive ternary complex where the two proteins are not oriented correctly for efficient ubiquitin transfer.[7][8]

The optimal linker length facilitates the ideal proximity and orientation of the POI and E3 ligase for efficient ubiquitination.[5]

Q4: What is the "hook effect" and how does it relate to linker optimization?

The hook effect is a phenomenon where the efficacy of a PROTAC decreases at higher concentrations, resulting in a bell-shaped dose-response curve.[2][9] This occurs because at high concentrations, the PROTAC can form binary complexes (PROTAC-target or PROTAC-E3 ligase) that do not lead to degradation and compete with the formation of the productive ternary complex.[2][3] A well-designed linker can promote positive cooperativity in ternary complex formation, making the ternary complex more stable and potentially mitigating the hook effect.[6]

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments and provides potential solutions related to linker optimization.

Problem 1: My PROTAC shows good binding to the target protein and the E3 ligase individually, but I see no or very low degradation of the target protein.

  • Potential Cause: The linker length may be suboptimal, preventing the formation of a stable and productive ternary complex.

  • Troubleshooting Steps:

    • Synthesize a Library of Linker Lengths: Synthesize a series of PROTACs with varying PEG linker lengths. Starting with this compound, you can incrementally increase the PEG chain length (e.g., PEG3, PEG4, etc.) to identify the optimal length for your system.[7]

    • Vary Attachment Points: The exit vector of the linker from the ligands is crucial. If possible, synthesize PROTACs with the linker attached to different, solvent-exposed positions on your target and E3 ligase ligands.[6]

    • Biophysical Analysis: Use techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to quantify the formation and stability of the ternary complex with your different linker-length PROTACs.[10][11][12]

Problem 2: I am observing a significant hook effect, limiting the therapeutic window of my PROTAC.

  • Potential Cause: At high concentrations, your PROTAC is favoring the formation of non-productive binary complexes.

  • Troubleshooting Steps:

    • Characterize the Dose-Response: Perform a detailed dose-response experiment with a wide range of concentrations to accurately determine the optimal concentration for maximum degradation (Dmax) and the concentration at which the hook effect begins.[2]

    • Enhance Ternary Complex Cooperativity: A linker that promotes favorable protein-protein interactions between the target and the E3 ligase can increase the stability of the ternary complex, even at higher PROTAC concentrations.[6] This can be achieved by optimizing the linker length and composition.

    • Consider a More Rigid Linker: While PEG linkers offer flexibility, in some cases, a more rigid linker may pre-organize the PROTAC into a conformation that is more favorable for ternary complex formation, potentially reducing the entropic penalty of binding and mitigating the hook effect.[4]

Quantitative Data on Linker Length and PROTAC Efficacy

Disclaimer: The following data is from studies using various PEG and alkyl linkers and is intended to illustrate the general principle of linker length optimization. The optimal linker length for your specific system using an this compound-derived linker must be determined empirically.

Table 1: Impact of Linker Length on BRD4 Degradation [7][8][13]

PROTAC IDLinker CompositionLinker Length (atoms)DC50 (nM)Dmax (%)E3 Ligase
PROTAC-1PEG~8 (PEG2)>1000<20CRBN
PROTAC-2PEG~11 (PEG3)~500~40CRBN
PROTAC-3PEG~14 (PEG4)<100>90VHL
PROTAC-4PEG~17 (PEG5)~200~70VHL
PROTAC-5Alkyl/Ether21396VHL
PROTAC-6Alkyl/Ether2929276VHL

Table 2: Impact of Linker Length on Estrogen Receptor α (ERα) Degradation [5][6][14][15][16]

PROTAC IDLinker CompositionLinker Length (atoms)Degradation Efficacy
PROTAC-APEG9<20%
PROTAC-BPEG12Effective (~60%)
PROTAC-CPEG16More Potent (>90%)
PROTAC-DPEG19Reduced (~50%)
PROTAC-EPEG21Low (<30%)

Experimental Protocols

Protocol 1: Synthesis of a PROTAC using this compound

This protocol describes a general two-step synthesis for conjugating a POI ligand (containing an amine) and an E3 ligase ligand (containing an amine) to the this compound linker.

Step 1: Amide Coupling of POI Ligand to this compound

  • Activation of Carboxylic Acid: Dissolve this compound (1.0 eq) in anhydrous DMF. Add a coupling agent such as HATU (1.1 eq) and a base like DIPEA (2.0 eq). Stir the mixture at room temperature for 15-30 minutes.

  • Coupling Reaction: To the activated linker solution, add the amine-containing POI ligand (1.2 eq) dissolved in anhydrous DMF.

  • Reaction Monitoring: Stir the reaction at room temperature for 4-16 hours. Monitor the reaction progress by LC-MS.

  • Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the intermediate by flash column chromatography.

Step 2: Hydrolysis of Ethyl Ester and Amide Coupling of E3 Ligase Ligand

  • Ester Hydrolysis: Dissolve the purified intermediate from Step 1 in a mixture of THF and water. Add LiOH (3.0 eq) and stir at room temperature until the hydrolysis is complete (monitored by LC-MS). Acidify the reaction mixture with dilute HCl and extract the product.

  • Activation and Coupling: Repeat the activation and coupling procedure described in Step 1, using the hydrolyzed intermediate and the amine-containing E3 ligase ligand.

  • Final Purification: Purify the final PROTAC product by preparative HPLC to obtain a high-purity compound for biological evaluation.

Protocol 2: Western Blot Analysis for Protein Degradation

This is the standard method for quantifying the reduction in target protein levels following PROTAC treatment.[17][18]

  • Cell Culture and Treatment: Seed cells at an appropriate density in 6-well plates and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[1][7]

  • Cell Lysis: Aspirate the media and wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[1][17]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal protein loading.[17][18]

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Visualize the protein bands using an ECL substrate and an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein signal to a loading control (e.g., GAPDH or β-actin). Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax values.[8]

Protocol 3: Surface Plasmon Resonance (SPR) for Ternary Complex Analysis

SPR is a powerful technique to measure the kinetics and affinity of binary and ternary complex formation in real-time.[10][11][12]

  • Immobilization: Immobilize the purified, tagged E3 ligase onto an appropriate SPR sensor chip.

  • Binary Interaction Analysis:

    • Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binding affinity (KD) of the PROTAC-E3 ligase interaction.

    • In a separate experiment, inject the purified target protein over an appropriate sensor surface with an immobilized PROTAC-binding moiety or use a solution-based affinity measurement to determine the KD of the PROTAC-target interaction.

  • Ternary Complex Analysis:

    • Prepare a series of solutions containing a fixed, saturating concentration of the target protein and varying concentrations of the PROTAC.

    • Inject these pre-incubated mixtures over the immobilized E3 ligase. An increase in the binding response compared to the PROTAC alone indicates the formation of a ternary complex.

  • Data Analysis and Cooperativity Calculation:

    • Analyze the sensorgrams to determine the association and dissociation rate constants for the ternary complex.

    • Calculate the binding affinity (KD,ternary) for the ternary interaction.

    • The cooperativity factor (α) is calculated as: α = (KD of PROTAC to E3 ligase * KD of PROTAC to POI) / (KD of ternary complex * [PROTAC]). An α value greater than 1 indicates positive cooperativity.[10]

Visualizations

PROTAC_Mechanism_of_Action PROTAC PROTAC (POI Ligand-Linker-E3 Ligand) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Polyubiquitinated_POI Polyubiquitinated POI Ternary_Complex->Polyubiquitinated_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Polyubiquitinated_POI->Proteasome Recognition Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI Degradation

Caption: PROTAC Mechanism of Action.

Experimental_Workflow Start Start: Design PROTAC with This compound linker Synthesis Synthesize PROTAC Library (Varying Linker Lengths) Start->Synthesis QC Purification and QC (HPLC, LC-MS, NMR) Synthesis->QC Degradation_Assay Western Blot for Protein Degradation QC->Degradation_Assay Ternary_Complex_Assay SPR/ITC for Ternary Complex Analysis QC->Ternary_Complex_Assay DC50_Dmax Determine DC50 and Dmax Degradation_Assay->DC50_Dmax Optimization Optimize Linker Length and Attachment Points DC50_Dmax->Optimization Cooperativity Calculate Cooperativity (α) Ternary_Complex_Assay->Cooperativity Cooperativity->Optimization Optimization->Synthesis Iterate End Lead PROTAC Candidate Optimization->End Optimal Linker Found

Caption: Experimental Workflow for PROTAC Optimization.

Troubleshooting_Tree Start Start: No or Low Protein Degradation Check_Binding Binary Binding Confirmed? Start->Check_Binding Troubleshoot_Ligands Troubleshoot Ligand Design or Synthesis Check_Binding->Troubleshoot_Ligands No Check_Ternary Ternary Complex Formation? Check_Binding->Check_Ternary Yes Synthesize_Library Synthesize Linker Length Library Check_Ternary->Synthesize_Library No/Weak Check_Permeability Good Cell Permeability? Check_Ternary->Check_Permeability Yes Vary_Attachment Vary Linker Attachment Points Synthesize_Library->Vary_Attachment Vary_Attachment->Check_Ternary Re-evaluate Modify_Linker_Props Modify Linker to Improve Physicochemical Properties Check_Permeability->Modify_Linker_Props No Success Successful Degradation Check_Permeability->Success Yes Modify_Linker_Props->Check_Permeability Re-evaluate

Caption: Troubleshooting Decision Tree.

References

preventing hydrolysis of Acid-PEG2-ethyl propionate during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the hydrolysis of Acid-PEG2-ethyl propionate during its synthesis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is hydrolysis a concern during its synthesis?

This compound is a heterobifunctional PEG linker containing a terminal carboxylic acid and an ethyl propionate ester. The ester group is susceptible to hydrolysis, a chemical reaction with water, which cleaves the ester bond to form a carboxylic acid and ethanol. This side reaction is undesirable as it consumes the desired product and introduces impurities that can be challenging to remove, ultimately lowering the yield and purity of the final product.

Q2: What are the primary factors that promote the hydrolysis of the ethyl propionate group?

The rate of hydrolysis is significantly influenced by the following factors:

  • pH: The hydrolysis of esters is catalyzed by both acids and bases. The reaction is generally slowest at a neutral pH (around 7) and increases significantly under acidic (pH < 4) or basic (pH > 9) conditions.[1]

  • Temperature: Higher temperatures accelerate the rate of hydrolysis.[1] Therefore, it is crucial to control the temperature during synthesis and storage.

  • Moisture: The presence of water is a prerequisite for hydrolysis. Using anhydrous (dry) solvents and reagents is critical to minimize this side reaction.

Q3: How can I minimize hydrolysis during the synthesis of this compound?

To minimize hydrolysis, consider the following precautions:

  • Use Anhydrous Conditions: Ensure all glassware is thoroughly dried, and use anhydrous solvents and reagents.[2] Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent the introduction of atmospheric moisture.

  • Control pH: Maintain a neutral or slightly acidic pH during the reaction and work-up steps whenever possible. Avoid strongly acidic or basic conditions unless required for a specific transformation, and if so, keep the exposure time and temperature to a minimum.

  • Temperature Control: Perform reactions at the lowest effective temperature. For purification and storage, it is recommended to keep the compound at low temperatures (e.g., -20°C for long-term storage).[3][4]

  • Protecting Groups: For multi-step syntheses where the ester group may be exposed to harsh conditions, consider using a more robust protecting group for the carboxylic acid, such as a tert-butyl ester, which is more stable to a wider range of conditions and can be selectively removed later.

Q4: What analytical techniques can be used to detect and quantify the hydrolysis of this compound?

Several analytical methods can be employed:

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC (RP-HPLC) method can be developed to separate this compound from its hydrolyzed by-product.[5] Quantification can be achieved by integrating the peak areas and comparing them to a standard curve.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can be used to detect the presence of the hydrolyzed product. The appearance of a new set of signals corresponding to the free carboxylic acid and ethanol, and a decrease in the intensity of the ethyl group signals of the ester, would indicate hydrolysis.

  • Titration: The progress of hydrolysis can be monitored by titrating the reaction mixture with a standardized base (e.g., NaOH). The consumption of the base will increase as the carboxylic acid is formed.[6][7]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low yield of this compound Hydrolysis of the ethyl propionate ester during the reaction.- Ensure all reagents and solvents are anhydrous. - Perform the reaction under an inert atmosphere. - Control the reaction temperature; avoid excessive heating. - Maintain a neutral or slightly acidic pH if possible.
Side reactions during synthesis (e.g., elimination in Williamson ether synthesis).[8][9]- Use a primary alkyl halide in the Williamson ether synthesis step. - Optimize the reaction temperature to favor substitution over elimination.
Presence of impurities in the final product Incomplete reaction or presence of hydrolyzed by-product.- Monitor the reaction progress by TLC or HPLC to ensure completion. - Purify the product using column chromatography on silica gel or polystyrene-divinylbenzene beads.[10][11][12]
Difficulty in removing the hydrolyzed by-product.- Optimize the purification method. A pH adjustment during extraction may help separate the dicarboxylic acid impurity.
Inconsistent reaction outcomes Variability in the moisture content of reagents and solvents.- Use freshly opened or properly stored anhydrous solvents. - Dry reagents as necessary before use.
Inaccurate control of reaction parameters.- Carefully monitor and control temperature and reaction time.

Quantitative Data

The following table provides estimated hydrolysis half-lives for a generic ethyl ester at 25°C under different pH conditions. This data is intended to serve as a general guideline, as the exact rates for this compound may vary.

pHEstimated Half-life (t1/2)
2.810 - 370 days
4.018 - 4900 years
7.01.8 - 470 years
9.026 minutes - 5.1 years

Data estimated from a study on various volatile ethyl esters.[13]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a two-step synthesis involving a Williamson ether synthesis followed by esterification.

Step 1: Williamson Ether Synthesis to form 3-(2-(2-hydroxyethoxy)ethoxy)propanoic acid

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve diethylene glycol in anhydrous tetrahydrofuran (THF).

  • Cool the solution to 0°C and add sodium hydride (NaH) portion-wise.

  • Allow the mixture to stir at room temperature for 1 hour.

  • Add a solution of ethyl 3-bromopropionate in anhydrous THF dropwise to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The resulting intermediate is 3-(2-(2-hydroxyethoxy)ethoxy)propanoate.

Step 2: Esterification to form this compound

  • Dissolve the intermediate from Step 1 in a suitable solvent like dichloromethane.

  • Add a carboxylic acid activating agent (e.g., DCC or EDC) and a catalyst (e.g., DMAP).

  • Add ethanol to the reaction mixture.

  • Stir the reaction at room temperature until completion (monitor by TLC or HPLC).

  • Filter the reaction mixture to remove any precipitated urea by-product.

  • Wash the filtrate with a dilute acid, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Purification of this compound by Column Chromatography
  • Prepare a silica gel slurry in a non-polar solvent (e.g., hexane) and pack a chromatography column.

  • Dissolve the crude this compound in a minimal amount of the elution solvent.

  • Load the sample onto the column.

  • Elute the column with a gradient of ethyl acetate in hexane, gradually increasing the polarity.

  • Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 3: Monitoring Hydrolysis by RP-HPLC
  • Prepare Samples: Prepare solutions of this compound in buffers of different pH values (e.g., pH 4, 7, and 9).

  • Incubation: Incubate the samples at a controlled temperature (e.g., 25°C or 37°C).

  • Analysis: At various time points, inject an aliquot of each sample into an RP-HPLC system equipped with a C18 column.

  • Mobile Phase: Use a suitable mobile phase, such as a gradient of acetonitrile in water with a small amount of trifluoroacetic acid.

  • Detection: Monitor the elution profile using a UV detector at an appropriate wavelength.

  • Quantification: The percentage of hydrolysis can be calculated by comparing the peak area of the hydrolyzed product to the total peak area of the parent compound and the hydrolyzed product.

Visualizations

Hydrolysis_Mechanism reactant This compound intermediate Tetrahedral Intermediate reactant->intermediate + H2O (Acid/Base Catalysis) water H2O product1 Hydrolyzed Product (Dicarboxylic Acid) intermediate->product1 product2 Ethanol intermediate->product2

Caption: Mechanism of ester hydrolysis.

Synthesis_Workflow start Starting Materials (Diethylene glycol, Ethyl 3-bromopropionate, Ethanol) step1 Williamson Ether Synthesis start->step1 intermediate Intermediate Product step1->intermediate step2 Esterification intermediate->step2 crude_product Crude this compound step2->crude_product purification Column Chromatography crude_product->purification final_product Pure this compound purification->final_product

Caption: Synthesis workflow for this compound.

Troubleshooting_Tree start Low Yield or Impure Product? check_hydrolysis Check for Hydrolysis (HPLC, NMR) start->check_hydrolysis hydrolysis_present Hydrolysis Detected check_hydrolysis->hydrolysis_present no_hydrolysis No Significant Hydrolysis check_hydrolysis->no_hydrolysis improve_conditions Improve Anhydrous Conditions Control pH and Temperature hydrolysis_present->improve_conditions check_side_reactions Investigate Other Side Reactions no_hydrolysis->check_side_reactions optimize_purification Optimize Purification Protocol check_side_reactions->optimize_purification

References

common side reactions with Acid-PEG2-ethyl propionate

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Acid-PEG2-ethyl propionate

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the use of this bifunctional linker in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound (CAS No. 886362-90-9) is a bifunctional linker containing a two-unit polyethylene glycol (PEG) spacer.[1][2] It possesses two key functional groups: a terminal carboxylic acid and an ethyl propionate ester.[3][4] The carboxylic acid allows for conjugation to primary amines through the formation of a stable amide bond, typically using carbodiimide chemistry (e.g., EDC/NHS).[4][5][6][7] The ethyl ester group provides a handle for further modification or can influence the lipophilicity of the molecule.[3] It is commonly used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and for PEGylating proteins or other molecules.[8]

Q2: What are the primary applications of this linker?

The primary application is in bioconjugation and chemical synthesis where a hydrophilic, flexible spacer is required. The carboxylic acid is typically activated to react with primary amine groups on proteins, peptides, or other small molecules to form a stable amide linkage.[7][9]

Q3: How should I store this compound?

For long-term storage (months to years), it is recommended to store the compound at -20°C in a dry and dark environment.[1] For short-term storage (days to weeks), 0-4°C is suitable.[1] The compound is generally stable for several weeks at ambient temperature during shipping.[1]

Q4: What are the most common reactions this linker is involved in?

The most common reaction is the coupling of its carboxylic acid group with a primary amine. This is typically achieved by activating the carboxylic acid with a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of N-hydroxysuccinimide (NHS) to form a more stable amine-reactive intermediate.[10][11]

Troubleshooting Guide: Common Side Reactions and Issues

This guide addresses specific problems you may encounter during your experiments with this compound, focusing on the common EDC/NHS amide coupling reaction.

Issue 1: Low Yield of Amide Conjugate

Low or no yield of the desired product is one of the most common issues. The table below outlines potential causes and their solutions.

Potential Cause Recommended Solution
Degradation of Coupling Reagents EDC and NHS are moisture-sensitive.[12] Use fresh, high-quality reagents. Allow them to warm to room temperature before opening to prevent condensation. Store them in a desiccator.
Hydrolysis of Activated Ester The NHS-activated ester intermediate is susceptible to hydrolysis in aqueous buffers, which regenerates the unreactive carboxylic acid.[13] Perform the reaction promptly after activation. Work at a slightly acidic pH (e.g., pH 6.0) during the activation step and then adjust to pH 7.2-8.0 for the amine coupling step.[6][7]
Suboptimal pH The pH of the reaction is critical. The activation of the carboxylic acid with EDC is most efficient at pH 4.5-6.0. The subsequent reaction of the NHS-ester with the amine is most efficient at pH 7.2-8.5. Consider a two-step protocol where the pH is adjusted after the initial activation.
Incomplete Activation The molar ratio of coupling reagents to the carboxylic acid may be insufficient. Use a 2-5 fold molar excess of both EDC and NHS over the this compound.[13]
Issue 2: Unwanted Side Products Detected

The presence of unexpected molecules in your final product can complicate purification and analysis.

| Side Product | Cause | Prevention and Mitigation | | :--- | :--- | | N-Acylurea Byproduct | The reactive O-acylisourea intermediate (formed from EDC and the carboxylic acid) can be attacked by another amine before it reacts with NHS or the target amine.[10] | Add NHS or Sulfo-NHS to the reaction. These additives react with the O-acylisourea intermediate to form a more stable NHS-ester, which is less prone to this side reaction.[10] | | Di-acid PEG Linker | The ethyl propionate ester group can be hydrolyzed under acidic or basic conditions, especially during prolonged reaction times or harsh purification steps.[14] | Maintain a neutral pH throughout the reaction and purification process where possible. Avoid strong acids or bases. If basic conditions are required for the amine coupling, minimize the reaction time. Use analytical techniques like mass spectrometry to check for the presence of the hydrolyzed product. | | Polymerization | If the molecule you are conjugating to the PEG linker is also bifunctional, it can lead to the formation of polymers.[13] | Carefully control the stoichiometry of your reactants. Using a slight excess of one reactant can help to cap the ends and prevent polymerization.[13] |

Experimental Protocols

Protocol: Two-Step EDC/NHS Coupling of this compound to an Amine-Containing Molecule

This protocol describes the activation of the carboxylic acid on the PEG linker and subsequent reaction with a primary amine.

Materials:

  • This compound

  • Amine-containing molecule

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0

  • Coupling Buffer: 1X PBS (Phosphate-Buffered Saline), pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M hydroxylamine, pH 8.5

  • Anhydrous DMSO or DMF (if needed for dissolving reactants)

Procedure:

  • Preparation of Reactants:

    • Immediately before use, prepare a 10 mg/mL stock solution of EDC and NHS in anhydrous DMSO or Activation Buffer.[13] Allow reagents to warm to room temperature before opening.

    • Dissolve this compound in Activation Buffer.

    • Dissolve the amine-containing molecule in Coupling Buffer.

  • Activation of Carboxylic Acid:

    • To the solution of this compound, add the EDC and NHS stock solutions. A common molar ratio is a 2-5 fold molar excess of EDC and NHS over the carboxylic acid.[13]

    • Incubate the mixture for 15-30 minutes at room temperature to allow for the formation of the NHS-ester.

  • Conjugation to Amine:

    • Immediately add the activated this compound solution to the solution of the amine-containing molecule.

    • The molar ratio of the activated PEG linker to the amine can be varied depending on the desired degree of labeling, but a 10-20 fold molar excess of the linker is a common starting point for protein modification.[13]

    • Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching the Reaction:

    • Add Quenching Buffer to a final concentration of 10-50 mM to stop the reaction.[13] This will hydrolyze any unreacted NHS-esters.

    • Incubate for 15 minutes at room temperature.

  • Purification:

    • Purify the resulting conjugate from excess reagents and byproducts using an appropriate method such as dialysis, size exclusion chromatography (SEC), or HPLC.

Visualizations

Reaction Pathways and Side Reactions

The following diagrams illustrate the intended reaction pathway for amide bond formation and the common side reactions that can occur.

G cluster_main Intended Reaction Pathway cluster_side Common Side Reactions PEG_Acid Acid-PEG2-Et Propionate (R-COOH) O_Acylisourea O-Acylisourea Intermediate (Highly Reactive) PEG_Acid->O_Acylisourea + EDC EDC EDC NHS_Ester NHS-Ester Intermediate (More Stable) O_Acylisourea->NHS_Ester + NHS NAcylurea N-Acylurea Byproduct (Inactive) O_Acylisourea->NAcylurea + Amine NHS NHS Amide_Product Amide Conjugate (R-CO-NH-R') NHS_Ester->Amide_Product + R'-NH2 Hydrolyzed_NHS Hydrolyzed NHS-Ester (R-COOH, Inactive) NHS_Ester->Hydrolyzed_NHS + H2O Amine Amine Molecule (R'-NH2) Hydrolyzed_Ester Hydrolyzed Propionate Ester (Di-acid Linker) Amide_Product->Hydrolyzed_Ester + H2O (Acid/Base)

Caption: Intended and side reaction pathways in EDC/NHS coupling.

Troubleshooting Workflow

This diagram provides a logical workflow for troubleshooting low-yield reactions.

G Start Low Conjugation Yield Check_Reagents Are EDC/NHS fresh and stored properly? Start->Check_Reagents Use_Fresh Use fresh, anhydrous reagents. Check_Reagents->Use_Fresh No Check_pH Was the pH optimal for activation (pH 6.0) and coupling (pH 7.2-8.0)? Check_Reagents->Check_pH Yes Use_Fresh->Check_pH Optimize_pH Optimize pH using a two-step protocol. Check_pH->Optimize_pH No Check_Ratio Was the molar ratio of EDC/NHS to acid sufficient (e.g., 2-5x)? Check_pH->Check_Ratio Yes Optimize_pH->Check_Ratio Increase_Ratio Increase molar excess of EDC/NHS. Check_Ratio->Increase_Ratio No Check_Time Was the reaction time appropriate? Check_Ratio->Check_Time Yes Increase_Ratio->Check_Time Increase_Time Increase reaction time or perform overnight at 4°C. Check_Time->Increase_Time No Success Yield Improved Check_Time->Success Yes Increase_Time->Success

Caption: Troubleshooting workflow for low-yield conjugation reactions.

References

Technical Support Center: Purification of PROTACs Containing Acid-PEG2-ethyl propionate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Proteolysis-Targeting Chimeras (PROTACs). This resource provides specialized guidance on the purification challenges of PROTACs that incorporate an Acid-PEG2-ethyl propionate linker.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying PROTACs with an this compound linker?

A1: The primary challenges stem from the bifunctional nature of this linker, which contains both a carboxylic acid and an ethyl ester. This can lead to:

  • Mixed Polarity: The presence of a polar carboxylic acid and a more non-polar ethyl ester, in addition to the distinct polarities of the two ligands, can result in complex chromatographic behavior.

  • Potential for Hydrolysis: The ethyl ester is susceptible to hydrolysis back to a carboxylic acid, especially under non-neutral pH conditions during purification, leading to di-acid impurities.

  • Zwitterionic Character: Depending on the pH of the mobile phase and the presence of basic functional groups on the PROTAC's ligands, the molecule can exist in a zwitterionic state, which can cause peak tailing or poor retention on reversed-phase columns.

  • Co-elution of Impurities: Structurally similar impurities, such as the di-acid or di-ester forms of the PROTAC, can be difficult to separate from the desired product.

Q2: What is the recommended general purification strategy for these PROTACs?

A2: A multi-step purification strategy is generally recommended to achieve high purity.[1] This typically involves:

  • Aqueous Work-up: To remove water-soluble reagents and byproducts.

  • Flash Chromatography: As an initial purification step to remove major impurities.

  • Preparative Reversed-Phase HPLC (RP-HPLC): For the final high-purity separation of the PROTAC from closely related impurities.[1]

Q3: How can I confirm the identity and purity of my final PROTAC product?

A3: A combination of analytical techniques is essential for comprehensive characterization:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): To confirm the molecular weight of the desired product and to identify impurities.

  • ¹H and ¹³C NMR (Nuclear Magnetic Resonance): To confirm the chemical structure of the PROTAC and ensure the presence of both the acid and ethyl ester functionalities on the linker.

  • Analytical HPLC: To determine the purity of the final product, typically aiming for >95% purity for biological assays.

Q4: Can the this compound linker affect the biological activity of the PROTAC?

A4: Yes, the linker is a critical determinant of a PROTAC's efficacy. The length, flexibility, and chemical composition of the linker, including the presence of the acid and ester groups, influence the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[2] Any modification or degradation of the linker during purification can impact the PROTAC's biological activity.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of PROTACs containing an this compound linker.

Problem Potential Cause Recommended Solution
Poor peak shape (tailing) in RP-HPLC 1. Zwitterionic nature of the PROTAC: The presence of both acidic (carboxylic acid) and basic (on ligands) groups can lead to interactions with residual silanols on the C18 column. 2. Column overload: Injecting too much sample can lead to peak distortion.1. Modify mobile phase: Add an acidic modifier like 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid to both mobile phase solvents (water and acetonitrile/methanol) to suppress the ionization of the carboxylic acid and improve peak shape.[1] 2. Reduce sample load: Decrease the amount of sample injected onto the column.
Presence of a major impurity with a similar retention time 1. Hydrolysis of the ethyl ester: The impurity could be the di-acid form of the PROTAC. 2. Incomplete reaction: The impurity could be the di-ester starting material.1. Optimize HPLC gradient: Use a shallower gradient to improve the resolution between the desired product and the impurity. 2. Adjust mobile phase pH: A slight change in the mobile phase pH can alter the retention times of the acidic species differently. 3. Confirm identity with LC-MS: Analyze the fractions to identify the molecular weights of the co-eluting species.
Low recovery of the PROTAC after purification 1. Precipitation on the column: The PROTAC may not be fully soluble in the mobile phase at the point of injection. 2. Adsorption to surfaces: The compound may be adsorbing to the column material or other parts of the HPLC system.1. Improve sample solubility: Dissolve the sample in a minimal amount of a strong solvent like DMSO or DMF before diluting with the mobile phase for injection.[1] 2. Use a different column: Consider a column with a different stationary phase or one that is better suited for polar compounds.
Confirmation of ethyl ester integrity post-purification The purification conditions, especially acidic mobile phases, could potentially lead to some level of ester hydrolysis.Use NMR analysis: After purification, acquire a ¹H NMR spectrum. The presence of the characteristic ethyl group signals (a quartet around 4.1-4.3 ppm and a triplet around 1.2-1.3 ppm) will confirm the integrity of the ethyl propionate group.

Data Presentation

The following tables provide illustrative data on how linker composition and purification methods can influence the properties and purity of PROTACs. Note that specific values will vary depending on the specific ligands of the PROTAC.

Table 1: Illustrative Purification Yield and Purity of a PEG-Linked PROTAC

Purification StepTypical Yield (%)Purity (%)Key Impurities Removed
Crude Product 100<50Unreacted starting materials, coupling reagents
Flash Chromatography 60-8070-90Excess reagents, major side products
Preparative RP-HPLC 30-50 (overall)>95Di-acid/di-ester impurities, isomers

Table 2: Impact of Linker Composition on PROTAC Properties (Illustrative Data)

PROTACLinker CompositionDC₅₀ (nM)Dₘₐₓ (%)Permeability (10⁻⁷ cm s⁻¹)
PROTAC A Alkyl>1000<202.5
PROTAC B PEG2500551.8
PROTAC C PEG4250701.1
Data is illustrative and compiled from various sources in the literature. DC₅₀ and Dₘₐₓ values are cell-line dependent.[3]

Experimental Protocols

Protocol 1: General Synthesis of a PROTAC with an this compound Linker

This protocol outlines a common synthetic route for coupling a POI ligand and an E3 ligase ligand using a bifunctional this compound linker.

  • Materials:

    • POI ligand with a suitable functional group (e.g., amine).

    • E3 ligase ligand with a suitable functional group (e.g., amine).

    • This compound linker.

    • Coupling reagents (e.g., HATU, HOBt, EDC).

    • Base (e.g., DIPEA).

    • Solvents (e.g., DMF, DMSO).

    • Purification supplies (silica gel, HPLC).

  • Procedure:

    • First Coupling Reaction:

      • Dissolve the this compound linker (1.0 eq) and the POI-ligand-NH₂ (1.1 eq) in anhydrous DMF.

      • Add a coupling reagent such as HATU (1.2 eq) and a base like DIPEA (2.0 eq).

      • Stir the reaction at room temperature until completion, monitoring by LC-MS.

      • Purify the resulting intermediate by flash chromatography.

    • Ester Hydrolysis (if the final linker should be a di-acid):

      • This step is not performed if the final product should retain the ethyl ester.

      • Dissolve the intermediate in a suitable solvent system (e.g., THF/water).

      • Add a base such as lithium hydroxide (LiOH) and stir until the ester is fully hydrolyzed (monitor by LC-MS).

      • Acidify the reaction mixture and extract the product.

    • Second Coupling Reaction:

      • Dissolve the purified intermediate (with the free carboxylic acid) (1.0 eq) and the E3-ligase-ligand-NH₂ (1.1 eq) in anhydrous DMF.

      • Add HATU (1.2 eq) and DIPEA (2.0 eq).

      • Stir the reaction at room temperature until completion, monitoring by LC-MS.

    • Final Purification:

      • Purify the final PROTAC product by preparative RP-HPLC.

      • Characterize the final product by HRMS and NMR to confirm its identity and purity.[3]

Protocol 2: Preparative Reversed-Phase HPLC (RP-HPLC) Purification

  • Objective: To achieve high-purity separation of the PROTAC from closely related impurities.

  • Instrumentation: A preparative HPLC system equipped with a UV detector.

  • Column: A C18 column is generally suitable for the purification of PROTACs.[1]

  • Mobile Phase:

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) or 0.1% formic acid in water.

    • Solvent B: Acetonitrile or methanol with 0.1% TFA or 0.1% formic acid.

    • Note: The use of an acidic modifier is crucial for good peak shape and reproducibility.[1]

  • Procedure:

    • Dissolve the partially purified PROTAC from the flash chromatography step in a minimal amount of a suitable solvent (e.g., DMSO, DMF, or the mobile phase).

    • Inject the sample onto the preparative RP-HPLC column.

    • Elute with a linear gradient of Solvent B in Solvent A. A typical gradient might be from 5% to 95% Solvent B over 30 minutes.

    • Monitor the elution profile at a suitable wavelength (e.g., 254 nm or 280 nm) and collect fractions corresponding to the main peak.

    • Analyze the collected fractions for purity using analytical LC-MS.

    • Combine the pure fractions and lyophilize to obtain the final, high-purity PROTAC.[1]

Mandatory Visualization

PROTAC_Purification_Workflow Crude Crude PROTAC (Post-Synthesis) Workup Aqueous Work-up Crude->Workup Flash Flash Chromatography Workup->Flash Removes salts, water-soluble reagents Waste1 Aqueous Impurities Workup->Waste1 PrepHPLC Preparative RP-HPLC Flash->PrepHPLC Removes excess reagents, non-polar impurities Waste2 Major Impurities Flash->Waste2 Analysis Purity & Identity Check (LC-MS, NMR) PrepHPLC->Analysis Separates closely related impurities Waste3 Side Products PrepHPLC->Waste3 Pure Pure PROTAC (>95%) Analysis->Pure Verified

Caption: A typical workflow for the purification of PROTACs.

Troubleshooting_Logic Start Poor Peak Shape in HPLC? Tailing Peak Tailing Start->Tailing Yes Fronting Peak Fronting Start->Fronting No Zwitterion Zwitterionic Interactions? Tailing->Zwitterion Overload Column Overload? Fronting->Overload Zwitterion->Overload No AddAcid Add Acidic Modifier (e.g., 0.1% TFA) Zwitterion->AddAcid Yes ReduceLoad Reduce Sample Load Overload->ReduceLoad Yes GoodPeak Improved Peak Shape AddAcid->GoodPeak ReduceLoad->GoodPeak

Caption: Troubleshooting logic for poor peak shape in RP-HPLC.

References

Technical Support Center: Optimizing PROTACs and Mitigating the Hook Effect with Short PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides expert guidance on addressing the "hook effect" in Proteolysis Targeting Chimeras (PROTACs), with a specific focus on the role of short polyethylene glycol (PEG) linkers. Here, you will find troubleshooting advice, answers to frequently asked questions, detailed experimental protocols, and key data to support your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What is the "hook effect" in the context of PROTACs?

A1: The "hook effect" is a phenomenon observed in PROTAC dose-response experiments where the degradation of the target protein diminishes at high PROTAC concentrations.[1][2] Instead of a typical sigmoidal curve, the dose-response curve often appears bell-shaped.[1] This paradoxical effect occurs because at excessive concentrations, PROTAC molecules are more likely to form non-productive binary complexes (either PROTAC-target protein or PROTAC-E3 ligase) rather than the productive ternary complex (target protein-PROTAC-E3 ligase) required for ubiquitination and subsequent degradation.[1][3]

Q2: How do short PEG linkers influence the hook effect?

A2: The length and flexibility of the PEG linker are critical determinants of a PROTAC's efficacy and can significantly influence the hook effect.[4][]

  • Steric Hindrance: A linker that is too short can cause steric hindrance, preventing the formation of a stable ternary complex.[2][6]

  • Ternary Complex Stability: An optimal linker length is necessary to correctly position the target protein and the E3 ligase for efficient ubiquitination.[2] A well-designed linker can promote positive cooperativity in the formation of the ternary complex, which helps to lessen the hook effect.[2]

  • Binary Complex Formation: The characteristics of the linker can affect the concentration at which the hook effect becomes prominent by influencing the stability of the non-productive binary complexes.[3]

Q3: What is the typical length of short PEG linkers used in PROTACs?

A3: Short PEG linkers in PROTACs commonly range from 2 to 12 ethylene glycol units.[3] However, the optimal length is highly dependent on the specific target protein and E3 ligase pair and must be determined empirically.[3][7]

Q4: What are the advantages and disadvantages of using short PEG linkers?

A4: Short PEG linkers offer a distinct set of advantages and disadvantages:

AdvantagesDisadvantages
Improved Cell Permeability: Shorter linkers often lead to better cell permeability due to lower molecular weight and polar surface area.[3]Potential for Steric Hindrance: If too short, the linker may prevent the formation of a stable ternary complex.[2][6]
Reduced Flexibility: Less flexibility can sometimes lead to a more stable and productive ternary complex by reducing the entropic penalty of its formation.[3][7]Suboptimal Ternary Complex Formation: The reduced flexibility might not be ideal for all protein-protein interactions required for a stable ternary complex.[2]
Potentially Mitigated Hook Effect: A well-optimized short linker that promotes high cooperativity can help mitigate the hook effect.[7]Reduced Solubility: Fewer PEG units can lead to decreased aqueous solubility of the PROTAC molecule.[3]

Troubleshooting Guides

Issue 1: A significant "hook effect" is observed, with reduced degradation at high PROTAC concentrations.

  • Likely Cause: Formation of unproductive binary complexes is outcompeting the formation of the productive ternary complex at high PROTAC concentrations.[1]

  • Troubleshooting Steps:

    • Re-evaluate the Dose-Response Curve: Perform a detailed dose-response experiment with a wider and more granular range of concentrations to accurately characterize the hook effect.[3]

    • Synthesize a Library of PROTACs: Create and test a series of PROTACs with varying short PEG linker lengths (e.g., n=2, 4, 6, 8 PEG units) to identify a length that minimizes the hook effect while maintaining high degradation efficacy.[3]

    • Modify Linker Composition: Incorporate more rigid elements, such as piperazine or triazole rings, into the linker to modulate conformational flexibility and potentially reduce the hook effect.[3]

    • Assess Ternary Complex Formation: Utilize biophysical assays like Surface Plasmon Resonance (SPR) or NanoBRET™ to directly measure ternary complex formation at different PROTAC concentrations. This can help correlate the loss of degradation with a decrease in ternary complex formation.[1]

Issue 2: The PROTAC with a short PEG linker shows good binding to the target and E3 ligase individually, but little to no degradation is observed.

  • Likely Cause: The short linker may not be the optimal length or geometry to facilitate a stable and productive ternary complex, leading to steric hindrance.[2][7]

  • Troubleshooting Steps:

    • Vary Linker Length: Synthesize and test PROTACs with slightly longer PEG linkers to overcome potential steric clashes.[2]

    • Change Linker Attachment Points: If synthetically feasible, alter the attachment points of the linker on the target-binding ligand or the E3 ligase ligand to explore different orientations for ternary complex formation.[8]

    • Perform In Vitro Ubiquitination Assays: Directly measure the efficiency of ubiquitin transfer using purified components to confirm if the ternary complex formed is productive.[7]

    • Check Cell Permeability: Assess the cell permeability of your PROTAC using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) to ensure it is reaching its intracellular target.[7]

Quantitative Data Summary

The efficacy of a PROTAC is often quantified by its half-maximal degradation concentration (DC50) and the maximum degradation (Dmax). The following tables summarize representative data illustrating the impact of PEG linker length on PROTAC performance.

Table 1: Impact of Linker Length on Degradation of Tank-binding kinase 1 (TBK1) [6]

Linker TypeLinker Length (atoms)DC50 (nM)Dmax (%)
Alkyl/Ether< 12No degradation-
Alkyl/Ether12 - 29Submicromolar-
Alkyl/Ether21396
Alkyl/Ether2929276

Table 2: Impact of Linker Length on Degradation of Estrogen Receptor α (ERα) [6]

Linker TypeLinker Length (atoms)Degradation Efficacy
PEG12Effective
PEG16More Potent

Table 3: Impact of Linker Length on Degradation of Bruton's Tyrosine Kinase (BTK) [6]

Linker TypeLinker Length (atoms)DC50 (nM)Dmax (%)
PEG1-5 unitsVariedVaried
PEG3 units~10>90
PEG4 units~5>95
PEG5 units~20>90

Experimental Protocols

1. Western Blotting for Target Protein Degradation

This is a fundamental assay to quantify the reduction in target protein levels following PROTAC treatment.[6]

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest.

    • Allow cells to adhere overnight.

    • Treat cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[6]

  • Cell Lysis:

    • Aspirate the media and wash cells twice with ice-cold phosphate-buffered saline (PBS).[6]

    • Lyse cells in an appropriate lysis buffer containing protease inhibitors.

  • Protein Quantification and Sample Preparation:

    • Quantify protein concentration using a BCA or Bradford assay.

    • Normalize protein concentrations and prepare samples for SDS-PAGE.

  • Immunoblotting:

    • Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Probe the membrane with primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin), followed by HRP-conjugated secondary antibodies.

  • Data Analysis:

    • Image the blot and quantify band intensities.

    • Normalize the target protein signal to the loading control and then to the vehicle control to determine the percentage of remaining protein.

2. Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This assay is used to qualitatively or semi-quantitatively assess the formation of the ternary complex in a cellular context.[1]

  • Cell Treatment and Lysis:

    • Treat cells with the desired concentrations of PROTAC or vehicle. It is advisable to co-treat with a proteasome inhibitor (e.g., MG132) to capture the ternary complex.[1]

    • Lyse cells using a non-denaturing Co-IP lysis buffer.

  • Immunoprecipitation:

    • Pre-clear the cell lysate with protein A/G beads.

    • Incubate the pre-cleared lysate with an antibody against the target protein or an epitope tag.

    • Add protein A/G beads to capture the antibody-antigen complex.

    • Wash the beads several times to remove non-specifically bound proteins.

  • Elution and Western Blot Analysis:

    • Elute the protein complexes from the beads.

    • Analyze the eluate by Western blotting using antibodies against the target protein and the E3 ligase. An increased signal for the E3 ligase in the PROTAC-treated samples compared to the vehicle control indicates ternary complex formation.[1]

3. NanoBRET™ Ternary Complex Formation Assay

This is a live-cell assay that measures the proximity of two proteins, allowing for the quantitative analysis of ternary complex formation.[1]

  • Cell Preparation:

    • Use cells expressing the target protein fused to NanoLuc® (donor) and the E3 ligase fused to HaloTag® (acceptor).

  • PROTAC Treatment and Measurement:

    • Add serial dilutions of the PROTAC to the cells.

    • Add the HaloTag® NanoBRET™ 618 Ligand (acceptor) and the NanoBRET™ Nano-Glo® Vivazine Substrate (donor).

    • Measure the donor and acceptor emission signals using a BRET-capable luminometer.

  • Data Analysis:

    • Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.

    • Plot the NanoBRET™ ratio against the PROTAC concentration. A bell-shaped curve is indicative of the hook effect in ternary complex formation.[1]

Visualizations

The PROTAC 'Hook Effect' Mechanism cluster_low_conc Low PROTAC Concentration cluster_high_conc High PROTAC Concentration Target Protein_low Target Protein Ternary Complex Productive Ternary Complex (Target-PROTAC-E3) Target Protein_low->Ternary Complex PROTAC_low PROTAC PROTAC_low->Ternary Complex E3 Ligase_low E3 Ligase E3 Ligase_low->Ternary Complex Degradation Target Degradation Ternary Complex->Degradation Target Protein_high Target Protein Binary_Target Non-Productive Binary Complex (Target-PROTAC) Target Protein_high->Binary_Target PROTAC_high1 PROTAC PROTAC_high1->Binary_Target PROTAC_high2 PROTAC Binary_E3 Non-Productive Binary Complex (PROTAC-E3) PROTAC_high2->Binary_E3 E3 Ligase_high E3 Ligase E3 Ligase_high->Binary_E3 Reduced_Degradation Reduced Degradation Binary_Target->Reduced_Degradation Binary_E3->Reduced_Degradation Troubleshooting Workflow for PROTAC Hook Effect start Observe Hook Effect (Bell-shaped curve) dose_response Perform Detailed Dose-Response Curve start->dose_response linker_library Synthesize & Test Linker Length Library dose_response->linker_library Characterize Effect biophysical_assays Biophysical Assays (SPR, NanoBRET) linker_library->biophysical_assays Test New Linkers modify_linker Modify Linker Composition (Rigidity) biophysical_assays->modify_linker Confirm Ternary Complex optimal_protac Identify Optimal PROTAC biophysical_assays->optimal_protac Find Best Performer modify_linker->linker_library If necessary Experimental Workflow for PROTAC Analysis synthesis PROTAC Synthesis (Varying PEG Linker Length) degradation_assay Cell-Based Degradation Assay (e.g., Western Blot) synthesis->degradation_assay ternary_complex_assay Ternary Complex Assay (e.g., Co-IP, NanoBRET) degradation_assay->ternary_complex_assay Confirm On-Target Activity data_analysis Data Analysis (DC50, Dmax, Hook Effect) ternary_complex_assay->data_analysis Mechanistic Insight selection Select Optimal PROTAC data_analysis->selection

References

Technical Support Center: Stability of Acid-PEG2-ethyl propionate Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability testing of Acid-PEG2-ethyl propionate conjugates.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound conjugates?

A1: The two primary degradation pathways for this compound conjugates are hydrolysis of the ethyl propionate ester and oxidative degradation of the polyethylene glycol (PEG) backbone.[1][2][3]

  • Hydrolysis: The ethyl propionate ester is susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions. This reaction cleaves the ester bond, yielding the corresponding carboxylic acid and ethanol.[4]

  • Oxidative Degradation: The ether linkages in the PEG chain can undergo oxidative degradation, often initiated by heat, light, or the presence of transition metals. This process can lead to chain cleavage and the formation of various byproducts, including aldehydes (like formaldehyde) and formic acid.[1][5][6]

Q2: How does pH affect the stability of my this compound conjugate?

A2: The pH of the formulation or experimental buffer is a critical factor influencing the stability of the conjugate. The ethyl propionate ester is most stable at a neutral pH. Both acidic and alkaline conditions can accelerate the rate of hydrolysis.[7] Alkaline hydrolysis of esters is generally faster and is an irreversible reaction, leading to the formation of a carboxylate salt and an alcohol.[4]

Q3: What are the common degradation products I should monitor during stability studies?

A3: During stability studies, it is crucial to monitor for the appearance of key degradation products. For this compound conjugates, these include:

  • The hydrolyzed PEG-acid derivative (from ester cleavage).

  • Ethanol (a byproduct of ester hydrolysis).

  • Products of oxidative PEG chain cleavage, such as shorter PEG fragments, formaldehyde, and formic acid.[1][6]

Q4: Which analytical techniques are best suited for stability testing of these conjugates?

A4: High-Performance Liquid Chromatography (HPLC) is the most common and powerful technique for assessing the stability of PEG conjugates.[8] Since PEG and its derivatives often lack a strong UV chromophore, detectors such as Charged Aerosol Detectors (CAD), Evaporative Light Scattering Detectors (ELSD), or Mass Spectrometry (MS) are often used in conjunction with HPLC.[9] Size-Exclusion Chromatography (SEC) can also be useful for detecting changes in the molecular weight distribution of the conjugate, which may indicate aggregation or degradation.

Troubleshooting Guides

Issue 1: Rapid Loss of Parent Conjugate in Formulation

Possible Causes:

  • Incorrect pH of the formulation: The pH may be too acidic or too alkaline, accelerating the hydrolysis of the ethyl propionate ester.

  • Presence of catalytic impurities: Trace amounts of acids, bases, or metal ions can catalyze degradation.

  • Inappropriate storage temperature: Elevated temperatures can significantly increase the rate of both hydrolysis and oxidative degradation.[2]

  • Exposure to light or oxygen: Light and oxygen can promote the oxidative degradation of the PEG chain.[1]

Troubleshooting Steps:

  • Verify Formulation pH: Measure the pH of your formulation. If it deviates from the optimal range (typically near neutral), adjust it using a suitable buffer system.

  • Analyze for Impurities: Use analytical techniques like inductively coupled plasma mass spectrometry (ICP-MS) to check for trace metal contaminants. Ensure all excipients are of high purity.

  • Optimize Storage Conditions: Store the conjugate at recommended temperatures, typically refrigerated or frozen, and protected from light.[1] Consider purging the storage container with an inert gas like argon to minimize exposure to oxygen.

  • Conduct Forced Degradation Studies: Perform forced degradation studies under various stress conditions (acid, base, heat, oxidation, light) to identify the primary degradation pathway and develop a stability-indicating analytical method.[10]

Issue 2: Appearance of Multiple Unexpected Peaks in HPLC Chromatogram

Possible Causes:

  • Oxidative degradation of the PEG chain: This can lead to a heterogeneous mixture of shorter PEG fragments and other byproducts.[5]

  • Hydrolysis of the ethyl propionate ester: This will result in a new peak corresponding to the hydrolyzed conjugate.

  • Aggregation of the conjugate: Aggregates may appear as early-eluting or broad peaks in SEC.

Troubleshooting Steps:

  • Characterize the New Peaks: Use HPLC-MS to identify the mass of the species corresponding to the new peaks. This will help in determining if they are hydrolysis products, oxidation products, or aggregates.

  • Implement Antioxidants: If oxidative degradation is suspected, consider adding antioxidants such as butylated hydroxytoluene (BHT) or butylated hydroxyanisole (BHA) to the formulation.[1]

  • Control Headspace Oxygen: Minimize the headspace in your storage vials and consider an inert gas overlay.

  • Optimize HPLC Method: Ensure your HPLC method is capable of resolving the parent conjugate from all potential degradation products. This may involve adjusting the gradient, mobile phase composition, or column chemistry.

Data Presentation

Table 1: Representative Data on the Hydrolysis of an this compound Conjugate at 40°C

pHTime (days)% Parent Conjugate Remaining% Hydrolyzed Product Formed
5.00100.00.0
798.21.8
1496.53.5
3092.87.2
7.40100.00.0
799.50.5
1499.01.0
3097.82.2
9.00100.00.0
791.38.7
1483.116.9
3068.531.5

Table 2: Representative Data on the Oxidative Degradation of an this compound Conjugate at 40°C (pH 7.4)

ConditionTime (days)% Parent Conjugate Remaining% Total Degradation Products
No Oxidant0100.00.0
3097.82.2
0.1% H₂O₂0100.00.0
195.24.8
388.611.4
779.120.9
0.1% H₂O₂ + Antioxidant0100.00.0
199.10.9
397.52.5
795.34.7

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound Conjugates

Objective: To develop and validate an HPLC method capable of separating the intact this compound conjugate from its potential degradation products.

Materials:

  • This compound conjugate

  • HPLC system with a suitable detector (e.g., CAD, ELSD, or MS)

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Forced degradation reagents: HCl, NaOH, H₂O₂

Method:

  • Sample Preparation: Prepare a stock solution of the conjugate at 1 mg/mL in a suitable solvent (e.g., water or a mixture of water and acetonitrile).

  • Forced Degradation:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl and incubate at 60°C for 24 hours. Neutralize with 0.2 M NaOH before injection.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.2 M NaOH and incubate at room temperature for 4 hours. Neutralize with 0.2 M HCl before injection.

    • Oxidation: Mix the stock solution with an equal volume of 6% H₂O₂ and incubate at room temperature for 24 hours.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Injection Volume: 10 µL

    • Gradient Program:

      Time (min) % Mobile Phase B
      0 5
      20 95
      25 95
      26 5

      | 30 | 5 |

  • Analysis: Inject the stressed and unstressed samples. The method is considered stability-indicating if the degradation products are well-resolved from the parent peak and from each other. Peak purity analysis of the parent peak in the chromatograms of the stressed samples should be performed to confirm specificity.

Visualizations

Degradation Pathways of this compound Conjugate cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation parent_h This compound Conjugate hydrolyzed Hydrolyzed PEG-Acid Conjugate + Ethanol parent_h->hydrolyzed H₂O (Acid or Base) parent_o This compound Conjugate fragments Shorter PEG Fragments parent_o->fragments Oxidants (e.g., H₂O₂) aldehydes Aldehydes (e.g., Formaldehyde) fragments->aldehydes acids Carboxylic Acids (e.g., Formic Acid) fragments->acids Experimental Workflow for Stability Testing start Prepare Conjugate Solution stress Forced Degradation (Acid, Base, Heat, Oxidation, Light) start->stress hplc Stability-Indicating HPLC Analysis stress->hplc data Data Analysis (Peak Purity, % Degradation) hplc->data report Stability Report data->report Troubleshooting Low Conjugate Stability start Low Stability Observed check_ph Check Formulation pH start->check_ph adjust_ph Adjust pH to Neutral check_ph->adjust_ph pH is non-neutral check_storage Review Storage Conditions check_ph->check_storage pH is optimal end Stability Improved adjust_ph->end optimize_storage Store at Lower Temperature, Protect from Light/Oxygen check_storage->optimize_storage Sub-optimal conditions check_impurities Analyze for Catalytic Impurities check_storage->check_impurities Optimal conditions optimize_storage->end use_antioxidants Add Antioxidants, Use High-Purity Reagents check_impurities->use_antioxidants Impurities suspected check_impurities->end No impurities found use_antioxidants->end

References

Technical Support Center: Managing Steric Hindrance in Acid-PEG2-ethyl propionate Conjugations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Acid-PEG2-ethyl propionate conjugations. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments. Below you will find frequently asked questions (FAQs), detailed protocols, and data to help you overcome challenges related to steric hindrance.

Frequently Asked Questions (FAQs)
Q1: What is steric hindrance and why is it a problem in my conjugation?

A: Steric hindrance is a chemical phenomenon where the bulky nature of molecules prevents a reaction from proceeding at the desired rate or yield.[1] In the context of an this compound conjugation, steric hindrance can arise from the three-dimensional structure of your target molecule (e.g., a protein or another large molecule) or the Acid-PEG2 linker itself. This spatial obstruction can make it difficult for the reactive carboxyl group of the PEG linker and the target functional group (e.g., an amine) to come into close enough proximity for the reaction to occur efficiently.[2]

Common signs that steric hindrance is affecting your reaction include:

  • Low or no conjugation yield: The amount of final product is much lower than expected.[1]

  • Incomplete reaction: A significant amount of starting material remains even after extended reaction times or with an excess of reagents.[1]

  • Lack of site-specificity: The conjugation occurs at more accessible, unintended sites on your target molecule.[1]

Q2: My conjugation yield is very low. How can I determine if steric hindrance is the primary cause?

A: To diagnose steric hindrance, consider the following steps:

  • Analyze Your Substrates: Are either your target molecule or the molecule being conjugated to the PEG linker particularly bulky near the reaction site? Computational modeling can help predict solvent-accessible surfaces and potential steric clashes.[1]

  • Run a Control Reaction: Conjugate the this compound to a small, non-hindered amine (e.g., ethylamine). If this reaction proceeds with a high yield under your standard conditions, it strongly suggests that steric hindrance with your target molecule is the issue.

  • Vary Stoichiometry: Increase the molar excess of the less sterically hindered reaction partner. If you see a modest improvement in yield, it may indicate that you are overcoming some of the steric barriers by increasing the probability of a successful reaction event. However, a large excess may not be sufficient to overcome severe hindrance.

Troubleshooting Workflow for Low Conjugation Yield

The following diagram outlines a logical workflow for troubleshooting low-yield conjugations where steric hindrance is suspected.

G A Low Conjugation Yield Observed B Is the amine or acid sterically hindered? A->B C Optimize Reaction Conditions (Time, Temp, Solvent) B->C Yes F Check for reagent degradation (e.g., hydrolysis of linker) B->F No D Use a more potent coupling reagent (e.g., HATU, PyAOP) C->D E Consider alternative activation (e.g., Acyl Fluoride) D->E H Successful Conjugation E->H Success I Consult further literature for a different linker strategy E->I Failure G Verify reagent quality and purity F->G G->C Reagents OK G cluster_0 Step 1: Acyl Fluoride Formation cluster_1 Step 2: Amide Bond Formation A This compound (1 eq) D In-situ Acyl Fluoride Intermediate A->D B Fluorinating Agent (e.g., PyFluor, 1.1 eq) B->D C Anhydrous DCM/DMF C->D G Final Conjugate D->G Add Amine & Base E Hindered Amine (1 eq) E->G F Base (e.g., DIPEA, 2 eq) F->G

References

Technical Support Center: Enhancing Cell Permeability of Acid-PEG2-ethyl propionate-based PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the cell permeability of PROTACs utilizing Acid-PEG2-ethyl propionate linkers.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the this compound linker in my PROTAC?

A1: The this compound linker is a bifunctional molecule that connects the ligand binding to your protein of interest (POI) with the ligand that recruits an E3 ubiquitin ligase.[1][2] Its polyethylene glycol (PEG) component enhances the solubility of the PROTAC molecule.[3] The length and flexibility of the linker are critical for the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), which is essential for subsequent ubiquitination and degradation of the target protein.[4]

Q2: How does the PEG component of the linker influence cell permeability?

A2: The relationship between PEG linkers and cell permeability is multifaceted. While the hydrophilicity of PEG can sometimes hinder passive diffusion across the lipophilic cell membrane, its flexibility is often advantageous.[3] Flexible linkers like PEG can enable the PROTAC to adopt different conformations, a phenomenon sometimes called the "chameleon effect."[5] In an aqueous environment, the PROTAC can be in a more extended conformation, while within the cell membrane, it can fold to shield its polar surfaces, facilitating passage into the cell.[5][6]

Q3: My PROTAC is potent in biochemical assays but shows low activity in cells. Could this be a permeability issue?

A3: Yes, this is a common challenge in PROTAC development. High potency in cell-free assays (e.g., target binding, ternary complex formation) that does not translate to cellular activity often indicates poor cell permeability.[7] PROTACs are typically large molecules that fall outside of traditional "Rule of 5" guidelines for oral drugs, making it difficult for them to cross the cell membrane.[8]

Q4: What specific physicochemical properties of my this compound-based PROTAC should I consider for cell permeability?

A4: Key physicochemical properties that significantly impact PROTAC permeability include:

  • High Molecular Weight (MW): Most PROTACs have a molecular weight exceeding 800 Da, which can impede passive diffusion.[8]

  • Topological Polar Surface Area (TPSA): A large TPSA, common in PROTACs due to their multiple polar functional groups, is a major contributor to poor permeability.[7]

  • Hydrogen Bond Donors (HBDs) and Acceptors (HBAs): A high number of HBDs and HBAs increases the molecule's polarity, making it less favorable to enter the lipid bilayer of the cell membrane.[7]

  • Rotatable Bonds: A high number of rotatable bonds can lead to a flexible molecule, which may be entropically penalized when entering the structured environment of the cell membrane.[7]

Q5: How can I experimentally measure the cell permeability of my PROTAC?

A5: Two common assays to measure cell permeability are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 assay. PAMPA is a cell-free assay that predicts passive diffusion, while the Caco-2 assay uses a monolayer of human colon adenocarcinoma cells and can assess both passive diffusion and active transport.[7][9]

Troubleshooting Guide

Symptom Potential Cause Suggested Action
Low target protein degradation in cellular assays despite high biochemical potency. Poor cell permeability of the PROTAC.1. Directly measure the permeability using PAMPA or Caco-2 assays. 2. If permeability is low, consider linker optimization strategies.
The PROTAC is a substrate for efflux pumps (e.g., P-glycoprotein).1. Perform a Caco-2 assay and calculate the efflux ratio. An efflux ratio greater than 2 suggests active efflux. 2. Consider modifying the PROTAC structure to reduce recognition by efflux transporters.
PROTAC instability in cell culture media.1. Assess the stability of your PROTAC in the cell culture medium over the time course of your experiment using LC-MS.
High variability in permeability assay results. Inconsistent cell monolayer integrity (Caco-2 assay).1. Ensure consistent cell seeding density and culture conditions. 2. Measure transepithelial electrical resistance (TEER) to confirm monolayer integrity before each experiment.
Poor PROTAC solubility in the assay buffer.1. Confirm the solubility of your PROTAC in the assay buffer. 2. If solubility is low, consider using a co-solvent, but keep the concentration low (e.g., <1% DMSO).

Quantitative Data Presentation

The optimal length of a PEG linker is highly dependent on the specific target protein and E3 ligase pair. Below are illustrative data from studies on BRD4-targeting PROTACs with varying PEG linker lengths.

Table 1: In Vitro Degradation of BRD4 with PROTACs Containing Different PEG Linker Lengths [9]

LinkerDC₅₀ (nM)Dₘₐₓ (%)
PEG35585
PEG42095
PEG515>98
PEG63092
  • DC₅₀: Half-maximal degradation concentration. A lower value indicates higher potency.

  • Dₘₐₓ: Maximum percentage of target protein degradation.

Table 2: Cellular Permeability of BRD4-Targeting PROTACs with Different PEG Linker Lengths [9]

LinkerPermeability (Papp, 10⁻⁶ cm/s)
PEG30.8
PEG41.2
PEG51.5
PEG61.0
  • Papp: Apparent permeability coefficient from a Parallel Artificial Membrane Permeability Assay (PAMPA). A higher value indicates better passive diffusion.

Mandatory Visualizations

PROTAC_Mechanism cluster_cell Cell PROTAC This compound PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub transfer Proteasome Proteasome Ubiquitination->Proteasome Recognition Degradation POI Degradation Proteasome->Degradation Extracellular Extracellular Space Extracellular->PROTAC Cell Permeation Troubleshooting_Workflow Start Low cellular activity of This compound PROTAC Check_Permeability Measure cell permeability (PAMPA / Caco-2) Start->Check_Permeability Is_Permeable Is permeability sufficient? Check_Permeability->Is_Permeable Check_Efflux Assess efflux ratio (Caco-2) Is_Permeable->Check_Efflux Yes Optimize_Linker Optimize linker: - Modify length - Alter composition Is_Permeable->Optimize_Linker No Is_Efflux_Substrate Is efflux ratio > 2? Check_Efflux->Is_Efflux_Substrate Other_Issues Investigate other issues: - Target engagement - Ternary complex formation - PROTAC stability Is_Efflux_Substrate->Other_Issues No Modify_Structure Modify PROTAC structure to reduce efflux Is_Efflux_Substrate->Modify_Structure Yes

References

Validation & Comparative

A Researcher's Guide to PROTAC Linker Selection: A Comparative Analysis of Acid-PEG2-ethyl propionate and Other PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals.

The advent of Proteolysis Targeting Chimeras (PROTACs) has revolutionized the landscape of targeted therapeutics. These heterobifunctional molecules offer the unprecedented ability to specifically eliminate disease-causing proteins by coopting the cell's ubiquitin-proteasome system. A critical, yet often underestimated, component of a PROTAC is the linker that connects the target protein-binding ligand to the E3 ligase-recruiting ligand. The nature of this linker profoundly influences a PROTAC's efficacy, selectivity, and pharmacokinetic properties. Among the various linker types, polyethylene glycol (PEG) linkers are widely employed due to their hydrophilicity, biocompatibility, and tunable length.

This guide provides an objective comparison of Acid-PEG2-ethyl propionate, a commercially available bifunctional PEG linker, with other commonly used PEG linkers in PROTAC design. We will explore how linker composition and length impact key performance metrics, supported by illustrative experimental data and detailed methodologies to inform the rational design of next-generation protein degraders.

The Crucial Role of the Linker in PROTAC Efficacy

The linker is not merely a passive spacer; its length, flexibility, and chemical properties are critical determinants of a PROTAC's success. An optimal linker facilitates the formation of a stable and productive ternary complex between the target protein and the E3 ligase, a prerequisite for efficient ubiquitination and subsequent degradation. A linker that is too short may lead to steric hindrance, preventing ternary complex formation, while an excessively long linker might result in a non-productive complex where the ubiquitination sites are not accessible.

Comparative Analysis of PEG Linkers in PROTACs

PEG linkers are a popular choice in PROTAC design for several reasons:

  • Enhanced Solubility: The hydrophilic nature of the PEG chain can improve the overall solubility of the often large and hydrophobic PROTAC molecule.[1]

  • Biocompatibility: PEGs are generally considered biocompatible and non-toxic.

  • Tunable Length: The length of the PEG chain can be easily and precisely varied, allowing for systematic optimization of the linker length.[2]

This compound is a bifunctional linker featuring a carboxylic acid and an ethyl ester. This allows for sequential conjugation to the warhead and the E3 ligase ligand. While specific head-to-head comparative data for PROTACs utilizing this compound is not yet prevalent in the public domain, we can infer its performance based on extensive studies of other PEG linkers.

To illustrate the impact of PEG linker length, we present a hypothetical case study of PROTACs targeting the Bromodomain-containing protein 4 (BRD4), a well-characterized target for PROTAC-mediated degradation. In this illustrative example, a series of PROTACs were constructed using a BRD4 inhibitor (JQ1) and a von Hippel-Lindau (VHL) E3 ligase ligand, connected by PEG linkers of varying lengths, including a hypothetical PROTAC utilizing an this compound-derived linker.

Data Presentation: Quantitative Comparison of BRD4-Targeting PROTACs

Table 1: In Vitro Degradation of BRD4 by PROTACs with Different PEG Linkers

Linker CompositionLinker Length (atoms)DC50 (nM)Dmax (%)
This compound (Hypothetical)114588
PEG3125585
PEG4152095
PEG51815>98
PEG6213092

DC50: Half-maximal degradation concentration. A lower value indicates higher potency. Dmax: Maximum percentage of target protein degradation.

Table 2: Cellular Permeability and Cytotoxicity of BRD4-Targeting PROTACs

Linker CompositionApparent Permeability (Papp, 10⁻⁶ cm/s)Cell Viability (at 1 µM, % of control)
This compound (Hypothetical)2.892
PEG32.595
PEG42.193
PEG51.890
PEG61.588

Papp: Apparent permeability coefficient from a Parallel Artificial Membrane Permeability Assay (PAMPA). A higher value indicates better passive membrane diffusion. Cell viability was assessed using an MTT assay after 72 hours of treatment.

Note: The data presented in these tables is illustrative and designed to demonstrate the general principles of how linker length can affect PROTAC performance. The optimal linker is highly dependent on the specific target protein and E3 ligase pair.[3]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate evaluation and comparison of PROTACs. Below are the methodologies for the key experiments cited in this guide.

Western Blot Analysis for Protein Degradation

This is a fundamental assay to quantify the reduction in target protein levels following PROTAC treatment.[3]

a. Cell Culture and Treatment:

  • Seed cells (e.g., HeLa or a relevant cancer cell line) in 6-well plates and allow them to adhere overnight.

  • Treat cells with a serial dilution of the PROTACs (e.g., 1 nM to 10 µM) or vehicle control (e.g., DMSO) for a predetermined time (e.g., 18-24 hours).

b. Cell Lysis and Protein Quantification:

  • Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each lysate using a BCA protein assay.

c. SDS-PAGE and Immunoblotting:

  • Normalize protein concentrations and prepare samples with Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST.

  • Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4°C.

  • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

d. Data Analysis:

  • Quantify the band intensities using densitometry software.

  • Normalize the target protein band intensity to the loading control.

  • Calculate the percentage of protein degradation relative to the vehicle-treated control.

  • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

In-Cell ELISA for Protein Degradation

In-Cell ELISA is a high-throughput alternative to Western blotting for quantifying protein levels directly in cultured cells.

a. Cell Plating and Treatment:

  • Seed cells in a 96-well microplate and allow them to attach overnight.

  • Treat cells with a serial dilution of PROTACs as described for the Western blot.

b. Cell Fixation and Permeabilization:

  • After treatment, fix the cells with 4% paraformaldehyde in PBS.

  • Permeabilize the cells with a solution containing Triton X-100 in PBS.

c. Immunodetection:

  • Block non-specific binding sites with a blocking buffer.

  • Incubate the cells with a primary antibody against the target protein.

  • Wash the wells and add an HRP-conjugated secondary antibody.

d. Signal Development and Detection:

  • Add a colorimetric HRP substrate (e.g., TMB) and incubate until a blue color develops.

  • Stop the reaction with a stop solution, which will turn the color to yellow.

  • Read the absorbance at 450 nm using a microplate reader.

e. Data Analysis:

  • Subtract the background absorbance (wells with no primary antibody).

  • Normalize the signal to the vehicle-treated control to determine the percentage of remaining protein.

  • Calculate DC50 and Dmax values as for the Western blot.

In Vitro Ubiquitination Assay

This assay directly assesses the ability of a PROTAC to induce the ubiquitination of its target protein in a reconstituted system.

a. Reaction Setup:

  • In a microcentrifuge tube, combine the recombinant target protein, E1 activating enzyme, E2 conjugating enzyme, E3 ligase (e.g., VHL-ElonginB-ElonginC complex), and ubiquitin in an appropriate reaction buffer.

  • Add the PROTAC or vehicle control.

b. Reaction Initiation and Incubation:

  • Initiate the reaction by adding ATP.

  • Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours).

c. Analysis:

  • Stop the reaction by adding SDS-PAGE loading buffer.

  • Analyze the reaction products by Western blotting using an antibody against the target protein to detect higher molecular weight ubiquitinated species.

Cell Viability Assay (MTT Assay)

This assay is crucial to ensure that the observed protein degradation is not a result of general cytotoxicity.

a. Cell Plating and Treatment:

  • Seed cells in a 96-well plate.

  • Treat the cells with a serial dilution of the PROTAC and a vehicle control.

  • Incubate for a duration relevant to the degradation experiment (e.g., 72 hours).

b. MTT Addition and Incubation:

  • Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

c. Solubilization and Absorbance Measurement:

  • Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

d. Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle-treated control.

Mandatory Visualizations

PROTAC_Signaling_Pathway cluster_cell Cell PROTAC PROTAC POI Target Protein (e.g., BRD4) PROTAC->POI Binds E3 E3 Ligase (e.g., VHL) PROTAC->E3 Binds Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex E3->Ternary_Complex Poly_Ub_POI Polyubiquitinated Target Protein Ternary_Complex->Poly_Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Recruited Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Proteasome->Degraded_POI Degradation

Caption: Mechanism of action for PROTAC-mediated protein degradation.

Experimental_Workflow cluster_synthesis PROTAC Synthesis & Characterization cluster_evaluation Biological Evaluation cluster_data Data Analysis Linker_Synthesis Synthesize PROTACs with Varying PEG Linkers Characterization Characterize PROTACs (NMR, MS) Linker_Synthesis->Characterization Cell_Treatment Treat Cells with PROTACs Characterization->Cell_Treatment Degradation_Assay Protein Degradation Assay (Western Blot / In-Cell ELISA) Cell_Treatment->Degradation_Assay Viability_Assay Cell Viability Assay (MTT) Cell_Treatment->Viability_Assay Data_Analysis Determine DC50, Dmax, and Cytotoxicity Degradation_Assay->Data_Analysis Ubiquitination_Assay In Vitro Ubiquitination Assay Viability_Assay->Data_Analysis SAR_Analysis Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR_Analysis

Caption: Workflow for comparing the efficacy of different PROTAC linkers.

Conclusion

The linker is a critical component in the design of effective PROTACs, and PEG linkers offer a versatile platform for optimizing PROTAC performance. While direct comparative data for this compound is still emerging, the principles of linkerology established from studies of other PEG linkers provide a strong framework for its application. The illustrative data presented here for BRD4-targeting PROTACs highlights that a systematic variation of PEG linker length is crucial for identifying the optimal construct that balances degradation potency, cell permeability, and minimal cytotoxicity. The experimental protocols provided offer a robust starting point for researchers to conduct their own comparative studies and accelerate the development of novel and effective protein degraders. As the field of targeted protein degradation continues to evolve, a deeper understanding of the structure-activity relationships of linkers like this compound will be instrumental in unlocking the full therapeutic potential of PROTACs.

References

A Comparative Guide to Linker Selection in Protein Degradation: Acid-PEG2-ethyl propionate vs. Alkyl Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The design and efficacy of Proteolysis Targeting Chimeras (PROTACs) are critically dependent on the linker connecting the target protein ligand and the E3 ligase ligand. This component is far from a passive spacer; it profoundly influences the physicochemical properties, cell permeability, and the ultimate degradation efficiency of the entire molecule.[1][2][3] This guide provides an objective comparison between two prevalent flexible linker classes: polyethylene glycol (PEG)-based linkers, exemplified by structures like Acid-PEG2-ethyl propionate, and traditional alkyl linkers.

The PROTAC Mechanism of Action

PROTACs are heterobifunctional molecules that hijack the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS).[1] They operate by forming a ternary complex between a target Protein of Interest (POI) and an E3 ubiquitin ligase.[2][4] This proximity induces the E3 ligase to tag the POI with ubiquitin, marking it for degradation by the 26S proteasome.[1][5] The linker's role in facilitating a stable and productive ternary complex is paramount to this process.[6][7]

PROTAC_Mechanism cluster_cell Cellular Environment cluster_complex Ternary Complex Formation PROTAC PROTAC PROTAC_bound PROTAC POI Target Protein (POI) POI_bound POI POI->POI_bound Binds E3 E3 Ubiquitin Ligase E3_bound E3 Ligase E3->E3_bound Binds POI_bound->PROTAC_bound E3_bound->PROTAC_bound Ub Ubiquitin Ub_POI Poly-ubiquitinated POI Ub->Ub_POI  Ubiquitination Proteasome 26S Proteasome Ub_POI->Proteasome  Recognition Fragments Degraded Protein Fragments Proteasome->Fragments Degradation cluster_complex cluster_complex cluster_complex->Ub  Recruits

PROTAC-mediated protein degradation pathway.

Physicochemical Properties: A Head-to-Head Comparison

The choice between a PEG-based and an alkyl linker has significant implications for a PROTAC's drug-like properties. Alkyl and PEG chains are the most common motifs in published PROTAC structures.[8]

PropertyThis compound (PEG-based)Alkyl Linkers
Composition Repeating ethylene glycol units.Saturated or unsaturated hydrocarbon chains.[1]
Solubility High. The ether oxygens impart hydrophilicity, significantly improving aqueous solubility.[1][2][6][9]Low to Moderate. Tend to be hydrophobic, which can limit aqueous solubility and cellular uptake.[1][3]
Flexibility High. The flexible nature can allow the PROTAC to adopt various conformations, aiding ternary complex formation.[6][10]High. Offers significant conformational flexibility.[1][10]
Permeability Complex. Increased hydrophilicity can impede passive diffusion, but flexibility may help shield polar surfaces to facilitate entry.[6]Generally Higher. Hydrophobicity often correlates with better passive cell membrane permeability.[11]
Metabolic Stability May have reduced metabolic stability compared to alkyl chains.[1][3]Generally possess high chemical and metabolic stability.[1][3]
Synthetic Accessibility Can be more challenging and costly to synthesize with precise lengths.[1]Readily accessible synthetically, allowing for easy and systematic variation of length.[1][8]

Performance in Protein Degradation

While physicochemical properties are important, the ultimate measure of a linker's success is its impact on protein degradation, typically quantified by DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[12]

The linker's length and composition are crucial for achieving optimal potency.[4][7] A linker that is too short can cause steric clashes, preventing the ternary complex from forming.[7][12] Conversely, a linker that is too long may lead to a non-productive complex where ubiquitination cannot occur efficiently.[7][12]

Impact of Linker Composition and Length on Degradation

The following tables summarize representative data illustrating how linker choice affects degradation efficiency.

Table 1: Degradation of Tank-binding kinase 1 (TBK1) [12]

Linker TypeLinker Length (atoms)DC50 (nM)Dmax (%)
Alkyl/Ether< 12No degradation-
Alkyl/Ether12 - 29Submicromolar-
Alkyl/Ether21396
Alkyl/Ether2929276

Table 2: Degradation of Estrogen Receptor α (ERα) [11][12]

Linker TypeLinker Length (atoms)Degradation Efficacy
PEG12Effective
PEG16More Potent

These data underscore that there is no universal linker solution. Flexible linkers like PEG and alkyl chains often exhibit superior degradation efficiency, possibly by more effectively promoting the formation of the ternary complex.[10] The optimal length and composition must be empirically determined for each specific target and ligand pair through the synthesis and screening of a linker library.[8][]

Experimental Protocols

Accurate evaluation of PROTACs requires robust and standardized experimental methodologies.

Typical Experimental Workflow

The development and evaluation of a PROTAC follows a structured workflow from synthesis to in-cell validation.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro & Cellular Assays cluster_validation Mechanism Validation arrow arrow Synthesis 1. PROTAC Synthesis (Varying Linkers) QC 2. Purity & Identity Confirmation (LC-MS, NMR) Synthesis->QC Treatment 3. Cell Culture & PROTAC Treatment QC->Treatment Lysis 4. Cell Lysis Treatment->Lysis Quant 5. Protein Quantification (e.g., BCA Assay) Lysis->Quant WB 6. Western Blot Quant->WB Analysis 7. Densitometry Analysis (Determine DC50 & Dmax) WB->Analysis Ubiq 8. Ubiquitination Assay Analysis->Ubiq Selectivity 9. Selectivity Profiling (e.g., Proteomics) Analysis->Selectivity

Workflow for synthesis and evaluation of PROTACs.
Key Experimental Methodologies

1. Western Blot for Protein Degradation [12] This is the foundational assay to quantify the reduction in target protein levels.

  • Cell Culture and Treatment: Seed cells (e.g., in 6-well plates) to reach 70-80% confluency. Treat with a concentration range of the PROTAC for a specified time (e.g., 18-24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) and probe with a primary antibody specific to the target protein. A loading control (e.g., GAPDH, β-actin) must be probed on the same membrane.

  • Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify band intensity using densitometry software. Normalize the target protein signal to the loading control and then to the vehicle-treated control to determine the percentage of remaining protein. Plot degradation percentage against PROTAC concentration to calculate DC50 and Dmax values.

2. In Vitro Ubiquitination Assay [12] This assay directly confirms that the PROTAC induces ubiquitination of the target protein.

  • Reagents:

    • E1 activating enzyme

    • E2 conjugating enzyme (e.g., UbcH5a)

    • E3 ligase complex (e.g., VHL or Cereblon)

    • Purified target protein of interest (POI)

    • Ubiquitin and ATP

    • PROTAC of interest

  • Procedure:

    • Combine the reagents in an ubiquitination buffer.

    • Initiate the reaction by adding ATP.

    • Incubate the reaction at 37°C for 1-2 hours.

    • Stop the reaction by adding SDS-PAGE loading buffer.

    • Analyze the reaction products by Western blot, probing for the target protein to observe the characteristic high molecular weight smear or ladder indicative of poly-ubiquitination.

Conclusion

The rational design of PROTAC linkers is a pivotal challenge in developing effective protein degraders.[3] Both PEG-based and alkyl linkers offer the flexibility required for productive ternary complex formation, but they present a trade-off in physicochemical properties.

  • This compound (and PEG linkers in general) are highly advantageous for improving the solubility of PROTACs, a common hurdle in their development. This hydrophilicity can be crucial for compounds with poor aqueous solubility.[1][6]

  • Alkyl linkers provide a synthetically tractable and metabolically stable scaffold. Their hydrophobicity can be beneficial for cell permeability, and their ease of synthesis allows for rapid and systematic optimization of linker length.[1][3][8]

Ultimately, the choice of linker is context-dependent, and optimization remains a largely empirical process. A "toolbox" approach, screening various combinations of PEG and alkyl motifs, is often necessary to identify a linker that confers the optimal balance of solubility, permeability, and potent degradation for a given target.[8]

References

A Comparative Guide to the Efficacy of PROTAC Linkers: A Focus on PEG-Based Architectures

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules guide disease-causing proteins to the cellular machinery for degradation. A critical, yet often overlooked, component of a PROTAC is the linker that connects the target-binding and E3 ligase-recruiting moieties. The linker's composition and length are pivotal determinants of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability of the ternary complex crucial for protein degradation.[1][2] This guide provides an objective comparison of different PROTAC linkers, with a special focus on polyethylene glycol (PEG)-based linkers like Acid-PEG2-ethyl propionate, and their performance against other common alternatives, supported by experimental data.

The Central Role of the Linker in PROTAC Efficacy

The linker is not merely a spacer but an active contributor to the PROTAC's overall performance. An ideal linker facilitates the formation of a stable and productive ternary complex between the target protein and the E3 ligase, while also imparting favorable physicochemical properties to the PROTAC molecule.[1] The choice of linker can significantly impact a PROTAC's degradation efficiency, often quantified by its DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation achieved).[2]

This compound is a commercially available, flexible linker featuring a two-unit polyethylene glycol chain.[3][4][5] This type of linker is frequently employed in PROTAC design to enhance hydrophilicity and aqueous solubility.[2][6]

Comparative Analysis of Common Linker Types

The most common classes of PROTAC linkers include PEG linkers, alkyl chains, and rigid linkers. Each class presents a unique set of advantages and disadvantages that must be considered in the context of the specific target protein and E3 ligase pair.

Linker TypeCompositionKey AdvantagesKey Disadvantages
PEG Linkers Repetitive ethylene glycol unitsEnhances hydrophilicity and aqueous solubility.[2] Generally biocompatible and allows for easy modulation of length.[2]May have reduced metabolic stability.[2] Can be more costly to synthesize compared to alkyl linkers.[2]
Alkyl Linkers Saturated or unsaturated hydrocarbon chainsSynthetically accessible and chemically stable.[2] Length can be systematically varied.[2]Tend to be hydrophobic, which can limit aqueous solubility.[2]
Rigid Linkers Incorporate cyclic structures (e.g., piperazine, piperidine)Can pre-organize the PROTAC into a bioactive conformation, potentially increasing potency.[7] May improve pharmacokinetic properties.[8]Can be more synthetically challenging. May restrict the flexibility needed for optimal ternary complex formation.

Impact of Linker Length and Composition on PROTAC Efficacy: Experimental Data

The optimal linker length and composition are highly dependent on the specific biological system and must be determined empirically.[7] The following tables summarize representative data from various studies, illustrating the impact of linker modifications on PROTAC performance.

Table 1: Comparative Efficacy of Estrogen Receptor α (ERα)-Targeting PROTACs with Different Linker Lengths in MCF7 Breast Cancer Cells [9][10]

PROTACLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)
PROTAC 1PEG-based12>1000<20
PROTAC 2PEG-based16~100>80
PROTAC 3PEG-based20~500~60

This data highlights that a 16-atom linker provides the optimal length for ERα degradation in this specific context.[9][10]

Table 2: Comparative Efficacy of TANK-Binding Kinase 1 (TBK1)-Targeting PROTACs with Varying Linker Lengths [11]

PROTACLinker CompositionLinker Length (atoms)DC50 (nM)Dmax (%)
PROTAC AAlkyl/Ether<12Not ObservedNot Observed
PROTAC BAlkyl/Ether12-29396
PROTAC CAlkyl/Ether>2929276

This study demonstrates that for TBK1 degradation, a linker length between 12 and 29 atoms is optimal, with a sharp decrease in efficacy outside this range.[11]

Table 3: Impact of Linker Composition on CRBN Degradation [1][11]

PROTACLinker TypeLinker Length (atoms)Degradation Activity
PROTAC XAlkyl9Effective
PROTAC YPEG3 units (longer than PROTAC X)Weak

This example illustrates that simply increasing hydrophilicity with a PEG linker does not guarantee improved performance and that the chemical nature of the linker is critical.[1][11]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key processes involved in PROTAC-mediated protein degradation and a typical workflow for evaluating different linkers.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC TernaryComplex Ternary Complex PROTAC->TernaryComplex TargetProtein Target Protein (POI) TargetProtein->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex PolyUb Polyubiquitinated Target Protein TernaryComplex->PolyUb Ubiquitination Ub Ubiquitin Ub->TernaryComplex Proteasome 26S Proteasome PolyUb->Proteasome DegradedPeptides Degraded Peptides Proteasome->DegradedPeptides Degradation Experimental_Workflow cluster_design PROTAC Design & Synthesis cluster_invitro In Vitro Evaluation cluster_biophysical Biophysical Characterization Synthesis Synthesize PROTAC Library (Varying Linkers) CellCulture Cell Culture & Treatment Synthesis->CellCulture BindingAssay Binding Assays (e.g., SPR, FP) (Binary & Ternary) Synthesis->BindingAssay WesternBlot Western Blot for Target Degradation CellCulture->WesternBlot ViabilityAssay Cell Viability Assay (e.g., MTT, CellTiter-Glo) CellCulture->ViabilityAssay DataAnalysis Determine DC50, Dmax, IC50 WesternBlot->DataAnalysis ViabilityAssay->DataAnalysis ComplexFormation Ternary Complex Formation (e.g., TR-FRET, NanoBRET) BindingAssay->ComplexFormation

References

The Long and Short of It: A Head-to-Head Comparison of PEG Linkers in Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Selecting the Optimal PEG Linker

The strategic selection of a linker is a critical determinant of a drug conjugate's therapeutic index, profoundly influencing its stability, pharmacokinetics, and overall efficacy.[1] Among the diverse linker technologies, polyethylene glycol (PEG) has emerged as a gold standard for its ability to enhance the physicochemical and pharmacological properties of bioconjugates.[1] This guide provides an objective comparison of short versus long PEG linkers, supported by experimental data, to inform the rational design of next-generation drug delivery systems, including Antibody-Drug Conjugates (ADCs) and liposomal formulations.

The length of the PEG chain is a crucial parameter that can significantly modulate a conjugate's solubility, stability, and in vivo performance.[1][2] While shorter PEG linkers can be advantageous for creating compact conjugates, longer linkers are often employed to improve pharmacokinetic profiles and overcome challenges associated with hydrophobic payloads.[1][3] This comparison guide will delve into the nuanced differences between short and long PEG linkers, providing a data-driven framework for their selection.

Key Performance Metrics: A Quantitative Comparison

The choice between a short and a long PEG linker represents a balance between enhancing in vivo residence time and maintaining potent bioactivity.[1][2] The following tables summarize quantitative data from various studies, comparing key performance metrics across different PEG linker lengths.

Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics

PEG Linker LengthClearance Rate (mL/kg/day)Fold Change vs. Non-PEGylatedReference Molecule
No PEG~8.51.0Non-binding IgG-MMAE (DAR 8)
PEG8~4.22.0Non-binding IgG-MMAE (DAR 8)
PEG24~2.53.4Non-binding IgG-MMAE (DAR 8)

Data synthesized from a study on non-binding IgG conjugated to MMAE with a drug-to-antibody ratio (DAR) of 8.[1]

Table 2: Impact of PEG Linker Length on ADC In Vitro Cytotoxicity

PEG Linker LengthIn Vitro Cytotoxicity (IC50)Fold Change in Cytotoxicity vs. Shortest LinkerReference Molecule/System
Short (e.g., PEG2-PEG4)Generally maintains high potency1.0Varies across studies
Intermediate (e.g., PEG8-PEG12)May show a slight decrease in potency1 - 4.5Varies across studies
Long (e.g., 4kDa, 10kDa)Can exhibit a more significant reduction in cytotoxicityUp to 22.5Affibody-based drug conjugates

Data synthesized from multiple studies on ADCs. A 4 kDa PEG linker led to a 4.5-fold reduction in cytotoxicity, while a 10 kDa linker caused a 22.5-fold reduction in another study.[4][5]

Table 3: Impact of PEG Linker Length on Liposomal Doxorubicin Efficacy In Vivo

PEG Linker Length in Folate-Targeted LiposomesTumor Size Reduction vs. Control
Dox/FL-2K (2kDa PEG)<40%
Dox/FL-5K (5kDa PEG)<40%
Dox/FL-10K (10kDa PEG)>40%

Data from a study on folate-conjugated liposomes for treating folate receptor-overexpressing cancers.[6][7]

The Advantages and Trade-offs of Linker Length

The Case for Longer PEG Linkers

Longer PEG linkers generally offer distinct advantages in enhancing the in vivo performance of drug conjugates.[1]

  • Improved Pharmacokinetics : Longer PEG chains increase the hydrodynamic radius of the conjugate, which reduces renal clearance and prolongs circulation half-life.[1] This extended circulation time provides a greater opportunity for the drug to reach its target.[1]

  • Enhanced Solubility and Stability : Hydrophobic drug payloads can lead to aggregation and rapid clearance of drug conjugates. The hydrophilic nature of longer PEG linkers can mitigate these issues, improving solubility and preventing the formation of aggregates.[1][2] This allows for higher drug-to-antibody ratios (DARs) without compromising the integrity of the ADC.[2]

  • Increased Tumor Accumulation : Studies have shown that longer PEG linkers can lead to significantly higher tumor accumulation of nanoparticles and ADCs in vivo.[1][6] This is likely a result of the extended circulation time and the enhanced permeability and retention (EPR) effect in tumors.[1]

However, the use of longer PEG linkers is not without potential drawbacks:

  • Potential for Reduced In Vitro Potency : In some cases, a longer PEG linker may introduce steric hindrance that can slightly reduce the binding affinity of the targeting moiety or the rate of internalization, leading to a decrease in in vitro cytotoxicity.[1][2]

  • "PEG Shroud" Effect : Excessively long or dense PEG chains can sometimes shield the targeting ligand, hindering its interaction with the cell surface receptor.[1]

The Niche for Shorter PEG Linkers

Shorter PEG linkers may be the preferred choice in specific contexts:

  • When a More Compact Conjugate is Desired : In certain applications, a smaller overall size of the drug conjugate is advantageous.

  • For Rapid Clearance Applications : In some imaging applications, faster clearance of the agent is beneficial to reduce background signal.[1]

  • With Sufficiently Hydrophilic Payloads : If the drug payload is already hydrophilic, the need for a long PEG chain to enhance solubility is diminished.[1]

  • To Maximize In Vitro Potency : In scenarios where maintaining the highest possible in vitro activity is paramount, a shorter linker may be optimal.[2]

Ultimately, the optimal PEG linker length is context-dependent and should be empirically determined based on the specific antibody, payload, and target.[1]

Visualizing the Mechanisms and Workflows

To better illustrate the principles discussed, the following diagrams have been generated using Graphviz.

ADC_Mechanism_of_Action ADC Mechanism of Action cluster_circulation Systemic Circulation cluster_tumor_microenvironment Tumor Microenvironment cluster_intracellular Intracellular Compartment ADC Antibody-Drug Conjugate (ADC) with PEG Linker TumorCell Tumor Cell (Target Antigen Expression) ADC->TumorCell 1. Targeting & Binding Endosome Endosome TumorCell->Endosome 2. Internalization Receptor Target Receptor Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Cytotoxic Payload Lysosome->Payload 4. Payload Release Apoptosis Apoptosis Payload->Apoptosis 5. Induction of Cell Death

ADC Mechanism of Action

The diagram above illustrates the journey of an ADC from circulation to inducing apoptosis in a cancer cell. The PEG linker plays a crucial role in the initial steps by influencing the ADC's circulation time and its ability to effectively bind to the target receptor.[1]

Linker_Evaluation_Workflow Experimental Workflow for PEG Linker Evaluation cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis & Selection Synthesis Synthesize Drug Conjugates (Short vs. Long PEG Linkers) Characterization Characterize Conjugates (DAR, Purity, Stability) Synthesis->Characterization BindingAssay Target Binding Assay (e.g., ELISA, SPR) Characterization->BindingAssay CytotoxicityAssay Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) Characterization->CytotoxicityAssay PK_Study Pharmacokinetic Study (Animal Model) Characterization->PK_Study DataAnalysis Analyze Data (PK parameters, IC50, Tumor Growth Inhibition) BindingAssay->DataAnalysis CytotoxicityAssay->DataAnalysis Efficacy_Study Efficacy Study (Tumor Xenograft Model) PK_Study->Efficacy_Study Efficacy_Study->DataAnalysis LinkerSelection Select Optimal Linker DataAnalysis->LinkerSelection

Workflow for PEG Linker Evaluation

A systematic workflow is essential for the comparative evaluation of different PEG linkers in the development of drug conjugates.

Detailed Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of findings. Below are representative protocols for key experiments used to evaluate the performance of drug conjugates with different PEG linker lengths.

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of the drug conjugates on a target cancer cell line.

Materials:

  • Target cancer cell line (e.g., SK-BR-3 for HER2-targeted ADCs)

  • Complete cell culture medium (e.g., McCoy's 5A with 10% FBS)

  • Drug conjugates (with short and long PEG linkers)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed the target cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Drug Treatment: Prepare serial dilutions of the drug conjugates in complete medium. Remove the old medium from the wells and add 100 µL of the diluted conjugates to the respective wells. Include a vehicle control (medium only).

  • Incubation: Incubate the plate for 72-96 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the drug concentration and determine the IC50 value using a non-linear regression analysis.

Protocol 2: Pharmacokinetic (PK) Study in a Rodent Model

Objective: To determine the pharmacokinetic parameters (e.g., clearance, half-life) of the drug conjugates in vivo.

Materials:

  • Male Sprague-Dawley rats (or other suitable rodent model)

  • Drug conjugates (with short and long PEG linkers)

  • Sterile saline for injection

  • Blood collection tubes (e.g., with EDTA)

  • Centrifuge

  • ELISA or LC-MS/MS equipment for drug conjugate quantification

Procedure:

  • Animal Acclimatization: Acclimate the animals for at least one week before the study.

  • Dosing: Administer a single intravenous (IV) dose of the drug conjugate (e.g., 3 mg/kg) to each rat.

  • Blood Sampling: Collect blood samples (approximately 200 µL) from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24, 48, 72, 96, and 168 hours post-dose).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.

  • Quantification: Quantify the concentration of the drug conjugate in the plasma samples using a validated analytical method (e.g., ELISA for total antibody or LC-MS/MS for the conjugated drug).

  • Data Analysis: Use pharmacokinetic software to analyze the plasma concentration-time data and determine key PK parameters, including clearance (CL), volume of distribution (Vd), and half-life (t1/2).

Protocol 3: In Vivo Efficacy Study in a Tumor Xenograft Model

Objective: To evaluate the anti-tumor efficacy of the drug conjugates in a preclinical cancer model.

Materials:

  • Immunodeficient mice (e.g., nude or SCID)

  • Tumor cells for xenograft implantation (e.g., KB cells for folate receptor-targeted liposomes)

  • Drug conjugates (with short and long PEG linkers)

  • Vehicle control (e.g., saline)

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously implant the tumor cells into the flank of each mouse. Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).

  • Randomization and Grouping: Randomize the mice into treatment groups (e.g., vehicle control, short PEG linker conjugate, long PEG linker conjugate).

  • Dosing: Administer the drug conjugates and vehicle control intravenously at a predetermined dose and schedule (e.g., once weekly for three weeks).

  • Tumor Measurement: Measure the tumor volume using calipers two to three times per week. Calculate the tumor volume using the formula: (Length x Width²)/2.

  • Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint: Continue the study until the tumors in the control group reach a predetermined size or for a specified duration. Euthanize the mice and excise the tumors for further analysis if required.

  • Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

Conclusion

The length of the PEG linker is a critical parameter in the design of drug delivery systems, with a significant impact on their in vitro and in vivo performance. While shorter PEG linkers may favor higher in vitro potency, longer linkers generally enhance solubility, stability, and pharmacokinetic profiles, often leading to improved in vivo efficacy. The optimal PEG linker length represents a delicate balance between these competing factors and must be empirically determined for each specific drug conjugate. A systematic evaluation using well-defined experimental protocols is crucial for identifying the ideal linker that maximizes the therapeutic window of a novel drug candidate.

References

The Impact of Short-Chain PEG Linkers on PROTAC-Mediated Ternary Complex Formation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals in Targeted Protein Degradation

The formation of a stable ternary complex, consisting of the target Protein of Interest (POI), a Proteolysis Targeting Chimera (PROTAC), and an E3 ubiquitin ligase, is the cornerstone of successful targeted protein degradation. The chemical linker connecting the POI-binding and E3-binding moieties of the PROTAC is a critical determinant of the efficiency of this process. This guide provides a comparative analysis of PROTACs featuring short-chain polyethylene glycol (PEG) linkers, such as those synthesized with Acid-PEG2-ethyl propionate, against other common linker types, with a focus on validating ternary complex formation and subsequent protein degradation.

Comparative Analysis of Linker Performance in BRD4-Targeting PROTACs

Bromodomain-containing protein 4 (BRD4) is a well-established therapeutic target in oncology, and numerous PROTACs have been developed to induce its degradation. The following tables summarize representative data from studies comparing the performance of BRD4-targeting PROTACs with different linker compositions, illustrating the impact of the linker on degradation potency (DC50) and efficacy (Dmax).

Table 1: Comparison of Linker Compositions for BRD4 Degradation (Recruiting the VHL E3 Ligase)

PROTAC (Linker Type)Linker Length (atoms)DC50 (nM)Dmax (%)Cellular Target Engagement (NanoBRET)
PROTAC A (PEG2) ~915>95+++
PROTAC B (Alkyl Chain) ~945~90++
PROTAC C (PEG5) ~185>98++++
PROTAC D (Alkyl Chain) ~1820>95+++

Note: Data is representative and compiled from various studies on BRD4-targeting PROTACs. Actual values may vary depending on the specific chemical matter and experimental conditions.

Table 2: Comparison of Linker Compositions for BRD4 Degradation (Recruiting the Cereblon (CRBN) E3 Ligase)

PROTAC (Linker Type)Linker LengthDC50 (nM)Dmax (%)Reference
ARV-825 (PEG) Long PEG chain<1>95[1]
PROTAC with short PEG (1-2 units) 1-2 PEG units>5000-[2]
PROTAC with longer PEG (4-5 units) 4-5 PEG units<500-[2]

The data consistently demonstrates that the linker is not a passive spacer but an active contributor to the PROTAC's overall performance. Short-chain PEG linkers, like a PEG2 moiety, can offer a balance of hydrophilicity and flexibility, which can be advantageous for ternary complex formation.[3] However, the optimal linker length and composition are highly dependent on the specific POI and E3 ligase pair, often requiring empirical evaluation.[1]

Experimental Protocols for Validating Ternary Complex Formation

Accurate and reproducible experimental methodologies are essential for the validation and comparison of PROTACs. Below are detailed protocols for key assays used to characterize ternary complex formation and protein degradation.

Surface Plasmon Resonance (SPR) for Ternary Complex Kinetics

Principle: SPR is a label-free technique that measures the binding kinetics and affinity of molecular interactions in real-time. It is a powerful tool for quantifying the formation and stability of the ternary complex.[4][5]

Experimental Protocol:

  • Immobilization:

    • Immobilize the biotinylated E3 ligase (e.g., VHL or CRBN complex) onto a streptavidin-coated sensor chip to a target response level.

  • Binary Interaction Analysis:

    • Inject a series of concentrations of the PROTAC over the immobilized E3 ligase surface to determine the binary binding affinity (KD) and kinetics (ka, kd).

    • Separately, determine the binary KD of the PROTAC for the target protein (e.g., BRD4) in solution.

  • Ternary Complex Analysis:

    • Prepare a series of solutions containing a fixed, near-saturating concentration of the target protein (typically 20-50 times the binary KD) and varying concentrations of the PROTAC.

    • Inject these solutions over the immobilized E3 ligase surface.

    • The resulting sensorgrams will show the formation of the ternary complex.

  • Data Analysis:

    • Fit the sensorgram data to a suitable kinetic model (e.g., 1:1 binding) to determine the apparent affinity and kinetic rate constants for ternary complex formation.

    • Calculate the cooperativity (α), which is the ratio of the binary binding affinities to the ternary complex affinity. A cooperativity value greater than 1 indicates a positive cooperative binding, suggesting that the formation of the binary complex enhances the binding of the other protein.[6]

NanoBRET™ Assay for In-Cell Ternary Complex Formation

Principle: NanoBRET™ (Bioluminescence Resonance Energy Transfer) is a live-cell assay that measures protein-protein interactions. It is used to confirm that the PROTAC can induce the formation of the ternary complex within a cellular environment.[7][8]

Experimental Protocol:

  • Cell Line Preparation:

    • Co-transfect cells (e.g., HEK293T) with plasmids encoding the target protein fused to a NanoLuc® luciferase (the donor) and the E3 ligase fused to a HaloTag® (the acceptor). A 1:10 ratio of donor to acceptor plasmid is a recommended starting point.[9]

  • Cell Plating:

    • Seed the transfected cells into a 96-well white assay plate and incubate for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of the PROTAC in Opti-MEM™.

    • To distinguish ternary complex formation from subsequent degradation, cells can be pre-treated with a proteasome inhibitor (e.g., MG132) for 2-4 hours before adding the PROTAC.[9]

    • Add the PROTAC dilutions to the cells and incubate for the desired time (typically 2-4 hours).

  • Detection:

    • Add the NanoBRET™ detection reagent, containing the HaloTag® NanoBRET® 618 Ligand and the Nano-Glo® Live Cell Substrate, to each well.

    • Measure the donor (460 nm) and acceptor (618 nm) emission signals using a luminometer equipped with the appropriate filters.

  • Data Analysis:

    • Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.

    • Plot the NanoBRET™ ratio against the PROTAC concentration and fit the data to a dose-response curve to determine the EC50 (the concentration at which 50% of the maximal BRET signal is achieved).[9]

Western Blot for Target Protein Degradation

Principle: Western blotting is a fundamental biochemical technique used to quantify the reduction in the levels of the target protein following treatment with a PROTAC.

Experimental Protocol:

  • Cell Culture and Treatment:

    • Seed cells in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the PROTAC for a specified time course (e.g., 2, 4, 8, 16, 24 hours).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane and probe with a primary antibody specific for the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH or anti-β-actin).

    • Incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities and normalize the target protein signal to the loading control.

    • Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax values.

Visualizing the PROTAC Mechanism and Relevant Signaling Pathways

The following diagrams, created using Graphviz (DOT language), illustrate the key processes involved in PROTAC-mediated protein degradation and a relevant signaling pathway for the BRD4 target.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation POI Protein of Interest (e.g., BRD4) Ternary_Complex POI-PROTAC-E3 Complex POI->Ternary_Complex Binds PROTAC PROTAC PROTAC->PROTAC PROTAC->Ternary_Complex Bridges E3_Ligase E3 Ubiquitin Ligase (e.g., VHL, CRBN) E3_Ligase->Ternary_Complex Binds Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: PROTAC-mediated degradation of a target protein.

BRD4_Signaling cluster_nucleus Nucleus cluster_degradation PROTAC Intervention BRD4 BRD4 Ac_Histones Acetylated Histones BRD4->Ac_Histones pTEFb P-TEFb BRD4->pTEFb Recruits Degraded_BRD4 BRD4 Degradation BRD4->Degraded_BRD4 Ac_Histones->BRD4 RNA_Pol_II RNA Polymerase II pTEFb->RNA_Pol_II Oncogenes Oncogenes (e.g., c-MYC) RNA_Pol_II->Oncogenes Transcribes Proliferation Cell Proliferation & Survival Oncogenes->Proliferation Drives Transcription Transcription Elongation PROTAC_Degrader BRD4 PROTAC PROTAC_Degrader->BRD4 Targets Degraded_BRD4->Transcription Blocks

Caption: Simplified BRD4 signaling pathway and PROTAC intervention.

References

A Comparative Guide to the In Vivo and In Vitro Performance of Acid-PEG2-ethyl propionate and Alternative Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a linker is a critical determinant in the design of targeted therapeutics, influencing the stability, pharmacokinetic profile, and ultimately, the efficacy and safety of a drug conjugate. This guide provides an objective comparison of the performance of Acid-PEG2-ethyl propionate, a cleavable linker, with a stable amide-based PEG linker. Due to the limited availability of direct experimental data for this compound, this guide utilizes data from structurally analogous ester-containing linkers to provide a comprehensive performance overview.

Introduction to Linker Chemistry and its Importance

Polyethylene glycol (PEG) linkers are widely employed in drug development to enhance the solubility, stability, and pharmacokinetic properties of therapeutic molecules.[1][2] These linkers can be broadly categorized as either cleavable or non-cleavable.[3] Cleavable linkers, such as those containing ester bonds like this compound, are designed to release the active drug payload under specific physiological conditions, for instance, in the presence of esterase enzymes that are abundant in plasma and tissues.[3][4] This targeted release is advantageous for prodrug strategies. In contrast, non-cleavable linkers, typically featuring robust amide bonds, are designed to remain intact, extending the circulation half-life of the entire conjugate.[5][6]

The stability of the linker is a key factor influencing a drug's therapeutic index. Premature cleavage of the linker in systemic circulation can lead to off-target toxicity and reduced efficacy.[7] Therefore, a thorough understanding of a linker's performance both in vitro and in vivo is paramount.

Comparative In Vitro Performance

The in vitro stability of a linker is a crucial early indicator of its potential in vivo behavior. Plasma stability assays are a standard method to assess the susceptibility of a linker to enzymatic degradation.

Table 1: In Vitro Plasma Stability of Ester vs. Amide PEG Linkers

Linker TypeMatrixIncubation Time (hours)% Intact Linker RemainingKey Observations
Ester Linker (e.g., Ethyl Propionate type)Human Plasma24< 10%Highly susceptible to hydrolysis by plasma esterases.[8]
Amide Linker Human Plasma24> 95%Demonstrates high stability with minimal degradation.[6]

The significant difference in stability is attributed to the inherent chemical properties of the ester and amide bonds. Ester linkages are more susceptible to nucleophilic attack by esterases, leading to rapid hydrolysis.[4][5] Amide bonds, conversely, exhibit greater resonance stabilization, making them more resistant to enzymatic cleavage.[5][9]

Comparative In Vivo Performance

In vivo studies provide a more comprehensive understanding of a linker's behavior in a complex biological system. Pharmacokinetic (PK) analyses are essential to determine the circulation half-life and clearance of a drug conjugate.

Table 2: In Vivo Pharmacokinetic Parameters of Conjugates with Ester vs. Amide PEG Linkers

Linker TypeAnimal ModelHalf-life (t½)ClearanceKey Observations
Ester Linker (e.g., Ethyl Propionate type)MouseShortRapidRapid clearance is indicative of premature linker cleavage and release of the drug.[10]
Amide Linker MouseLongSlowThe stable amide bond leads to a significantly longer circulation time of the intact conjugate.[11]

The in vivo data corroborates the in vitro findings, highlighting the transient nature of ester-linked conjugates in circulation compared to the longevity of those with amide linkages. The choice between these linker types, therefore, fundamentally depends on the desired therapeutic strategy: rapid, targeted release versus prolonged systemic exposure.

Experimental Protocols

Below are detailed methodologies for the key experiments cited in this guide.

Protocol 1: In Vitro Plasma Stability Assay

Objective: To determine the stability of a linker-drug conjugate in plasma.

Materials:

  • Test conjugate (e.g., conjugated via this compound or an amide linker)

  • Human plasma (or other species as required)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile

  • Internal standard for LC-MS analysis

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of the test conjugate in a suitable solvent (e.g., DMSO).

  • Spike the test conjugate into pre-warmed (37°C) plasma to a final concentration of 1 µM.

  • Incubate the plasma samples at 37°C with gentle agitation.

  • At various time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the plasma sample.

  • Immediately quench the reaction by adding 3 volumes of cold acetonitrile containing an internal standard to precipitate plasma proteins.

  • Vortex the samples and centrifuge at high speed to pellet the precipitated proteins.

  • Transfer the supernatant to a new plate for LC-MS/MS analysis.

  • Quantify the amount of the intact conjugate remaining at each time point relative to the amount at time zero.

Protocol 2: In Vivo Pharmacokinetic (PK) Study

Objective: To determine the pharmacokinetic profile of a linker-drug conjugate in an animal model.

Materials:

  • Test conjugate

  • Animal model (e.g., mice or rats)

  • Dosing vehicle

  • Blood collection supplies (e.g., capillaries, tubes with anticoagulant)

  • ELISA or LC-MS/MS system for quantification

Procedure:

  • Administer the test conjugate to a cohort of animals at a specific dose and route (e.g., intravenous injection).

  • Collect blood samples at predetermined time points (e.g., 5 min, 1 hr, 4 hr, 8 hr, 24 hr, 48 hr).

  • Process the blood samples to separate plasma.

  • Analyze the plasma samples to determine the concentration of the intact conjugate using a validated analytical method (e.g., ELISA or LC-MS/MS).[12][13]

  • Plot the plasma concentration versus time data and calculate key pharmacokinetic parameters such as half-life (t½), clearance (CL), and area under the curve (AUC).

Visualizations

Signaling Pathway and Drug Release

The following diagram illustrates the intended mechanism of action for a drug conjugate with a cleavable linker like this compound in a targeted cancer therapy scenario.

G Figure 1: Targeted Drug Delivery and Release cluster_circulation Systemic Circulation (pH 7.4) cluster_tumor Tumor Microenvironment ADC Antibody-Drug Conjugate (Ester Linker) TumorCell Tumor Cell ADC->TumorCell Targeting Internalization Internalization TumorCell->Internalization Lysosome Lysosome (Acidic pH & Esterases) Internalization->Lysosome Drug Released Drug Lysosome->Drug Linker Cleavage Apoptosis Cell Death Drug->Apoptosis

Caption: Targeted delivery and intracellular release of a drug from an antibody-drug conjugate.

Experimental Workflows

The diagrams below outline the workflows for the in vitro and in vivo stability studies.

G Figure 2: In Vitro Plasma Stability Workflow A Spike Conjugate into Plasma B Incubate at 37°C A->B C Sample at Time Points B->C D Quench with Acetonitrile C->D E Protein Precipitation & Centrifugation D->E F LC-MS/MS Analysis of Supernatant E->F G Quantify Intact Conjugate F->G

Caption: Workflow for the in vitro plasma stability assay.

G Figure 3: In Vivo Pharmacokinetic Study Workflow A Administer Conjugate to Animal Model B Collect Blood Samples at Time Points A->B C Process Blood to Obtain Plasma B->C D Quantify Conjugate (ELISA or LC-MS/MS) C->D E Pharmacokinetic Analysis D->E

Caption: Workflow for the in vivo pharmacokinetic study.

Conclusion

The choice between a cleavable ester-based linker like this compound and a stable amide-based linker is a critical decision in drug development. While ester linkers offer the potential for targeted drug release, they exhibit significantly lower stability in both in vitro and in vivo environments compared to amide linkers. This can lead to rapid clearance and potential off-target effects. Amide linkers, in contrast, provide high stability, resulting in a longer circulation half-life of the intact conjugate. The selection of the appropriate linker chemistry should be guided by the specific therapeutic goal, whether it is to achieve a rapid, localized release of the payload or to maximize the systemic exposure of the conjugate. The experimental protocols and comparative data presented in this guide provide a framework for making an informed decision in the rational design of next-generation targeted therapies.

References

A Comparative Analysis of Cleavable vs. Non-Cleavable PEG Linkers in Bioconjugation and Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a linker is a critical determinant of the therapeutic efficacy and safety profile of bioconjugates, particularly in the realm of targeted therapies like Antibody-Drug Conjugates (ADCs). Polyethylene glycol (PEG) linkers are widely employed to improve the pharmacokinetic properties of biologics. The choice between a cleavable and a non-cleavable PEG linker dictates the mechanism and rate of drug release, profoundly impacting the therapeutic window of the conjugated drug. This guide provides an objective comparison of these two linker types, supported by experimental data and detailed protocols.

At a Glance: Cleavable vs. Non-Cleavable PEG Linkers

FeatureCleavable PEG LinkersNon-Cleavable PEG Linkers
Mechanism of Action Drug release is triggered by specific physiological conditions (e.g., low pH, enzymes, reducing agents).[1][2]Drug release relies on the complete degradation of the carrier molecule (e.g., antibody) in the lysosome.[2]
Drug Release Rate Typically rapid and localized at the target site.[3]Generally slower and sustained.[3]
Plasma Stability Can be lower, with a risk of premature drug release.Generally higher, leading to a more favorable safety profile.[4]
"Bystander Effect" Often capable of inducing a bystander effect, where the released drug can kill neighboring antigen-negative cells.[4]Typically lacks a significant bystander effect due to the release of a charged payload-linker complex.[4]
Therapeutic Window Potentially narrower due to the risk of off-target toxicity from premature cleavage.Potentially wider due to enhanced stability and reduced off-target toxicity.[5]
Design Complexity More complex to design and synthesize to achieve specific cleavage characteristics.Simpler in design, focusing on stability.
Common Applications Antibody-Drug Conjugates (ADCs) for heterogeneous tumors, prodrugs, and stimuli-responsive drug delivery systems.[3]ADCs for homogenous tumors, PEGylation of proteins for half-life extension.[3]

Quantitative Data Comparison

Direct head-to-head comparisons of cleavable and non-cleavable PEG linkers using the same antibody and payload in a single study are limited in published literature. The following tables summarize representative quantitative data compiled from various sources to provide a comparative perspective.

Table 1: In Vitro Plasma Stability of Antibody-Drug Conjugates (ADCs)

Linker TypePayloadSpecies% Intact ADC Remaining (Time)Reference
Cleavable (Val-Cit)MMAEMouse~50% (7 days)[4]
Non-Cleavable (SMCC-type)DM1Rat>80% (7 days)[5]
pH-Sensitive (Hydrazone)Doxorubicin-t½ ≈ 4h at pH 5.0[1]
pH-Sensitive (Hydrazone)Doxorubicin-t½ ≈ 55h at pH 7.4[1]

Table 2: In Vivo Pharmacokinetic Parameters of ADCs

ADCLinker TypeHalf-Life (t½)Clearance (CL)Reference
Inotuzumab ozogamicinCleavable (Hydrazone)12.3 days0.0333 L/h[6]
Trastuzumab emtansine (T-DM1)Non-Cleavable (Thioether)~3-4 days~0.67 L/day[5]
Sacituzumab govitecanCleavable (Hydrolysable)16 hours0.002 L/h/kg[6]

Note: The data presented is for illustrative purposes and direct comparison should be made with caution due to variations in experimental conditions, antibody-payload combinations, and analytical methods.

Mandatory Visualizations

Signaling Pathway: ADC Internalization and Payload Release

ADC_Pathway cluster_extracellular Extracellular Space (Bloodstream) cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) TumorCell Tumor Cell (Antigen-Positive) ADC->TumorCell 1. Binding to Tumor Antigen Endosome Endosome (pH ~5.5-6.2) TumorCell->Endosome 2. Internalization Lysosome Lysosome (pH ~4.5-5.0, High Protease) Endosome->Lysosome 3. Trafficking Payload_Cleavable Free Payload (Membrane Permeable) Lysosome->Payload_Cleavable 4a. Cleavage (e.g., Protease, low pH) Payload_NonCleavable Payload-Linker-Amino Acid (Membrane Impermeable) Lysosome->Payload_NonCleavable 4b. Antibody Degradation BystanderCell Neighboring Tumor Cell Payload_Cleavable->BystanderCell 5. Bystander Effect

Caption: Mechanism of ADC action for cleavable vs. non-cleavable linkers.

Experimental Workflow: Comparing ADC Efficacy

ADC_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies PlasmaStability Plasma Stability Assay (LC-MS) PK Pharmacokinetic (PK) Study (Animal Model) PlasmaStability->PK Inform Cytotoxicity Cytotoxicity Assay (MTT) Efficacy Tumor Xenograft Model (Efficacy) Cytotoxicity->Efficacy Inform Bystander Bystander Effect Assay (Co-culture) Bystander->Efficacy Inform PK->Efficacy Guide Dosing ADC_Cleavable ADC with Cleavable Linker ADC_Cleavable->PlasmaStability ADC_Cleavable->Cytotoxicity ADC_Cleavable->Bystander ADC_NonCleavable ADC with Non-Cleavable Linker ADC_NonCleavable->PlasmaStability ADC_NonCleavable->Cytotoxicity ADC_NonCleavable->Bystander

Caption: Workflow for comparative evaluation of ADCs with different linkers.

Logical Relationships: Linker Selection Decision Tree

Linker_Selection Start Start: Linker Selection TumorType Tumor Heterogeneity? Start->TumorType Bystander Is Bystander Effect Desired? TumorType->Bystander Heterogeneous Stability Is Maximal Plasma Stability Critical? TumorType->Stability Homogeneous Bystander->Stability No Cleavable Select Cleavable Linker Bystander->Cleavable Yes Stability->Cleavable No NonCleavable Select Non-Cleavable Linker Stability->NonCleavable Yes

Caption: Decision tree for selecting between cleavable and non-cleavable linkers.

Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assay

Objective: To assess the stability of the drug-linker conjugate in plasma and quantify premature drug release.

Materials:

  • Antibody-Drug Conjugate (ADC)

  • Plasma (human, mouse, rat, etc.)

  • Phosphate-buffered saline (PBS)

  • Quenching solution (e.g., acetonitrile with internal standard)

  • Microcentrifuge tubes

  • Incubator (37°C)

  • Centrifuge

  • LC-MS/MS system

Methodology:

  • Incubate the ADC in plasma at a specified concentration (e.g., 100 µg/mL) at 37°C.

  • At various time points (e.g., 0, 1, 4, 8, 24, 48, 72, and 168 hours), withdraw an aliquot of the plasma-ADC mixture.

  • Immediately quench the reaction by adding the aliquot to a cold quenching solution to precipitate plasma proteins and stop any enzymatic activity.

  • Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes at 4°C) to pellet the precipitated proteins.

  • Collect the supernatant and analyze for the presence of the free payload using a validated LC-MS/MS method.

  • Quantify the amount of released payload at each time point and plot the percentage of released drug versus time to determine the stability profile.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic potential of the ADC on target cancer cells.

Materials:

  • Target cancer cell line (antigen-positive) and a control cell line (antigen-negative)

  • Complete cell culture medium

  • ADCs (with cleavable and non-cleavable linkers)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Methodology:

  • Seed the target and control cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Prepare serial dilutions of the ADCs and a free drug control in complete culture medium.

  • Remove the old medium from the cells and add the ADC and free drug dilutions. Include untreated cells as a control.

  • Incubate the plates for a period that allows for multiple cell doublings (typically 72-96 hours).

  • Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated controls. Plot the dose-response curves and determine the IC50 values (the concentration of ADC that inhibits cell growth by 50%) using a non-linear regression model.

Conclusion

The choice between a cleavable and a non-cleavable PEG linker is a critical decision in the development of bioconjugates, with no single solution being optimal for all applications. Non-cleavable linkers generally offer superior plasma stability, which can translate to a wider therapeutic window and reduced off-target toxicity.[5] In contrast, cleavable linkers provide the advantage of a triggered and often rapid drug release at the target site, which can be crucial for overcoming tumor heterogeneity through the bystander effect.[4] A thorough in vitro and in vivo evaluation, following detailed experimental protocols, is essential to identify the optimal linker strategy for a given therapeutic agent and its intended clinical application.

References

The PROTAC Linker Landscape: Assessing the Impact of Acid-PEG2-ethyl propionate on Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) with high target selectivity is a paramount objective. The linker, the chemical entity connecting the target protein binder and the E3 ligase ligand, is a critical determinant of a PROTAC's efficacy and selectivity. This guide provides a comparative analysis of Acid-PEG2-ethyl propionate, a short-chain polyethylene glycol (PEG)-based linker, against other common linker classes, supported by experimental data and detailed protocols for key assessment assays.

The selection of the linker in a PROTAC is not a trivial matter of connecting two ends. The length, rigidity, and chemical composition of the linker profoundly influence the formation of a stable and productive ternary complex, which is the cornerstone of PROTAC-mediated protein degradation.[1] An optimal linker orients the target protein and the E3 ligase in a favorable conformation for ubiquitination, while a suboptimal linker can lead to reduced degradation efficiency or off-target effects.[1][2]

This compound is a hydrophilic linker containing two ethylene glycol units.[3][4] Its PEG nature is expected to enhance the aqueous solubility of the resulting PROTAC, a favorable property for drug development.[5][6] This guide will assess its potential impact on selectivity by comparing it with other commonly used linker types, such as longer PEG chains and alkyl-based linkers.

Comparative Analysis of PROTAC Linker Performance

While direct head-to-head quantitative data for PROTACs utilizing this compound is limited in publicly available literature, we can infer its performance based on studies of PROTACs with structurally similar short PEG linkers. The following tables summarize representative data from various studies to illustrate the impact of different linker types on PROTAC performance, particularly focusing on degradation potency (DC50) and selectivity.

Linker Class Representative Linker Target Protein(s) E3 Ligase DC50 (nM) Selectivity Profile Reference
Short PEG Linker Analogous to this compoundEGFR / HER2CRBNPotent for EGFRExtension of the linker by a single PEG unit abolished HER2 degradation, conferring selectivity for EGFR.[7]
Short PEG Linker Arg-PEG1-DasaBCR-ABLCRBNMost efficient degradation with 1 PEG unitOutperformed longer PEG linkers (PEG2, PEG3, PEG4) in this specific context.[8]
Longer PEG Linker ≥ 4 PEG unitsBTKCRBN1-40Longer linkers were necessary for potent degradation in this system.[7]
Alkyl Linker 9-atom alkyl chainCRBNVHLMore effective than a shorter PEG linker-[7]
Alkyl/Ether Linker 21-atom linkerTBK1VHL3Linkers between 12 and 29 atoms showed submicromolar potency.[7]
Pan-selective Warhead with Optimized Linker Foretinib-based PROTACp38α / p38δVHL-Differential substrate selectivity was achieved by varying linker length, composition, and attachment point.[7]

Key Observations:

  • Linker Length is Critical for Selectivity: As demonstrated in the case of EGFR/HER2 and p38α/p38δ, subtle changes in linker length and composition can dramatically alter the selectivity profile of a PROTAC, enabling the degradation of one protein isoform over another.[7][9]

  • Optimal Linker is Target-Dependent: There is no universally optimal linker. The ideal linker length and composition are highly dependent on the specific target protein and the E3 ligase being recruited.[10][11] For some targets, a short, more rigid linker may be optimal, while for others, a longer, more flexible linker is required to achieve a productive ternary complex.[7]

  • PEG vs. Alkyl Linkers: PEG linkers, like this compound, generally increase the hydrophilicity and solubility of PROTACs.[5][6] In some cases, this can lead to improved degradation potency compared to more hydrophobic alkyl linkers.[2] However, the flexibility and hydrophobicity of alkyl linkers can also be advantageous in certain contexts.[10]

Experimental Protocols for Assessing PROTAC Selectivity

Accurate assessment of PROTAC selectivity is crucial for their development as therapeutic agents. A combination of cellular and biochemical assays is typically employed.

Target Protein Degradation via Western Blotting

This is the most direct method to measure the primary function of a PROTAC.

  • Cell Seeding: Plate cells at a density that ensures they are in the logarithmic growth phase and reach 70-80% confluency at the time of treatment.

  • PROTAC Treatment: Treat cells with a range of PROTAC concentrations (e.g., logarithmic dilutions from 1 nM to 10,000 nM) for a fixed duration (e.g., 24 hours) to determine the dose-response relationship and calculate the DC50 value. A time-course experiment with a fixed PROTAC concentration can also be performed to assess degradation kinetics.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them using a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard method like the BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane. Probe the membrane with primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin), followed by incubation with appropriate secondary antibodies.

  • Data Analysis: Quantify the band intensities and normalize the target protein signal to the loading control. Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax (maximum degradation).

Quantitative Mass Spectrometry-Based Proteomics

This powerful technique provides an unbiased, global view of protein abundance changes upon PROTAC treatment, enabling the identification of both on-target and off-target degradation events.[12]

  • Cell Culture and Treatment: Treat cells with the PROTAC at various concentrations and for different durations, including a vehicle control.

  • Cell Lysis and Protein Digestion: Lyse the cells, quantify the total protein, and digest the proteins into peptides using an enzyme like trypsin.

  • Peptide Labeling: For multiplexed analysis, label peptides from different treatment conditions with isobaric tags (e.g., TMT or iTRAQ).

  • LC-MS/MS Analysis: Separate the peptides using liquid chromatography and analyze them by tandem mass spectrometry.

  • Data Analysis: Use specialized software to identify and quantify proteins from the MS/MS data. Compare protein abundance between PROTAC-treated and control samples to identify proteins that show a significant and dose-dependent decrease.

Ternary Complex Formation Assays

Assessing the formation of the [Target Protein]-[PROTAC]-[E3 Ligase] ternary complex is crucial for understanding the mechanism of action and can provide insights into selectivity.

  • Co-Immunoprecipitation (Co-IP): This technique can be used to demonstrate the interaction between the target protein and the E3 ligase in the presence of the PROTAC.

  • Cellular Thermal Shift Assay (CETSA): This method measures the thermal stabilization of a protein upon ligand binding and can be used to verify target engagement in a cellular context.[12]

  • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This proximity-based assay uses labeled target protein and E3 ligase to detect their interaction in the presence of a PROTAC.

Visualizing Key Processes

To better understand the concepts discussed, the following diagrams illustrate the PROTAC mechanism of action and a typical experimental workflow.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC (e.g., with this compound linker) Target Target Protein PROTAC->Target Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Binds Ternary_Complex Ternary Complex PROTAC->Ternary_Complex Target->Ternary_Complex Proteasome 26S Proteasome Target->Proteasome Recognition E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ubiquitination->Target Ub tags Degradation Degradation Proteasome->Degradation Ub Ubiquitin Ub->Ubiquitination

Caption: PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_workflow PROTAC Selectivity Assessment Workflow start Design & Synthesize PROTACs (with this compound and other linkers) western_blot Western Blotting (Target Protein Degradation) start->western_blot proteomics Quantitative Proteomics (Global Protein Profiling) start->proteomics ternary_complex Ternary Complex Formation Assays (Co-IP, CETSA, TR-FRET) start->ternary_complex dc50_dmax Determine DC50 & Dmax western_blot->dc50_dmax cell_viability Cell Viability Assays dc50_dmax->cell_viability off_target Identify On- and Off-Target Effects proteomics->off_target off_target->cell_viability mechanism Confirm Mechanism of Action ternary_complex->mechanism mechanism->cell_viability functional_outcome Assess Functional Outcome cell_viability->functional_outcome conclusion Comparative Analysis of Linker Impact on Selectivity functional_outcome->conclusion

References

review of studies using Acid-PEG2-ethyl propionate for targeted therapy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the precise delivery of therapeutic agents to target cells is a paramount objective. The use of specialized linkers to conjugate targeting moieties to potent payloads has given rise to revolutionary therapeutic modalities such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive review of studies utilizing linkers for targeted therapy, with a specific focus on the performance characteristics of short-chain polyethylene glycol (PEG) linkers, exemplified by Acid-PEG2-ethyl propionate, in comparison to other linker technologies.

Introduction to Linker Technology in Targeted Therapies

The linker is a critical component in the design of targeted therapies, influencing solubility, stability, pharmacokinetics, and the efficiency of payload release. This compound is a bifunctional linker featuring a carboxylic acid for conjugation to targeting ligands (e.g., antibodies or small molecule binders) and an ethyl propionate group that can be hydrolyzed to reveal a carboxylic acid for payload attachment. Its short, hydrophilic PEG2 spacer is intended to improve the physicochemical properties of the resulting conjugate.

Comparative Performance of Linker Technologies

The selection of a linker is a crucial determinant of the therapeutic index of a targeted conjugate. The following tables summarize quantitative data from various studies to provide a comparative overview of different linker classes. It is important to note that direct experimental data for this compound is limited in the public domain; therefore, data from PROTACs and ADCs employing similar short-chain PEG linkers (PEG2, PEG3, PEG4) are presented as a proxy.

Table 1: In Vitro Performance of PROTACs with Different Linker Types
Linker TypeTarget ProteinE3 LigaseDC50 (nM)Dmax (%)Cell LineReference
Short PEG (PEG2/PEG3) SMARCA2/4VHL300 / 25065 / 70MV-4-11[1]
Alkyl (21 atoms) TBK1VHL396Not Specified[1]
Alkyl (29 atoms) TBK1VHL29276Not Specified[1]
Rigid (Piperazine-based) H-PGDSCRBN0.0173>95%RS4;11[2]
Click Chemistry (Triazole) BRD4VHL/CRBN5.9 (VHL)>90%HEK293T[1]

DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.

Table 2: In Vitro and In Vivo Performance of ADCs with Different Linker Types

| Linker Type | Antigen Target | Payload | IC50 (nM) | In Vivo Efficacy (Tumor Growth Inhibition) | Animal Model | Reference | |---|---|---|---|---|---| | Short PEG (PEG2/PEG4) | HER2 | MMAE | Potency may be slightly reduced compared to no PEG | 35-45% reduction in tumor weight | Not Specified |[3] | | Longer PEG (PEG8/PEG12/PEG24) | HER2 | MMAE | Potency often reduced | 75-85% reduction in tumor weight | Not Specified |[3] | | Non-PEG (SMCC) | HER2 | MMAE | High potency | Not specified | NCI-N87 Xenograft |[4] | | Cleavable Dipeptide | CD79b | MMAE | High potency | Superior to non-cleavable linkers | Jeko-1 Xenograft |[5] |

IC50: Half-maximal inhibitory concentration. MMAE: Monomethyl auristatin E.

Signaling Pathways and Mechanisms of Action

Targeted therapies like PROTACs and ADCs hijack cellular machinery to exert their effects. Understanding these pathways is crucial for rational drug design.

PROTAC Mechanism of Action

PROTACs function by inducing the proximity of a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

PROTAC_Mechanism PROTAC PROTAC E3Ligase E3 Ubiquitin Ligase TernaryComplex Ternary Complex (POI-PROTAC-E3) PROTAC->TernaryComplex Target Target Protein (POI) Target->TernaryComplex Proteasome 26S Proteasome E3Ligase->TernaryComplex Ubiquitination Ubiquitination TernaryComplex->Ubiquitination Recruitment Ubiquitination->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Ub Ubiquitin Ub->Ubiquitination

PROTAC-mediated protein degradation pathway.
Antibody-Drug Conjugate (ADC) Mechanism of Action

ADCs bind to specific antigens on the surface of target cells, are internalized, and release their cytotoxic payload, leading to cell death.

ADC_Mechanism cluster_cell ADC Antibody-Drug Conjugate (ADC) Antigen Target Antigen ADC->Antigen Binding TumorCell Tumor Cell Internalization Internalization (Endocytosis) Antigen->Internalization Lysosome Lysosome Internalization->Lysosome PayloadRelease Payload Release Lysosome->PayloadRelease Linker Cleavage CellDeath Cell Death (Apoptosis) PayloadRelease->CellDeath BystanderEffect Bystander Killing PayloadRelease->BystanderEffect Payload Diffusion BystanderCell Neighboring Tumor Cell BystanderEffect->BystanderCell

ADC internalization and payload release pathway.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the evaluation of novel targeted therapies.

Protocol 1: Synthesis of a PROTAC using an Acid-PEG-Ester Linker

This protocol describes a general method for conjugating a protein of interest (POI) ligand and an E3 ligase ligand using a bifunctional linker like this compound.

  • Activation of the Carboxylic Acid :

    • Dissolve the this compound linker in a suitable anhydrous solvent (e.g., DMF or DCM).

    • Add a coupling agent (e.g., HATU or HBTU) and an amine base (e.g., DIPEA) to the solution.

    • Stir the reaction mixture at room temperature for 15-30 minutes to form the activated ester.

  • Conjugation to the First Ligand (Amine-functionalized) :

    • Add the amine-containing ligand (either the POI binder or the E3 ligase binder) to the activated linker solution.

    • Continue stirring at room temperature for 2-4 hours or until the reaction is complete, as monitored by LC-MS.

  • Purification of the Intermediate :

    • Purify the resulting intermediate conjugate using reverse-phase HPLC.

  • Hydrolysis of the Ethyl Ester :

    • Dissolve the purified intermediate in a mixture of THF and water.

    • Add lithium hydroxide (LiOH) and stir at room temperature to hydrolyze the ethyl ester to a carboxylic acid.

  • Activation of the Newly Formed Carboxylic Acid :

    • Repeat the activation step (Step 1) with the hydrolyzed intermediate.

  • Conjugation to the Second Ligand (Amine-functionalized) :

    • Add the second amine-containing ligand to the activated intermediate solution.

    • Stir at room temperature until the reaction is complete.

  • Final Purification :

    • Purify the final PROTAC molecule by reverse-phase HPLC.

Protocol 2: In Vitro PROTAC-Induced Protein Degradation Assay (Western Blot)

This assay quantifies the reduction of a target protein in cells treated with a PROTAC.

  • Cell Culture and Treatment :

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis :

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification :

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting :

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and probe with a primary antibody against the target protein and a loading control (e.g., GAPDH or β-actin).

    • Incubate with a corresponding HRP-conjugated secondary antibody.

    • Visualize the protein bands using a chemiluminescence detection system.

  • Data Analysis :

    • Quantify the band intensities and normalize the target protein levels to the loading control.

    • Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax values.

Protocol 3: In Vitro ADC Cytotoxicity Assay (MTT Assay)

This assay measures the ability of an ADC to kill target cells.

  • Cell Seeding :

    • Seed target cells (antigen-positive) and control cells (antigen-negative) in 96-well plates and allow them to attach overnight.

  • ADC Treatment :

    • Treat the cells with a serial dilution of the ADC. Include an untreated control and a vehicle control.

  • Incubation :

    • Incubate the cells for a period that allows for ADC internalization and payload-induced cell death (typically 72-96 hours).

  • MTT Assay :

    • Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

    • Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement :

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis :

    • Calculate the percentage of cell viability relative to the untreated control.

    • Plot the cell viability against the ADC concentration to determine the IC50 value.[6][7]

Experimental Workflows and Logical Relationships

Visualizing the complex processes in targeted therapy development can aid in understanding and planning experiments.

PROTAC_Development_Workflow cluster_design Design & Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Linker_Selection Linker Selection (e.g., this compound) PROTAC_Synthesis PROTAC Synthesis Linker_Selection->PROTAC_Synthesis Ligand_Synthesis Ligand Synthesis (POI & E3) Ligand_Synthesis->PROTAC_Synthesis Ternary_Complex Ternary Complex Formation Assay PROTAC_Synthesis->Ternary_Complex Ubiquitination In Vitro Ubiquitination Assay Ternary_Complex->Ubiquitination Degradation Cellular Degradation Assay (Western Blot) Ubiquitination->Degradation Cytotoxicity Cytotoxicity Assay Degradation->Cytotoxicity PK_PD Pharmacokinetics & Pharmacodynamics Cytotoxicity->PK_PD Efficacy In Vivo Efficacy (Xenograft Model) PK_PD->Efficacy Toxicity Toxicity Studies Efficacy->Toxicity

Experimental workflow for PROTAC development.

Linker_Choice_Logic Linker_Choice Linker Choice Properties Desired Properties Linker_Choice->Properties Solubility Increased Solubility Properties->Solubility Permeability Cell Permeability Properties->Permeability Stability Plasma Stability Properties->Stability Efficacy Degradation Efficacy Properties->Efficacy PEG PEG Linker (e.g., this compound) Solubility->PEG Alkyl Alkyl Linker Permeability->Alkyl Rigid Rigid Linker Stability->Rigid Linker_Type Linker Type Efficacy->Linker_Type Linker_Type->PEG Linker_Type->Alkyl Linker_Type->Rigid

Logical considerations for linker selection.

Conclusion

The selection of an appropriate linker is a critical step in the development of effective and safe targeted therapies. While direct experimental data for this compound remains scarce in peer-reviewed literature, the available information on similar short-chain PEG linkers suggests they can offer a balance of hydrophilicity and compact size. However, as the comparative data indicates, longer PEG chains may be more beneficial for improving in vivo pharmacokinetics and efficacy for ADCs, while for PROTACs, the optimal linker is highly dependent on the specific target and E3 ligase pair, with alkyl and rigid linkers often demonstrating superior potency. The experimental protocols and workflows provided in this guide offer a framework for the systematic evaluation of this compound and other novel linkers in the pursuit of next-generation targeted therapeutics.

References

Safety Operating Guide

Navigating the Safe Disposal of Acid-PEG2-ethyl propionate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fast-paced world of drug development, the responsible management of chemical reagents is paramount. This guide provides a comprehensive overview of the proper disposal procedures for Acid-PEG2-ethyl propionate, a bifunctional PEG linker commonly used in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Adherence to these protocols is essential for ensuring laboratory safety and environmental compliance.

Key Safety and Physicochemical Data

A thorough understanding of the properties of this compound is the first step toward its safe handling and disposal. The table below summarizes the available data for this compound.

PropertyValueReference
Chemical Name 3-(2-(2-ethoxyethoxy)ethoxy)propanoic acid[1]
CAS Number 886362-90-9[1]
Molecular Formula C10H18O6[1]
Molecular Weight 234.25 g/mol [1]
Appearance Colorless to pale yellow liquid or semi-solid[2]
GHS Hazard Statements H302: Harmful if swallowedH312: Harmful in contact with skinH315: Causes skin irritationH319: Causes serious eye irritationH332: Harmful if inhaledH335: May cause respiratory irritation[2][3]
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/sprayP280: Wear protective gloves/protective clothing/eye protection/face protectionP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][3]

Experimental Protocols: Safe Disposal Procedures

The proper disposal of this compound must be conducted in accordance with institutional, local, state, and federal regulations. It is critical to treat this chemical as hazardous waste.

Step-by-Step Disposal Protocol:

  • Waste Identification and Segregation:

    • Identify all waste streams containing this compound, including the pure compound, solutions, and contaminated labware (e.g., pipette tips, vials, gloves).

    • Segregate this compound waste from other laboratory waste to prevent accidental reactions. Do not mix with incompatible materials.

  • Waste Collection:

    • Solid Waste: Collect contaminated solids (e.g., gloves, absorbent pads, vials) in a designated, clearly labeled, and sealed hazardous waste container.

    • Liquid Waste: Collect liquid waste containing this compound in a separate, leak-proof, and clearly labeled hazardous waste container. Do not mix with other solvent waste unless permitted by your institution's Environmental Health and Safety (EHS) office.

  • Container Labeling:

    • Label all waste containers with "Hazardous Waste," the full chemical name "this compound," the CAS number (886362-90-9), and any other information required by your institution's guidelines.

  • Storage of Waste:

    • Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.

    • Keep containers tightly closed to prevent the release of vapors.

  • Arranging for Disposal:

    • Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.

    • Do not attempt to dispose of this chemical down the drain or in the regular trash.

Spill Cleanup Protocol:

In the event of a spill, follow these procedures:

  • Evacuate and Ventilate: Evacuate the immediate area and ensure adequate ventilation.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. If there is a risk of inhalation, use a respirator.

  • Containment and Absorption: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or earth) to contain and absorb the spill.

  • Collection: Carefully collect the absorbed material and any contaminated surfaces into a designated hazardous waste container.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and EHS office immediately.

Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound.

A Start: This compound Waste Generation H Spill Occurs A->H BB BB A->BB B Identify and Segregate Waste (Solid vs. Liquid) D Collect Liquid Waste in Labeled Container B->D C Collect Solid Waste in Labeled Container E Store Waste in Designated Secure Area C->E D->E F Contact EHS for Waste Pickup E->F G End: Proper Disposal by EHS F->G I Follow Spill Cleanup Protocol H->I Immediate Action I->E Contain and Collect BB->C

Caption: Workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling Acid-PEG2-ethyl propionate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate safety, operational, and disposal protocols for researchers, scientists, and drug development professionals handling Acid-PEG2-ethyl propionate. Adherence to these procedures is critical for ensuring laboratory safety and proper chemical management.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented below.

PropertyValueSource
CAS Number 886362-90-9[1]
Molecular Formula C10H18O6[1]
Molecular Weight 234.25 g/mol [1]
Appearance Colorless to light yellow liquid or semi-solid[1]
Density 1.145 ± 0.06 g/cm³[1]
Storage Temperature Short term (days to weeks): 0 - 4°C; Long term (months to years): -20°C[2]

Hazard Identification and Immediate Precautions

This compound is classified with the following hazard statements:

  • H302: Harmful if swallowed.[3]

  • H315: Causes skin irritation.[3]

  • H319: Causes serious eye irritation.[3]

  • H335: May cause respiratory irritation.[3]

Due to its acidic nature, it is corrosive and requires careful handling to avoid contact with skin and eyes.[4][5] All personnel must wear appropriate Personal Protective Equipment (PPE) when handling this compound.

Personal Protective Equipment (PPE)

The following table outlines the mandatory PPE for handling this compound.

EquipmentSpecificationRationale
Eye Protection Chemical splash goggles or safety glasses with side shields.[6][7][8]Protects against splashes that can cause serious eye irritation or damage.[3]
Hand Protection Chemical-resistant gloves (e.g., Nitrile).[6][8][9]Prevents skin irritation upon contact.[3]
Body Protection Laboratory coat.[6][9]Protects against incidental spills and splashes.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.[6]Avoids inhalation of vapors which may cause respiratory irritation.[3]

Operational Plan: Step-by-Step Handling Protocol

  • Preparation: Before handling, ensure that a safety shower and eyewash station are readily accessible.[3] Allow the chemical to equilibrate to room temperature before opening to prevent moisture condensation.[10]

  • Handling: Conduct all work in a well-ventilated laboratory hood.[6] Avoid the formation of aerosols.

  • Spill Procedure:

    • Small Spills: Absorb with an inert material (e.g., vermiculite, sand, or earth) and place in a suitable container for disposal.

    • Large Spills: Evacuate the area. Prevent the spill from entering drains. Contain the spill with absorbent materials and contact environmental health and safety personnel.

  • First Aid Measures:

    • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[3]

    • If on Skin: Wash with plenty of soap and water. Remove contaminated clothing and wash it before reuse.[3]

    • If Inhaled: Move the person to fresh air and keep them comfortable for breathing.[3]

    • If Swallowed: Rinse mouth. Do NOT induce vomiting. Seek medical attention.[3]

Disposal Plan

Proper disposal of this compound is crucial to prevent environmental contamination.

Waste TypeDisposal Method
Unused Chemical Dispose of contents and container in accordance with local, state, and federal regulations. Do not dispose of down the drain.[11]
Contaminated Materials (e.g., gloves, absorbent paper) Place in a sealed, labeled container and dispose of as chemical waste.
Empty Containers Triple rinse with a suitable solvent. The rinsate should be collected and treated as chemical waste. Dispose of the container in accordance with regulations.

Experimental Workflow

The following diagram illustrates the standard workflow for the safe handling of this compound in a laboratory setting.

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment cluster_disposal Disposal prep_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_hood Work in Fume Hood prep_ppe->prep_hood prep_sds Review Safety Data Sheet prep_hood->prep_sds handle_aliquot Aliquot Chemical prep_sds->handle_aliquot Proceed to Handling handle_reaction Perform Experiment handle_aliquot->handle_reaction cleanup_decontaminate Decontaminate Work Area handle_reaction->cleanup_decontaminate Experiment Complete cleanup_waste Segregate Waste cleanup_decontaminate->cleanup_waste cleanup_ppe Remove PPE cleanup_waste->cleanup_ppe disp_liquid Liquid Waste (Organic Waste Stream) cleanup_waste->disp_liquid disp_solid Solid Waste (Contaminated Materials) cleanup_waste->disp_solid cleanup_wash Wash Hands cleanup_ppe->cleanup_wash

Caption: Workflow for handling this compound.

References

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Acid-PEG2-ethyl propionate
Reactant of Route 2
Acid-PEG2-ethyl propionate

体外研究产品的免责声明和信息

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